2-Carbamoylpyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-carbamoylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3H,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABIDLZBNRSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293263 | |
| Record name | 2-Carbamoylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5860-70-8 | |
| Record name | 5860-70-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Carbamoylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carbamoylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Carbamoylpyridine-3-carboxylic acid (CAS: 5860-70-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbamoylpyridine-3-carboxylic acid, also known as 2-(aminocarbonyl)nicotinic acid, is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and a carboxamide functional group on a pyridine ring, makes it an interesting scaffold for the synthesis of various biologically active molecules. This document provides a comprehensive overview of the available technical data for this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5860-70-8 | [1] |
| Molecular Formula | C₇H₆N₂O₃ | [1][2] |
| Molecular Weight | 166.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(Aminocarbonyl)nicotinic acid, 2-Carbamylnicotinic acid | [1] |
| Melting Point | 148-158 °C | |
| SMILES | C1=CC(=C(N=C1)C(=O)N)C(=O)O | [1] |
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.04512 |
| [M+Na]⁺ | 189.02706 |
| [M-H]⁻ | 165.03056 |
| [M+NH₄]⁺ | 184.07166 |
| [M+K]⁺ | 205.00100 |
M represents the parent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for this compound are not available in the cited literature. However, based on the general principles of NMR spectroscopy for carboxylic acids and amides, the following characteristic signals can be anticipated[3][4]:
-
¹H NMR:
-
A broad singlet for the carboxylic acid proton (–COOH) typically appears in the downfield region (around 10-13 ppm).
-
Signals for the amide protons (–CONH₂) would likely appear as broad singlets.
-
Aromatic protons on the pyridine ring would be observed in the aromatic region (typically 7-9 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.
-
The carbonyl carbon of the amide group would also appear in a similar downfield region.
-
Carbons of the pyridine ring would be found in the aromatic region (approximately 120-150 ppm).
-
Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not available. The expected characteristic absorption bands for the functional groups present in this compound are as follows[5]:
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amide): Typically observed in the range of 3100-3500 cm⁻¹.
-
C=O stretch (Carboxylic Acid and Amide): Strong absorptions expected between 1650-1760 cm⁻¹. The two carbonyl groups may result in distinct or overlapping peaks.
-
C-N stretch (Amide): Expected in the region of 1250-1350 cm⁻¹.
-
C-O stretch (Carboxylic Acid): Typically found between 1210-1320 cm⁻¹.
Synthesis
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general method for the preparation of 2-carbamoyl nicotinic acids has been reported. The following is a generalized protocol based on the reaction of 2,3-pyridinedicarboxylic anhydride with an amine source.
Generalized Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2,3-pyridinedicarboxylic anhydride.
Materials:
-
2,3-Pyridinedicarboxylic anhydride
-
Ammonia source (e.g., aqueous ammonia)
-
An appropriate aprotic solvent (e.g., Toluene, 4-picoline)
-
Acetic anhydride (if starting from 2,3-pyridinedicarboxylic acid to form the anhydride in situ)
-
Hydrochloric acid (for acidification)
-
Sodium bicarbonate (for pH adjustment)
Procedure:
-
Anhydride Formation (if necessary): If starting with 2,3-pyridinedicarboxylic acid, it can be converted to the anhydride by reacting with a dehydrating agent like acetic anhydride.
-
Reaction with Ammonia: The 2,3-pyridinedicarboxylic anhydride is dissolved in a suitable aprotic solvent. The solution is then treated with an ammonia source. This reaction is typically carried out at a controlled temperature, often below room temperature, to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The pH of the aqueous layer is adjusted to an acidic pH (e.g., pH 3-4) using hydrochloric acid to precipitate the carboxylic acid product.
-
Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow for Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminocarbonyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminocarbonyl)nicotinic acid, systematically known as 2-carbamoylpyridine-3-carboxylic acid, is a pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a carboxamide group on a pyridine ring, suggests potential for diverse biological activities and makes it a valuable scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a proposed synthetic workflow.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of 2-(Aminocarbonyl)nicotinic acid is presented below. Where experimental data is not available, predicted values are provided.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2-(Aminocarbonyl)nicotinic acid | [1] |
| CAS Number | 5860-70-8 | [1] |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Melting Point | 148-158 °C | [1] |
| Boiling Point | Predicted: >350 °C (decomposes) | |
| Solubility | Predicted to be sparingly soluble in water, with increased solubility in alkaline solutions. Soluble in organic solvents like DMSO and DMF. | |
| pKa | Predicted pKa₁ (carboxylic acid) ≈ 3-4; Predicted pKa₂ (amide proton) > 14 | |
| logP | Predicted: ~0.5 - 1.5 |
Experimental Protocols
Detailed methodologies for the synthesis of 2-(Aminocarbonyl)nicotinic acid and the experimental determination of its key physicochemical properties are provided below.
Synthesis of 2-(Aminocarbonyl)nicotinic Acid
This protocol describes the synthesis of 2-(Aminocarbonyl)nicotinic acid from 2,3-pyridinedicarboxylic anhydride via aminolysis.
Materials:
-
2,3-Pyridinedicarboxylic anhydride
-
Concentrated ammonium hydroxide solution
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-pyridinedicarboxylic anhydride (1 equivalent) in a minimal amount of glacial acetic acid with stirring.
-
Cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide solution (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the crude product by vacuum filtration using a Büchner funnel. If no precipitate is present, the solvent can be removed under reduced pressure.
-
Wash the collected solid with cold ethanol to remove any unreacted starting material and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Purification by Recrystallization
Procedure:
-
Dissolve the crude 2-(Aminocarbonyl)nicotinic acid in a minimum amount of a hot solvent mixture (e.g., ethanol/water).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus.
Procedure:
-
Ensure the 2-(Aminocarbonyl)nicotinic acid sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute initially.
-
Observe the sample and record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating at a slower rate (1-2 °C per minute) and record the temperature at which the last solid particle melts (the end of the melting range).
-
The reported melting point is the range between these two temperatures.
Solubility Determination
A general method for determining the aqueous solubility is described below.
Procedure:
-
Add an excess amount of 2-(Aminocarbonyl)nicotinic acid to a known volume of deionized water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
pKa Determination by Potentiometric Titration
This method can be used to determine the pKa of the carboxylic acid group.[2]
Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of 2-(Aminocarbonyl)nicotinic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the aqueous solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution and record the initial pH.
-
Titrate the solution by adding small, known volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
logP Determination by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water can be determined using the shake-flask method.[3][4][5]
Procedure:
-
Prepare a stock solution of 2-(Aminocarbonyl)nicotinic acid in either water or n-octanol.
-
In a separatory funnel, mix equal volumes of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the stock solution to the biphasic system.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Synthetic and Analytical Workflow
As specific signaling pathways for 2-(Aminocarbonyl)nicotinic acid are not well-documented, a logical workflow for its synthesis and purification is presented below. This workflow is crucial for researchers needing to produce the compound for further studies.
References
- 1. jk-sci.com [jk-sci.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Carbamoylpyridine-3-carboxylic Acid: Core Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This guide focuses on the fundamental molecular characteristics of 2-Carbamoylpyridine-3-carboxylic acid, a chemical compound of interest in various research and development domains. The following sections provide its essential molecular formula and weight, presented for clarity and ease of use.
Core Molecular Data
The fundamental quantitative data for this compound are summarized in the table below. These values are crucial for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₃[1][2] |
| Molecular Weight | 166.13 g/mol [1] |
Compound Identification
For unambiguous identification, the following identifiers are associated with this compound:
-
IUPAC Name : this compound[1]
-
Synonyms : 2-(Aminocarbonyl)nicotinic acid[1]
-
PubChem CID : 258810[1]
-
CAS Number : 5860-70-8[1]
Structural Representation
To visualize the atomic arrangement and bonding of this compound, a logical diagram of its constituent parts is presented below. This provides a clear, hierarchical view of the molecule's structure, starting from the core pyridine ring to the attached functional groups.
This document provides core factual data and does not include experimental protocols as the determination of molecular weight and formula for a known compound is based on established chemical principles rather than novel experimental work.
References
An In-depth Technical Guide on the Solubility of 2-Carbamoylpyridine-3-carboxylic Acid and Related Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 2-Carbamoylpyridine-3-carboxylic acid in organic solvents is limited. This guide provides a comprehensive overview of the solubility of structurally similar and relevant compounds, namely nicotinic acid (pyridine-3-carboxylic acid) and nicotinamide (pyridine-3-carboxamide), to serve as a valuable reference. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility of this compound in their solvents of interest.
Introduction to this compound
This compound, also known as 2-(aminocarbonyl)nicotinic acid, is a pyridine derivative with potential applications in pharmaceutical and chemical research. Its molecular structure, featuring both a carboxylic acid and a carbamoyl (amide) group, suggests complex solubility behavior influenced by solvent polarity, hydrogen bonding capabilities, and temperature. Understanding its solubility is crucial for process development, formulation design, and various analytical procedures.
Solubility of Structurally Related Compounds
To provide a predictive framework for the solubility of this compound, this section details the solubility of nicotinic acid and nicotinamide in a range of common organic solvents. These compounds share the pyridine ring and one of the functional groups of the target molecule, offering valuable insights into potential solvent interactions.
Quantitative Solubility Data
The following tables summarize the experimentally determined solubility of nicotinic acid and nicotinamide in various organic solvents at different temperatures.
Table 1: Solubility of Nicotinic Acid (Pyridine-3-carboxylic acid) in Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |
| Dimethyl Sulfoxide (DMSO) | 283 to 333 | Exhibits the highest solubility | [1] |
| Ethanol | 283 to 333 | High solubility | [1] |
| Acetone | 283 to 333 | Moderate solubility | [1] |
| Diethyl Ether | 283 to 333 | Low solubility | [1] |
| Acetonitrile | 283 to 333 | Lowest solubility among tested | [1] |
| Dimethyl Formamide | - | ~1 mg/mL | [2] |
Note: A detailed study by Gonçalves and da Piedade (2012) determined the mole fraction equilibrium solubility of nicotinic acid in six solvents over a temperature range, establishing the order of solubility as dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[1]
Table 2: Solubility of Nicotinamide (Pyridine-3-carboxamide) in Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |
| Methanol | 283.15 to 323.15 | Highest solubility | [3] |
| Ethanol | 283.15 to 323.15 | High solubility | [3] |
| 1-Propanol | 283.15 to 323.15 | High solubility | [3] |
| Isopropanol | 283.15 to 323.15 | Moderate to high solubility | [3] |
| 1-Butanol | 283.15 to 323.15 | Moderate solubility | [3] |
| Isobutanol | 283.15 to 323.15 | Moderate solubility | [3] |
| Acetone | 283.15 to 323.15 | Moderate solubility | [3] |
| Methyl Acetate | 283.15 to 323.15 | Lower solubility | [3] |
| Ethyl Acetate | 283.15 to 323.15 | Lower solubility | [3] |
| Butyl Acetate | 283.15 to 323.15 | Lowest solubility | [3] |
| Acetonitrile + Ethanol (0.8 mass fraction ethanol) | 313.2 | 8.52 x 10⁻² (Maximum) | [4] |
| Acetonitrile (pure) | 293.2 | 7.33 x 10⁻³ (Minimum) | [4] |
Note: The solubility of nicotinamide generally increases with rising temperature and follows the order: methanol > ethanol > 1-propanol > isopropanol > 1-butanol > isobutanol > acetone > methyl acetate > ethyl acetate > butyl acetate.[3]
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7] This protocol is adapted for the determination of this compound solubility.
Materials and Apparatus
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Vials or flasks with secure caps
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[8]
-
Place the vial in a thermostatic bath set to the desired temperature.
-
Stir the suspension vigorously for a sufficient period to reach equilibrium. This can take several hours to days, depending on the compound and solvent. It is recommended to monitor the concentration of the solute in the solution at different time points until it becomes constant.[7]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume or mass of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the solution using a syringe filter that is compatible with the solvent to remove any undissolved particles.[8]
-
-
Gravimetric Analysis:
-
Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporation dish.
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.[5][9]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the weight of the empty evaporation dish from the final constant weight.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the filtrate aliquot.
-
Express the solubility in desired units, such as g/100 g of solvent, g/L of solvent, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. physchemres.org [physchemres.org]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Carbamoylpyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Carbamoylpyridine-3-carboxylic acid. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral values obtained from reputable chemical modeling sources. These predictions are valuable for the structural elucidation and purity assessment of this compound. Additionally, a detailed, generalized experimental protocol for the acquisition of such NMR data is provided to assist researchers in their laboratory work.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values were calculated based on established NMR prediction algorithms and provide a reliable reference for spectral analysis. The atom numbering scheme used for the assignments is detailed in the molecular structure diagram below.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 8.30 - 8.50 | dd | J = 7.5, 1.8 |
| H5 | 7.40 - 7.60 | dd | J = 7.5, 4.8 |
| H6 | 8.80 - 9.00 | dd | J = 4.8, 1.8 |
| NH₂ (amide) | 7.50 - 8.00 (broad) | s | - |
| NH₂ (amide) | 7.30 - 7.80 (broad) | s | - |
| COOH | 12.0 - 14.0 (broad) | s | - |
Note: The chemical shifts of the amide (NH₂) and carboxylic acid (COOH) protons are highly dependent on the solvent, concentration, and temperature, and they are expected to be broad signals that may exchange with D₂O.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 150.0 - 153.0 |
| C3 | 133.0 - 136.0 |
| C4 | 140.0 - 143.0 |
| C5 | 125.0 - 128.0 |
| C6 | 155.0 - 158.0 |
| C=O (Carboxylic Acid) | 167.0 - 170.0 |
| C=O (Amide) | 165.0 - 168.0 |
Experimental Protocol for NMR Data Acquisition
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it is capable of dissolving the analyte and allows for the observation of exchangeable protons from the carboxylic acid and amide groups.
-
Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) to a final concentration of 0.03-0.05% (v/v) for referencing the chemical shifts to 0.00 ppm.
-
Dissolution: Vortex the mixture at room temperature until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Transfer: Transfer the clear solution into a 5 mm NMR tube.
NMR Spectrometer and Parameters
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the NMR spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Crystal Structure Analysis of 2-Carbamoylpyridine-3-carboxylic Acid: A Technical Guide
Disclaimer: As of the latest literature search, a published single-crystal X-ray diffraction study for 2-Carbamoylpyridine-3-carboxylic acid is not available. This guide provides a comprehensive, generalized experimental protocol for the crystal structure analysis of such a small organic molecule. To illustrate the data presentation and analysis, this document uses the crystallographic data of a closely related analogue, 2-(Benzylcarbamoyl)nicotinic acid .
Introduction
The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. For drug development professionals, a precise knowledge of the crystal structure of an active pharmaceutical ingredient (API) is critical for identifying polymorphs, understanding solubility and dissolution rates, and designing targeted molecular interactions. This compound, a substituted nicotinic acid derivative, possesses functional groups capable of forming a rich network of intermolecular interactions, making its crystal structure of significant interest. This technical guide outlines the methodologies involved in the crystal structure analysis of small organic molecules like this compound.
Experimental Protocols
A typical workflow for the crystal structure analysis of a small organic molecule is depicted below.
The Dawn of Pyridinecarboxylic Acids: A Technical Chronicle of Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The pyridinecarboxylic acids, a triumvirate of isomers comprising picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), hold a significant place in the annals of organic chemistry and medicinal science. Their journey from laboratory curiosities to essential vitamins and precursors for life-saving drugs is a testament to the intricate dance of scientific inquiry and serendipitous discovery. This technical guide delves into the core of their discovery, historical synthesis, and the evolution of their applications, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
A Pivotal Discovery: Nicotinic Acid (Niacin)
The story of pyridinecarboxylic acids begins with the most celebrated of the three isomers: nicotinic acid, also known as niacin or vitamin B3.
The Initial Synthesis and the Unveiling of a Vitamin
In 1873, Austrian chemist Hugo Weidel, during his investigations into the composition of nicotine, performed a vigorous oxidation of the alkaloid. This experiment, a landmark in pyridine chemistry, yielded a white crystalline substance he named "Nicotinsäure" (nicotinic acid).[1] For decades, this compound remained a chemical curiosity.
The turn of the 20th century saw the rise of a devastating disease known as pellagra, characterized by dermatitis, diarrhea, and dementia. It was the work of American physician Dr. Joseph Goldberger in the 1910s that pointed towards a dietary deficiency as the cause of pellagra. However, the specific "pellagra-preventing factor" remained elusive.
The crucial link was forged in 1937 when American biochemist Conrad Elvehjem and his team at the University of Wisconsin isolated a substance from liver extracts that cured "black tongue," a canine disease analogous to pellagra. This substance was identified as nicotinic acid.[1] This discovery was swiftly followed by clinical trials that confirmed the dramatic therapeutic effects of nicotinic acid in human pellagra patients.
The "Vitamine" Theory and the Role of Casimir Funk
Earlier, in 1912, Polish biochemist Casimir Funk, working at the Lister Institute in London, had isolated a substance from rice bran that he believed was the cure for beriberi. He proposed the "vitamine" theory, suggesting that a lack of these "vital amines" was the cause of deficiency diseases. While the substance he isolated was not the anti-beriberi factor (which was later identified as thiamine, vitamin B1), his work laid the conceptual groundwork for understanding the role of micronutrients in health and disease. Funk is also credited with being the first to isolate nicotinic acid from a natural source (yeast), although its significance in pellagra was not yet understood.
The Other Isomers: Picolinic and Isonicotinic Acids
The discovery of nicotinic acid spurred interest in other pyridinecarboxylic acid isomers. The primary route to these compounds was through the oxidation of picolines (methylpyridines), which were readily available from coal tar.
Picolinic Acid: From Picoline to Chelation
The synthesis of picolinic acid (pyridine-2-carboxylic acid) was achieved through the oxidation of 2-picoline (α-picoline). Early methods employed strong oxidizing agents like potassium permanganate. This process involves the conversion of the methyl group at the 2-position of the pyridine ring into a carboxylic acid group.
Isonicotinic Acid and the Dawn of Tuberculosis Treatment
Similarly, isonicotinic acid (pyridine-4-carboxylic acid) was prepared by the oxidation of 4-picoline (γ-picoline). While initially of academic interest, isonicotinic acid's place in history was cemented with the discovery of its hydrazide derivative, isoniazid, in the early 1950s.
The story of isoniazid's discovery is a classic example of serendipity in drug development. In 1951, researchers at Hoffmann-La Roche and the Squibb Institute, independently investigating compounds for antitubercular activity, synthesized isoniazid from isonicotinic acid and hydrazine.[2][3][4] The results were astounding. Isoniazid proved to be a remarkably potent and specific agent against Mycobacterium tuberculosis, the causative agent of tuberculosis. This discovery revolutionized the treatment of tuberculosis, a disease that had been a major cause of death for centuries. The development was a collaborative effort, with Domagk, Offe, and Siefken at Bayer in Germany also playing a crucial role in the early investigation of thiosemicarbazones, which were precursors in the thought process that led to isoniazid.[2]
Quantitative Data of Pyridinecarboxylic Acids
For the modern researcher, a clear comparison of the physicochemical properties of these isomers is essential. The following table summarizes key quantitative data.
| Property | Picolinic Acid (Pyridine-2-carboxylic acid) | Nicotinic Acid (Pyridine-3-carboxylic acid) | Isonicotinic Acid (Pyridine-4-carboxylic acid) |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molar Mass | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
| CAS Number | 98-98-6 | 59-67-6 | 55-22-1 |
| Melting Point | 136-138 °C | 236-239 °C | 314-317 °C (decomposes) |
| Solubility in Water | 5.5 g/L (20 °C) | 18 g/L (25 °C) | 5.2 g/L (20 °C) |
| pKa | 5.23 | 4.85 | 4.90 |
Experimental Protocols: A Glimpse into Historical Syntheses
To provide a deeper understanding of the historical context, this section details the methodologies for the key experiments cited in the discovery of these acids.
Weidel's Synthesis of Nicotinic Acid from Nicotine (1873)
Objective: To synthesize nicotinic acid by the oxidation of nicotine.
Materials:
-
Nicotine
-
Nitric acid (fuming)
-
Potassium hydroxide
-
Hydrochloric acid
-
Platinum chloride
Procedure:
-
Nicotine was heated with fuming nitric acid in a sealed tube at a high temperature.
-
The resulting solution was evaporated to dryness.
-
The residue was treated with potassium hydroxide to remove nitro-compounds.
-
The alkaline solution was then acidified with hydrochloric acid.
-
The nicotinic acid was precipitated as its platinum salt by the addition of platinum chloride.
-
The platinum salt was then decomposed to yield pure nicotinic acid.
Note: This is a generalized procedure based on historical accounts. Weidel's original publication in Justus Liebigs Annalen der Chemie would contain more specific details on quantities and reaction conditions.
Permanganate Oxidation of 2-Picoline to Picolinic Acid
Objective: To synthesize picolinic acid by the oxidation of 2-picoline.
Materials:
-
2-Picoline (α-picoline)
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a flask equipped with a reflux condenser and stirrer, 2-picoline is dissolved in water.
-
Potassium permanganate is added portion-wise to the solution while heating on a steam bath. The addition is controlled to maintain a gentle reflux.
-
The heating is continued until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
The reaction mixture is cooled, and the precipitated manganese dioxide is removed by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid.
-
The acidified solution is then concentrated by evaporation.
-
The resulting residue is extracted with hot ethanol.
-
Picolinic acid is then precipitated from the ethanolic solution, often as its hydrochloride salt, and collected by filtration.[5]
Synthesis of Isoniazid from Isonicotinic Acid
Objective: To synthesize isonicotinic acid hydrazide (isoniazid) from isonicotinic acid.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
Procedure:
-
Formation of Isonicotinoyl Chloride: Isonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride, to form isonicotinoyl chloride. This reaction is typically performed under anhydrous conditions.
-
Reaction with Hydrazine: The isonicotinoyl chloride is then slowly added to a solution of hydrazine hydrate in a suitable solvent, such as ethanol, with cooling to control the exothermic reaction.
-
Isolation of Isoniazid: The resulting isoniazid precipitates from the reaction mixture upon cooling. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol or water.[6]
Visualizing the Historical Journey
To better illustrate the timeline of these discoveries and the chemical transformations involved, the following diagrams are provided.
Caption: A timeline of key discoveries in the history of pyridinecarboxylic acids.
Caption: Historical synthesis pathways for pyridinecarboxylic acids and isoniazid.
Conclusion
The history of pyridinecarboxylic acids is a compelling narrative of chemical synthesis, biological discovery, and therapeutic innovation. From Weidel's initial oxidation of nicotine to the development of isoniazid, these seemingly simple molecules have had a profound impact on human health. For today's researchers, this story serves as a powerful reminder of the importance of fundamental chemical research and the potential for unexpected discoveries to address pressing medical needs. The detailed understanding of their synthesis, properties, and historical context provided in this guide is intended to serve as a valuable resource for the continued exploration and application of this important class of compounds.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. laskerfoundation.org [laskerfoundation.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
A Technical Guide to the Theoretical Study of 2-Carbamoylpyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Carbamoylpyridine-3-carboxylic acid. While direct and extensive theoretical studies on this specific molecule are not widely available in peer-reviewed literature, this document outlines the established computational protocols and expected outcomes based on research of analogous compounds, such as nicotinic acid and its derivatives.[1][2][3] This guide is intended to serve as a foundational resource for researchers initiating new computational investigations into the structural, electronic, and spectroscopic properties of this compound and related molecules.
Introduction to Theoretical Studies
Theoretical studies, particularly those employing quantum chemical calculations, are indispensable tools in modern chemistry and drug development. For a molecule like this compound, these methods can predict a wide range of properties, including:
-
Molecular Geometry: Accurate determination of bond lengths, bond angles, and dihedral angles in the ground state.
-
Vibrational Spectra: Calculation of infrared (IR) and Raman spectra to aid in the interpretation of experimental data.[1][2][3][4]
-
Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution to understand reactivity and intermolecular interactions.
-
Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy to assess stability and reaction thermodynamics.
Density Functional Theory (DFT) is the most common and effective method for these calculations, offering a favorable balance between accuracy and computational cost.[5]
Computational Methodology
The following section details a typical and robust computational protocol for the theoretical study of this compound, based on methodologies reported for similar pyridine derivatives.[1][6][7]
Software
Quantum chemical calculations are typically performed using software packages such as:
-
Gaussian
-
ORCA
-
GAMESS
-
NWChem
Visualization of molecular structures and vibrational modes is often accomplished with software like GaussView, Avogadro, or Chemcraft.[8]
Geometry Optimization
The first step in any theoretical study is to find the minimum energy structure of the molecule.
-
Method: Density Functional Theory (DFT) is the most widely used method. The B3LYP hybrid functional is a common choice that provides reliable results for a wide range of organic molecules.[1][6][7] Other functionals like B3PW91 or X3LYP can also be employed.[1][2]
-
Basis Set: A basis set describes the atomic orbitals used in the calculation. The Pople-style basis set 6-311++G(d,p) is a good choice for this type of molecule, as it includes diffuse functions (++) to describe anions and lone pairs, as well as polarization functions (d,p) to accurately model bonding.[1][2]
-
Procedure: The geometry optimization is performed in the gas phase or with a solvent model. The calculation is considered converged when the forces on the atoms are negligible, and the structure corresponds to a local minimum on the potential energy surface.
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed at the same level of theory.
-
Purpose:
-
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
To predict the IR and Raman spectra of the molecule.
-
To calculate zero-point vibrational energy (ZPVE) and thermal corrections to the thermodynamic properties.
-
-
Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental spectra.
Electronic Property Analysis
With the optimized geometry, a variety of electronic properties can be calculated.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions, hybridization, and intramolecular hydrogen bonding.
Predicted Molecular Properties (Illustrative Data)
The following tables present illustrative data for this compound, based on typical results from DFT calculations on analogous molecules like nicotinic acid.[1][3] Note: This data is not from a direct calculation on the target molecule but serves as a realistic example of the expected quantitative results.
Geometric Parameters
The tables below show predicted bond lengths and bond angles for the core pyridine and substituent groups.
| Bond | Predicted Bond Length (Å) |
| N1 - C2 | 1.34 |
| C2 - C3 | 1.40 |
| C3 - C4 | 1.39 |
| C4 - C5 | 1.39 |
| C5 - C6 | 1.39 |
| C6 - N1 | 1.33 |
| C2 - C7 (Amide) | 1.51 |
| C7 = O8 | 1.23 |
| C7 - N9 | 1.35 |
| C3 - C10 (Acid) | 1.48 |
| C10 = O11 | 1.21 |
| C10 - O12 | 1.35 |
| O12 - H13 | 0.97 |
| Angle | Predicted Bond Angle (°) |
| C6 - N1 - C2 | 117.5 |
| N1 - C2 - C3 | 122.0 |
| C2 - C3 - C4 | 119.0 |
| C3 - C4 - C5 | 118.5 |
| C4 - C5 - C6 | 119.0 |
| C5 - C6 - N1 | 123.0 |
| N1 - C2 - C7 | 116.0 |
| C3 - C2 - C7 | 122.0 |
| C2 - C3 - C10 | 121.0 |
| C4 - C3 - C10 | 120.0 |
| O11 - C10 - O12 | 124.0 |
| C3 - C10 - O12 | 113.0 |
Vibrational Frequencies
This table presents a selection of predicted vibrational modes and their corresponding frequencies.
| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |
| ~3450 | N-H stretch (amide) |
| ~3300 | O-H stretch (carboxylic acid dimer) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (amide I) |
| ~1600 | N-H bend (amide II) |
| ~1580 | C=C/C=N ring stretching |
| ~1420 | C-O-H in-plane bend |
| ~1290 | C-O stretch (carboxylic acid) |
| ~1200 | C-N stretch (amide) |
| ~920 | O-H out-of-plane bend (carboxylic acid dimer) |
| ~750 | C-H out-of-plane bend |
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for a comprehensive theoretical study of this compound.
Caption: Computational workflow for theoretical analysis.
Frontier Molecular Orbitals
This diagram illustrates the relationship between the HOMO, LUMO, and the resulting energy gap, which is a key indicator of chemical reactivity and stability.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Carbamoylpyridine-3-carboxylic Acid and its Role in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of 2-Carbamoylpyridine-3-carboxylic acid, focusing on its synthesis, potential therapeutic applications as a pharmacophore, and detailed experimental methodologies. Quantitative data is presented in structured tables, and key concepts are illustrated with diagrams.
Introduction
This compound, also known as 2-(aminocarbonyl)nicotinic acid, is a pyridine derivative with a molecular formula of C₇H₆N₂O₃. Its structure, featuring a nicotinamide core with an adjacent carboxylic acid group, positions it as a molecule of significant interest in medicinal chemistry. The nicotinamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes. This structural feature suggests potential interactions with NAD+-dependent enzymes, making it a compelling scaffold for the design of various therapeutic agents. This guide will explore the synthesis of this compound and delve into its potential roles as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and Quinolinate Phosphoribosyltransferase (QPRT).
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives often proceeds through the formation of a nicotinic acid intermediate, followed by the introduction of the carbamoyl group. A common and efficient method involves the reaction of 2,3-pyridinedicarboxylic anhydride with an appropriate amine source.
Experimental Protocol: General Synthesis of 2-(Arylcarbamoyl)nicotinic Acids
This protocol is adapted from the synthesis of related 2-(arylcarbamoyl)nicotinic acids and can be modified for the synthesis of the parent compound.
Materials:
-
2,3-pyridinedicarboxylic anhydride
-
Aromatic amine (e.g., aniline for a phenylcarbamoyl derivative)
-
Glacial acetic acid or toluene
-
Ethanol for recrystallization
Procedure:
-
A mixture of 2,3-pyridinedicarboxylic anhydride (0.01 mol) and the selected aromatic amine (0.01 mol) is prepared in glacial acetic acid (30 ml).
-
The mixture is stirred at room temperature for 1 hour.
-
The resulting solid product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield the desired 2-(arylcarbamoyl)nicotinic acid.[1]
Alternative Procedure using Toluene:
-
A mixture of 2,3-pyridinedicarboxylic anhydride (0.01 mol) and the aromatic amine (0.01 mol) in toluene (30 ml) is heated under reflux for 1 hour.
-
The reaction mixture is then allowed to cool to room temperature.
-
The precipitated solid is collected by filtration and recrystallized from ethanol.[1]
Role in Medicinal Chemistry: A Tale of Two Targets
The structural features of this compound make it a promising candidate for targeting enzymes that utilize NAD+ or its precursors. Two such key targets are Poly(ADP-ribose) polymerase (PARP) and Quinolinate Phosphoribosyltransferase (QPRT).
The Nicotinamide Pharmacophore and PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, genomic stability, and programmed cell death.[2] PARP-1, the most abundant member, detects single-strand DNA breaks and, upon activation, catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains.[3] These PAR chains recruit other DNA repair proteins to the site of damage.
In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these cells leads to the accumulation of unrepaired DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]
All clinically approved PARP inhibitors are designed to mimic the nicotinamide ring of NAD+, binding to the catalytic domain of PARP-1 and PARP-2 in competition with NAD+.[4] This prevents PAR chain formation and "traps" the PARP enzyme on the DNA, leading to replication fork collapse and the formation of cytotoxic double-strand breaks.[4]
Given that this compound contains the essential nicotinamide core, it is a strong candidate for development as a PARP inhibitor. The carboxylic acid at the 3-position offers a handle for further chemical modification to enhance potency and selectivity.
| Compound (Clinical PARP Inhibitor) | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |
| Olaparib | 1 | 1 |
| Rucaparib | 1.4 | 1.4 |
| Niraparib | 3.8 | 2.1 |
| Talazoparib | 0.57 | 0.3 |
Data compiled from various sources and are approximate.
References
- 1. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ‘Where is my gap’: mechanisms underpinning PARP inhibitor sensitivity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Pyridine Carboxylic Acid Isomers for Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine carboxylic acids, a class of heterocyclic organic compounds, and their isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have emerged as privileged scaffolds in medicinal chemistry. Their structural motifs are present in a wide array of therapeutic agents, demonstrating their versatility in targeting various biological pathways. A significant area of their application lies in the modulation of enzyme activity. This technical guide provides an in-depth exploration of the enzyme inhibitory properties of these isomers, focusing on key examples with available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Inhibition Data
The following tables summarize the inhibitory activities of nicotinic acid and its amide derivative, nicotinamide, against several key enzymes. It is important to note that while picolinic acid and isonicotinic acid are known to have biological activities and their derivatives are potent enzyme inhibitors, specific quantitative inhibition data for the parent molecules is not as readily available in the public domain. Isonicotinic acid's primary role as an enzyme inhibitor is most prominently represented by its derivative, isoniazid.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by Nicotinic Acid and Nicotinamide
| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | Source |
| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM | [1][2][3] |
| Nicotinamide | CYP2D6 | 19 ± 4 mM | [1][2][3] |
| Nicotinamide | CYP3A4 | 13 ± 3 mM | [1][2][3] |
| Nicotinamide | CYP2E1 | 13 ± 8 mM | [1][2][3] |
Table 2: Inhibition of Diacylglycerol O-Acyltransferase 2 (DGAT2) by Nicotinic Acid
| Inhibitor | Enzyme | IC₅₀ | Source |
| Nicotinic Acid | DGAT2 | 0.1 mM | [3][4] |
Key Enzyme Inhibition Case Studies
Picolinic Acid and Kynurenine-3-Monooxygenase (KMO)
Picolinic acid is a downstream metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. This pathway is crucial in neurobiology and immunology, as it produces both neuroprotective and neurotoxic metabolites.[5] Kynurenine-3-monooxygenase (KMO) is a key enzyme at a branching point of this pathway; its inhibition is a therapeutic strategy for neurodegenerative diseases as it shunts the pathway towards the production of the neuroprotective kynurenic acid.[5][6][7] While derivatives of picolinic acid have been investigated as KMO inhibitors, specific Kᵢ or IC₅₀ values for picolinic acid itself are not prominently reported.
The following diagram illustrates the central role of KMO in the kynurenine pathway and the potential impact of its inhibition.
Nicotinic Acid and its Impact on Lipid Metabolism and Drug Metabolism
Nicotinic acid (Niacin) is a well-known lipid-lowering agent. One of its mechanisms of action involves the direct inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[8] Additionally, at therapeutic concentrations, nicotinic acid can inhibit certain cytochrome P450 enzymes, such as CYP2D6, which are critical for the metabolism of a wide range of drugs.[1][2][3]
This diagram illustrates the final step of triglyceride synthesis and the inhibitory action of nicotinic acid on DGAT2.
Isonicotinic Acid Hydrazide (Isoniazid) and Mycobacterial Mycolic Acid Synthesis
Isoniazid, a derivative of isonicotinic acid, is a cornerstone of tuberculosis treatment.[9] It is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), targets and inhibits InhA, an enoyl-acyl carrier protein reductase. InhA is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[9][10]
The diagram below outlines the activation of isoniazid and its subsequent inhibition of InhA in the mycolic acid synthesis pathway.
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays discussed. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent sources.
General Experimental Workflow for Enzyme Inhibition Assays
The logical flow for a typical enzyme inhibition study is depicted below.
Protocol 1: Kynurenine-3-Monooxygenase (KMO) Inhibition Assay
This assay measures the inhibition of KMO by monitoring the consumption of its cofactor, NADPH.
-
Materials:
-
Recombinant human KMO
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Picolinic acid or test inhibitor
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Kynurenine in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare serial dilutions of picolinic acid or the test inhibitor in assay buffer.
-
Dilute recombinant KMO to the desired concentration in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer.
-
Positive control wells (no inhibitor): Add diluted KMO and assay buffer.
-
Test inhibitor wells: Add diluted KMO and the corresponding inhibitor dilution.
-
-
Initiate the Reaction:
-
Add a mixture of L-Kynurenine and NADPH to all wells (except the blank) to start the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
-
Protocol 2: Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay
This radiometric assay measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
-
Materials:
-
Microsomal fraction from a cell line expressing DGAT2 (e.g., HepG2 cells)
-
sn-1,2-Diacylglycerol (DAG)
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Nicotinic acid or test inhibitor
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Reaction termination solution (e.g., isopropanol:heptane:water)
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DAG in a suitable solvent.
-
Prepare serial dilutions of nicotinic acid or the test inhibitor.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the assay buffer, microsomal fraction, DAG, and the inhibitor dilution.
-
-
Initiate the Reaction:
-
Add [¹⁴C]Oleoyl-CoA to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the termination solution.
-
Vortex and centrifuge to separate the phases. The upper organic phase contains the lipids.
-
-
Analysis:
-
Spot the organic phase onto a silica gel TLC plate and develop the plate using a suitable solvent system to separate triglycerides from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the triglyceride spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Protocol 3: Cytochrome P450 2D6 (CYP2D6) Inhibition Assay
This is a fluorescence-based assay using a specific substrate for CYP2D6.
-
Materials:
-
Human liver microsomes
-
CYP2D6 substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC)
-
NADPH regenerating system
-
Nicotinic acid or test inhibitor
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of nicotinic acid or the test inhibitor.
-
-
Assay Setup:
-
In the microplate, add human liver microsomes, the NADPH regenerating system, and the inhibitor dilution.
-
Pre-incubate at 37°C.
-
-
Initiate the Reaction:
-
Add the CYP2D6 substrate (AMMC) to all wells to start the reaction.
-
-
Measurement:
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the product (excitation/emission wavelengths specific for the product of AMMC metabolism).
-
-
Data Analysis:
-
Protocol 4: InhA (Enoyl-ACP Reductase) Inhibition Assay
This spectrophotometric assay measures the inhibition of InhA by monitoring the oxidation of NADH.
-
Materials:
-
Purified recombinant InhA from Mycobacterium tuberculosis
-
trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
NADH
-
Activated isoniazid (INH-NAD adduct) or direct InhA inhibitor
-
Assay Buffer (e.g., 30 mM PIPES, pH 6.8, containing NaCl)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (DD-CoA) and NADH in assay buffer.
-
Prepare serial dilutions of the inhibitor.
-
-
Assay Setup:
-
To the wells of the microplate, add assay buffer, NADH, the inhibitor dilution, and the substrate.
-
-
Initiate the Reaction:
-
Add purified InhA to each well to start the reaction.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Conclusion
The pyridine carboxylic acid isomers and their derivatives represent a rich source of enzyme inhibitors with significant therapeutic potential. Nicotinic acid's effects on lipid and drug metabolism are well-documented, with clear quantitative data on its inhibition of DGAT2 and CYP2D6. Isoniazid, a derivative of isonicotinic acid, remains a critical anti-tuberculosis drug due to its potent inhibition of mycolic acid synthesis. Picolinic acid's role in the kynurenine pathway highlights its potential for the development of novel neuroprotective agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the enzyme inhibitory properties of these versatile molecules in the pursuit of new drug discoveries.
References
- 1. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 7. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Characterization of Isoniazid Resistance in Mycobacterium tuberculosis: Identification of a Novel Mutation in inhA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP2D6 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. academic.oup.com [academic.oup.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 2-Carbamoylpyridine-3-carboxylic acid from 2,3-pyridinedicarboxylic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-carbamoylpyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the aminolysis of 2,3-pyridinedicarboxylic anhydride. This process offers a straightforward and efficient route to the desired product, which is an isomer of the well-known nicotinamide (vitamin B3). The protocols provided herein are adapted from established methods for the reaction of anhydrides with nitrogen nucleophiles.[1][2]
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The pyridine ring is a common motif in many approved drugs, and the presence of both a carboxylic acid and a carboxamide group provides multiple points for further chemical modification. The synthesis of this compound is achieved through the ring-opening of 2,3-pyridinedicarboxylic anhydride with ammonia. This reaction is a type of nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.
Chemical Reaction
The overall chemical transformation is depicted below:
Figure 1: Synthesis of this compound from 2,3-Pyridinedicarboxylic Anhydride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section details the necessary protocols for the synthesis of the starting material, 2,3-pyridinedicarboxylic anhydride, and the subsequent synthesis of the target compound, this compound.
Protocol 1: Synthesis of 2,3-Pyridinedicarboxylic Anhydride
The starting anhydride can be prepared from the corresponding diacid.[3]
Materials:
-
2,3-Pyridinedicarboxylic acid
-
Acetic anhydride
-
Toluene (anhydrous)
-
4-Picoline
-
Dichloromethane
Procedure:
-
To a stirred solution of acetic anhydride (1.05 equivalents) in 4-picoline and toluene under a nitrogen atmosphere, add 2,3-pyridinedicarboxylic acid (1.0 equivalent) in one portion.[4]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
Upon completion, remove the excess solvent and reagents under reduced pressure.
-
Add dichloromethane to the residue and stir.
-
Cool the mixture to 0-5 °C to precipitate the product.
-
Filter the solid, wash with cold dichloromethane, and dry under vacuum to yield 2,3-pyridinedicarboxylic anhydride.
Protocol 2: Synthesis of this compound
This protocol is adapted from the general procedure for the reaction of 2,3-pyridinedicarboxylic anhydride with aromatic amines.[1]
Materials:
-
2,3-Pyridinedicarboxylic anhydride
-
Aqueous ammonia (e.g., 28-30% solution) or ammonia gas
-
A suitable aprotic solvent (e.g., Toluene, Dioxane, or THF)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2,3-pyridinedicarboxylic anhydride (1.0 equivalent) in a suitable aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise to the stirred solution. Alternatively, bubble ammonia gas through the solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting anhydride.
-
Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Filter the resulting precipitate and wash with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that yields are estimated based on similar reactions and may vary.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Mass (g) | Expected Yield (%) |
| 2,3-Pyridinedicarboxylic Anhydride | 149.10 | 1.0 | 1.49 | - |
| Ammonia (NH3) | 17.03 | ~2.0 | 0.34 | - |
| This compound | 166.13 | 1.0 | 1.66 | 60-75 |
Logical Workflow Diagram
The following diagram illustrates the overall workflow from starting materials to the final purified product.
Caption: Overall experimental workflow for the synthesis and purification.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2,3-Pyridinedicarboxylic anhydride is an irritant. Avoid inhalation and contact with skin and eyes.[5]
-
Concentrated ammonia is corrosive and has a pungent odor. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator.
Conclusion
The synthesis of this compound from 2,3-pyridinedicarboxylic anhydride via aminolysis is a robust and scalable method. The provided protocols offer a clear and detailed guide for researchers in the field of medicinal chemistry and drug discovery. The straightforward nature of this reaction makes it an attractive route for accessing this versatile chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 3. guidechem.com [guidechem.com]
- 4. EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]
- 5. 2,3-Pyridinedicarboxylic anhydride - High purity | EN [georganics.sk]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2-Carbamoylpyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[3][4] The ability to encapsulate therapeutic agents within their pores and facilitate controlled release offers significant advantages for targeted therapies and improved drug efficacy.[1]
The choice of the organic linker is critical in dictating the final properties of the MOF, including its structural topology, stability, and affinity for guest molecules. Pyridine-carboxylic acids are a versatile class of linkers due to their robust coordination capabilities through both the pyridine nitrogen and the carboxylate groups.[3] 2-Carbamoylpyridine-3-carboxylic acid is a particularly interesting ligand candidate due to the presence of an additional carbamoyl group, which can offer further hydrogen bonding opportunities, potentially influencing the framework's stability and its interaction with drug molecules.
This document provides a generalized protocol for the synthesis of MOFs using this compound. It should be noted that the following protocols are based on common synthesis methods for related pyridine-carboxylic acid-based MOFs and serve as a starting point for experimental design. Optimization of reaction parameters is crucial for obtaining crystalline materials with desired properties.
Generalized Synthesis Protocol: Solvothermal Method
The solvothermal synthesis method is a widely used technique for the preparation of MOFs, involving the reaction of the organic linker and a metal salt in a sealed vessel at elevated temperatures.
Materials and Reagents
-
Organic Linker: this compound
-
Metal Salts: (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Zirconium(IV) chloride (ZrCl₄), Iron(III) chloride (FeCl₃))
-
Solvents: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Water (H₂O)
-
Modulators (Optional): (e.g., Acetic acid, Formic acid, Trifluoroacetic acid) - to control crystal size and morphology.
Equipment
-
Teflon-lined stainless-steel autoclave or sealed glass vials
-
Oven or heating mantle
-
Centrifuge
-
Vacuum oven
-
Analytical balance
-
pH meter (optional)
Experimental Workflow
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Carbamoylpyridine-3-carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbamoylpyridine-3-carboxylic acid, also known as 2-(aminocarbonyl)nicotinic acid, is a bifunctional organic molecule incorporating both a carboxylic acid and a carboxamide group on a pyridine ring.[1][2] This structure presents multiple potential coordination sites—the pyridine nitrogen, the carboxylate oxygen atoms, and potentially the amide group—making it an intriguing ligand for the synthesis of novel coordination complexes. While specific research on the coordination chemistry of this compound is limited, its structural similarity to other pyridine carboxylic acids, such as picolinic acid and nicotinic acid, suggests a rich potential for applications in catalysis, luminescent materials, and medicinal chemistry.[3][4][5]
These application notes provide a comprehensive overview of the synthesis of this compound, general protocols for the preparation of its metal complexes, and a discussion of its potential applications based on the established chemistry of analogous pyridine carboxylate ligands. The provided protocols are intended as a starting point for research and may require optimization for specific metal ions and desired complex formations.
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of 2,3-pyridinedicarboxylic anhydride with an appropriate amine source. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of the Ligand
Materials:
-
2,3-Pyridinedicarboxylic anhydride
-
Ammonia solution (e.g., ammonium hydroxide) or an appropriate aminating agent
-
Solvent (e.g., water, picoline)
-
Acid for precipitation (e.g., hydrochloric acid)
-
Standard laboratory glassware and purification apparatus (filtration, recrystallization)
Procedure:
-
Dissolve 2,3-pyridinedicarboxylic anhydride in a suitable solvent.
-
Slowly add the aminating agent (e.g., aqueous ammonia) to the stirred solution, maintaining the temperature below 35°C.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully acidify the reaction mixture with an acid (e.g., concentrated HCl) to precipitate the this compound product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Synthesis of Coordination Complexes
The coordination of this compound to metal ions can be achieved through various synthetic routes, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The following are generalized protocols that can be adapted for different metal ions.
General Experimental Protocol: Synthesis of Transition Metal Complexes
Materials:
-
This compound
-
A salt of the desired transition metal (e.g., chlorides, nitrates, acetates of Cu(II), Zn(II), Co(II), Ni(II), etc.)
-
Solvent (e.g., water, ethanol, methanol, acetonitrile, or a mixture)
-
Base (optional, e.g., NaOH, triethylamine) to deprotonate the carboxylic acid
Procedure:
-
Dissolve this compound in the chosen solvent. Gentle heating may be required to aid dissolution.
-
If the deprotonated form of the ligand is desired, add a stoichiometric amount of a base to the ligand solution.
-
In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the stirred ligand solution.
-
The reaction mixture may be stirred at room temperature or heated under reflux for several hours to facilitate complex formation.
-
The formation of a precipitate may indicate the formation of the coordination complex.
-
If no precipitate forms, slow evaporation of the solvent, cooling, or vapor diffusion with a less polar solvent can be employed to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis, characterization, and application testing of metal complexes with this compound.
Potential Applications and Supporting Data from Analogous Systems
While specific data for complexes of this compound are scarce, the known properties of coordination compounds with similar pyridine carboxylate ligands provide a strong indication of their potential applications.
Luminescent Materials
Lanthanide complexes are renowned for their unique luminescent properties, including sharp emission bands and long lifetimes. Pyridine carboxylate ligands can act as "antenna" ligands, absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits its characteristic light.[3][6][7] Complexes of europium(III) and terbium(III) are of particular interest for their red and green emissions, respectively.
Table 1: Luminescence Data for Selected Lanthanide Pyridine Carboxylate Complexes
| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Lifetime (ms) | Reference |
| [Sm(bpda)₂(H₂O)]·H₂O¹ | ~330 | 565, 602, 647 | 21.4 | - | [6] |
| Cs₃[Eu(dpa)₃] | - | - | 29 (overall) | 4.1 | [8] |
| [Eu(L)₃(phen)]² | - | - | 9.65 | - | [7] |
| [Tb(L)₃(phen)]² | - | - | 14.07 | - | [7] |
¹ bpda = 2,2′-bipyridine-6,6′-dicarboxylic acid ² L = 4-[4-(9H-carbazol-9-yl)butoxy]benzoate, phen = 1,10-phenanthroline
Catalysis
Coordination complexes of transition metals with pyridine carboxylate ligands have been investigated as catalysts in various organic transformations, including oxidation reactions. The ligand can influence the redox potential of the metal center and provide a specific coordination environment to control the catalytic activity and selectivity.
Potential Catalytic Application Workflow
Caption: A schematic workflow for evaluating the catalytic performance of metal complexes.
Antimicrobial Agents
The biological activity of organic compounds can be significantly altered upon coordination to a metal ion. Metal complexes of pyridine derivatives have shown promising antimicrobial activity. The chelation can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Table 2: Antimicrobial Activity (MIC, µg/mL) of a Related Pyridine Carboxylic Acid Derivative and its Analogs
| Compound | S. aureus | E. coli | A. baumannii | C. albicans | Reference |
| 4n¹ | 10.91 | >700 | >700 | >700 | [9] |
| 4o¹ | 10.91 | >700 | >700 | >700 | [9] |
| 4p¹ | 5.45 | 350 | 350 | >700 | [9] |
| 5c² | 10.91 | >700 | >700 | 279.32 | [9] |
¹ Compounds 4n, 4o, and 4p are derivatives of 5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. ² Compound 5c is a decarboxylated derivative.
Note: The data presented in Tables 1 and 2 are for analogous compounds and should be used as a guide for potential properties of this compound complexes. Experimental verification is necessary.
Conclusion
This compound holds considerable promise as a versatile ligand in coordination chemistry. While direct experimental data on its coordination complexes are currently limited in the scientific literature, the established chemistry of structurally similar pyridine carboxylates provides a strong foundation for future research. The protocols and potential applications outlined in these notes are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, encouraging further exploration of this ligand's potential. The development of novel coordination compounds from this ligand could lead to advancements in luminescent materials, catalysis, and antimicrobial agents.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | C7H6N2O3 | CID 258810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Synthesis, crystal structure and photophysical properties of lanthanide coordination polymers of 4-[4-(9H-carbazol-9-yl)butoxy]benzoate: the effect of bidentate nitrogen donors on luminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Intrinsic quantum yields and radiative lifetimes of lanthanide tris(dipicolinates) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Experimental Setups for the Decarboxylation of 2-Pyridone-3-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The decarboxylation of 2-pyridone-3-carboxylic acids is a crucial chemical transformation for synthesizing substituted 2-pyridone scaffolds. These structures are prevalent in numerous bioactive natural products and pharmaceutical compounds. The removal of the carboxylic acid group at the 3-position can be achieved through several methods, most notably thermal decarboxylation, often mediated by a base, and modern techniques such as microwave-assisted synthesis. This document provides detailed protocols and comparative data for two common experimental setups.
Method 1: Base-Mediated Thermal Decarboxylation
This method relies on heating the 2-pyridone-3-carboxylic acid substrate in a suitable high-boiling solvent in the presence of a base. Potassium carbonate in toluene is a frequently employed system for this transformation.[1][2][3][4][5]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-pyridone-3-carboxylic acid derivative (1.0 eq).
-
Reagent Addition: Add the selected base (e.g., potassium carbonate, 2.0 eq) and the solvent (e.g., toluene, 5-10 mL per mmol of substrate).
-
Heating: Place the flask in a pre-heated oil bath and heat the mixture to reflux (for toluene, approx. 110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed. This process can take several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid inorganic salts from the mixture.
-
Wash the collected solids with a small amount of the reaction solvent or a suitable organic solvent like ethyl acetate.
-
Combine the organic filtrates.
-
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure decarboxylated 2-pyridone.
Data Presentation: Optimization of Reaction Conditions
The efficiency of the base-mediated decarboxylation is highly dependent on the choice of base, solvent, and temperature. The following table summarizes the results from an optimization study for this reaction.[6]
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | Toluene | Reflux (110) | 5 | 85 |
| 2 | Cs₂CO₃ (2) | Toluene | Reflux (110) | 6 | 80 |
| 3 | Na₂CO₃ (2) | Toluene | Reflux (110) | 8 | 65 |
| 4 | Et₃N (2) | Toluene | Reflux (110) | 12 | No Reaction |
| 5 | K₂CO₃ (2) | DMF | 110 | 8 | 70 |
| 6 | K₂CO₃ (2) | Dioxane | Reflux (101) | 8 | 75 |
| 7 | K₂CO₃ (2) | Xylene | Reflux (140) | 4 | 82 |
Method 2: Microwave-Assisted Decarboxylation
Microwave-assisted organic synthesis offers a powerful alternative to conventional heating, often leading to dramatically reduced reaction times, increased yields, and improved purity. A reagent-free microwave-assisted protocol has been developed for the decarboxylation of functionalized 2-pyridones.[7]
Experimental Protocol:
-
Reaction Setup: Place the 2-pyridone-3-carboxylic acid derivative into a specialized microwave process vial equipped with a small magnetic stir bar.
-
Solvent Addition: Add a high-boiling, microwave-safe solvent such as N-methyl-2-pyrrolidone (NMP).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a high temperature (e.g., 220 °C) for a short duration (e.g., 600 seconds).[7] Use the instrument's "power-max" setting with stirring enabled.
-
Cooling: After irradiation is complete, cool the vial to room temperature, typically using a jet of compressed air.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the NMP. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as needed by column chromatography.
Data Presentation: Microwave Conditions
This method proves to be highly efficient, often yielding near-quantitative results without the need for a catalyst or base.[7]
| Substrate | Reagent | Solvent | Temperature (°C) | Time (s) | Yield |
| Bicyclic 2-pyridone carboxylic acid | None | NMP | 220 | 600 | Near-quantitative |
Visualizations
Experimental Workflow
The general workflow for the decarboxylation process, from setup to final analysis, is outlined below.
Caption: General experimental workflow for 2-pyridone decarboxylation.
Chemical Transformation
The core chemical transformation involves the removal of a carboxyl group as carbon dioxide.
Caption: Reaction scheme for the decarboxylation of 2-pyridone-3-carboxylic acid.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 2-Carbamoylpyridine-3-carboxylic Acid in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbamoylpyridine-3-carboxylic acid, also known as 2-(aminocarbonyl)nicotinic acid, is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure, featuring a pyridine ring substituted with both a carboxylic acid and a carboxamide group, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic character. These features make it an attractive starting point for the design of novel therapeutic agents targeting a diverse range of biological targets implicated in various diseases, including cancer, infectious diseases, and metabolic disorders. This document provides a detailed overview of the applications of this scaffold in drug design, complete with experimental protocols for key biological assays and a summary of reported activity data.
Key Therapeutic Areas and Molecular Targets
The this compound moiety and its close analogs, particularly the 2-pyridone-3-carboxylic acid scaffold, have been incorporated into molecules targeting several key areas of drug discovery.
Anticancer Activity: Targeting Kinases and DNA Repair Enzymes
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Derivatives of nicotinic acid have been investigated as VEGFR-2 inhibitors.
Poly (ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP-1, are crucial for DNA repair.[2] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality and cell death.[2] Nicotinamide, a related structure, is a known inhibitor of PARP.[2][3] The this compound scaffold can be considered a nicotinamide mimic and a potential starting point for the design of novel PARP inhibitors.[4]
Antimicrobial Activity: Targeting Bacterial Enzymes
DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[5] This enzyme is a well-established target for antibacterial drugs, such as the fluoroquinolones. Functionalized 2-pyridone-3-carboxylic acids have been synthesized and shown to exhibit antibacterial activity, with molecular docking studies suggesting they interact with the DNA gyrase active site.
Metabolic Disorders: Targeting Digestive Enzymes
α-Amylase
α-Amylase is a key enzyme in the digestion of carbohydrates.[6] Inhibition of this enzyme can slow down the absorption of glucose, making it a therapeutic target for the management of type 2 diabetes. Pyridine carboxylic acid derivatives have been explored as α-amylase inhibitors.
Antiviral Activity
Recent studies have explored carbamoyl pyridone derivatives as potent inhibitors of viral replication, for instance, against the Crimean-Congo hemorrhagic fever virus (CCHFV). These compounds target the viral L protein, an essential component of the viral replication machinery.[7]
Quantitative Data Summary
The following tables summarize the biological activity of derivatives based on the pyridine-3-carboxylic acid and related scaffolds.
| Compound Class | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Carbamoyl Pyridone Derivative (Z10) | Crimean-Congo hemorrhagic fever virus (CCHFV) | In vitro antiviral assay | EC₅₀ = 0.60 µM | [7] |
| 2-Pyridone-3-carboxylic acid derivatives | Staphylococcus aureus | Broth microdilution | Excellent activity (qualitative) | |
| Nicotinic acid derivatives | α-Amylase | Enzyme inhibition assay | IC₅₀ values reported for various derivatives | |
| Nicotinamide | PARP | In vitro enzyme assay | Inhibition at concentrations starting at 0.5 mM | [3] |
| bis([8][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | In vitro enzyme assay | IC₅₀ values ranging from 3.7 nM to 49.6 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of compounds based on the this compound scaffold.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibition of the VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates (white, for luminescence)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.[11]
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds (dissolved in DMSO)
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
On ice, set up reaction tubes containing gyrase assay buffer and relaxed pBR322 DNA.
-
Add the test compounds at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.
-
Add DNA gyrase to all tubes except the no-enzyme control.
-
Incubate the reactions at 37°C for 30-60 minutes.[12]
-
Stop the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
Workflow Diagram:
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
α-Amylase Inhibition Assay
This colorimetric assay measures the inhibition of α-amylase activity by quantifying the reduction of starch.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in buffer
-
Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
-
Test compounds (dissolved in DMSO or buffer)
-
DNSA (3,5-dinitrosalicylic acid) color reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Add the starch solution and the test compound at various concentrations to tubes or wells of a 96-well plate.
-
Pre-incubate the mixtures at 37°C for 10 minutes.[13]
-
Initiate the reaction by adding the α-amylase solution.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the DNSA color reagent.[6]
-
Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.[14]
-
Cool the mixture to room temperature and measure the absorbance at 540 nm.
-
The intensity of the color is proportional to the amount of reducing sugars produced, and thus to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for an α-amylase inhibition assay.
Signaling Pathway Diagrams
VEGFR-2 Signaling Pathway
Activation of VEGFR-2 by its ligand, VEGF, triggers a downstream signaling cascade that promotes cell proliferation, survival, and migration, leading to angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway.
PARP-1 in DNA Single-Strand Break Repair
PARP-1 plays a critical role in the base excision repair (BER) pathway for repairing DNA single-strand breaks.
Caption: Role of PARP-1 in DNA single-strand break repair.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated promising activity against a range of targets relevant to cancer, infectious diseases, and metabolic disorders. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, and the provided experimental protocols offer a framework for the biological evaluation of these novel compounds. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new and effective medicines.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and preliminary biological evaluation of novel carbamoyl pyridone derivatives as potent inhibitors of Crimean-Congo hemorrhagic fever virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. In vitro α-amylase inhibitory assay [protocols.io]
- 11. dovepress.com [dovepress.com]
- 12. topogen.com [topogen.com]
- 13. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-淀粉酶酶促测定 (EC 3.2.1.1) [sigmaaldrich.cn]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from nicotinic acid. The following sections detail the synthesis of promising classes of nicotinic acid derivatives, their antimicrobial activities, and the methodologies for their evaluation.
Introduction
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Nicotinic acid (niacin or vitamin B3) and its derivatives have emerged as a versatile scaffold for the synthesis of compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] These derivatives, such as nicotinamides, acylhydrazones, and 1,3,4-oxadiazoles, offer promising avenues for the discovery of novel drugs to combat resistant pathogens.[3][4] This document outlines the synthesis and antimicrobial evaluation of these key nicotinic acid derivatives.
Data Presentation: Antimicrobial Activity of Nicotinic Acid Derivatives
The antimicrobial efficacy of synthesized nicotinic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative nicotinic acid derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives
| Compound | Derivative Type | Staphylococcus aureus (ATCC 6538) MIC (µg/mL) | Staphylococcus epidermidis (ATCC 12228) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Staphylococcus aureus (MRSA, ATCC 43300) MIC (µg/mL) | Reference |
| Compound 13 | Acylhydrazone with 5-nitrofuran substituent | 3.91 | 1.95 | - | 7.81 | [3] |
| Compound 5 | Acylhydrazone | 15.62 | 7.81 | - | 15.62 | [3] |
Table 2: Antibacterial and Antifungal Activity of 1,3,4-Oxadiazoline Derivatives from Nicotinic Acid
| Compound | Derivative Type | Staphylococcus aureus (ATCC 6538) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Staphylococcus aureus (MRSA, ATCC 43300) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) | Reference |
| Compound 25 | 1,3,4-Oxadiazoline with 5-nitrofuran substituent | 7.81 | 7.81 | 15.62 | >500 | [3] |
Table 3: Antifungal Activity of Nicotinamide Derivatives against Candida albicans
| Compound | Derivative Type | C. albicans (SC5314) MIC (µg/mL) | Fluconazole-Resistant C. albicans (Isolate 638) MIC (µg/mL) | Fluconazole-Resistant C. albicans (Isolate 647) MIC (µg/mL) | Fluconazole-Resistant C. albicans (Isolate 663) MIC (µg/mL) | Reference |
| Nicotinamide | Amide | 2442 (20 mM) | 2442 (20 mM) | 2442 (20 mM) | 2442 (20 mM) | |
| Compound 16g | Nicotinamide Derivative | 0.25 | 0.125 - 1 | 0.125 - 1 | 0.125 - 1 | [1][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key nicotinic acid derivatives and the evaluation of their antimicrobial activity.
Protocol 1: Synthesis of Nicotinic Acid Acylhydrazones
This protocol describes a two-step synthesis of nicotinic acid acylhydrazones, which are important intermediates and possess antimicrobial properties.
Step 1: Synthesis of Nicotinic Acid Hydrazide
-
A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated nicotinic acid hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of Acylhydrazones
-
Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol.
-
Add the appropriate aldehyde (0.011 mole) to the solution.
-
Heat the mixture under reflux for 3 hours.
-
Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.
-
Filter the precipitate and recrystallize it from ethanol to obtain the pure acylhydrazone derivative.[3]
Protocol 2: Synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline Derivatives
This protocol outlines the cyclization of acylhydrazones to form 1,3,4-oxadiazoline derivatives.
-
A mixture of the synthesized nicotinic acid acylhydrazone (1 equivalent) and an excess of acetic anhydride (5-10 equivalents) is refluxed for 6-8 hours.
-
After cooling, the excess acetic anhydride is removed under reduced pressure.
-
The residue is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield the 1,3,4-oxadiazoline derivative.
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
1. Preparation of Materials:
- Synthesized nicotinic acid derivatives (dissolved in a suitable solvent like DMSO).
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard.
2. Procedure:
- Perform two-fold serial dilutions of the stock solution of the synthesized compound in the sterile broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
- Add a standardized inoculum of the test microorganism to each well (except the negative control), bringing the final volume to 200 µL.
- Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of nicotinic acid derivatives to the determination of their antimicrobial activity.
Proposed Mechanisms of Antimicrobial Action
The synthesized nicotinic acid derivatives exhibit their antimicrobial effects through various mechanisms. The diagrams below illustrate two key proposed mechanisms of action.
1. Inhibition of Bacterial DNA Gyrase by Hydrazone Derivatives
Hydrazone derivatives of nicotinic acid have been suggested to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.
2. Disruption of Fungal Cell Wall Integrity by Nicotinamide Derivatives
Certain nicotinamide derivatives have demonstrated potent antifungal activity by disrupting the integrity of the fungal cell wall.[1][5]
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chiral Pyridine Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of chiral pyridine carboxamides, a class of compounds with significant applications in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic routes, offering a practical guide for laboratory implementation.
Introduction
Chiral pyridine carboxamides are a versatile structural scaffold frequently found in pharmacologically active molecules. Their rigid pyridine core, combined with the stereospecificity introduced by chiral substituents, allows for precise interactions with biological targets. These compounds have demonstrated a wide range of biological activities, including antimicrobial and enzyme inhibitory properties. The ability to participate in hydrogen bonding and the stereochemical complexity make them attractive candidates for the design of novel therapeutics. This guide will focus on a common and effective strategy for their synthesis: the coupling of a chiral amine or amino acid derivative with a pyridine carboxylic acid derivative.
Synthesis of Chiral Pyridine Bis(carboxamide)s from Pyridine-2,6-dicarbonyl Dichloride
A robust method for synthesizing chiral pyridine carboxamides involves the acylation of a chiral amino acid ester with pyridine-2,6-dicarbonyl dichloride. This approach allows for the introduction of two chiral centers onto the pyridine scaffold in a single reaction. The resulting products can be further modified to generate a diverse library of compounds.
General Synthesis Workflow
The overall synthetic strategy is depicted below, starting from pyridine-2,6-dicarboxylic acid. The first step involves the conversion of the diacid to the more reactive diacid chloride, which is then coupled with a chiral amino acid ester.
Caption: General workflow for the synthesis of chiral pyridine bis(carboxamides).
Protocol 1: Synthesis of Pyridine-2,6-dicarbonyl Dichloride
This protocol describes the conversion of pyridine-2,6-dicarboxylic acid to its corresponding diacid chloride, a key intermediate for the subsequent amidation reaction.
Experimental Protocol:
-
Suspend pyridine-2,6-dicarboxylic acid in dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (5-10 drops).
-
Slowly add oxalyl chloride (4-6 equivalents) dropwise to the suspension.
-
Stir the mixture at room temperature for 3-4 hours until a clear solution is formed.[1]
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
To remove any remaining volatile residues, perform a co-azeotropic distillation with anhydrous toluene.
-
The crude acid chloride is then dried under vacuum and used immediately in the next step without further purification.[1]
Protocol 2: Synthesis of 2,6-bis-(methyl-D-alanylcarbonyl)pyridine (Method B)
This protocol details the coupling of pyridine-2,6-dicarbonyl dichloride with D-alanyl methyl ester to yield a chiral pyridine bis(carboxamide).
Experimental Protocol:
-
Prepare a solution of D-alanyl methyl ester (2.0 mmol) in dichloromethane (15 mL).
-
Cool the solution to -10 °C with stirring.
-
Add a solution of pyridine-2,6-dicarbonyl dichloride (1.0 mmol) in dichloromethane to the cooled amino acid ester solution.[2]
-
Add triethylamine (2.0 mmol) dropwise to the reaction mixture, maintaining the temperature at -10 °C, to keep the pH slightly basic (~8).
-
Continue stirring the reaction mixture at -15 °C for 3 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 12 hours.[2]
-
After the reaction is complete, wash the organic phase sequentially with water, 1N hydrochloric acid, and 1N sodium bicarbonate solution, followed by a final wash with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure.
-
Crystallize the resulting solid to obtain the purified product.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,6-bis-(methyl-D-alanylcarbonyl)pyridine.
| Compound | Starting Materials | Method | Solvent | Reaction Time | Yield (%) |
| Pyridine-2,6-dicarbonyl dichloride | Pyridine-2,6-dicarboxylic acid, Oxalyl chloride | - | DCM | 3-4 h | Not Isolated (Used directly) |
| 2,6-bis-(methyl-D-alanylcarbonyl)pyridine | Pyridine-2,6-dicarbonyl dichloride, D-Alanyl methyl ester | Acid Chloride (Method B) | Dichloromethane | 15 h | Not explicitly stated for this specific method in the provided text, but related methods suggest good yields. |
Characterization Data for 2,6-bis-(methyl-D-alanylcarbonyl)pyridine:
| Analysis | Data |
| ¹H-NMR (DMSO-d₆, δ ppm) | 1.56 (d, 6H, 2 CH₃), 3.80 (s, 6H, 2OCH₃), 4.70-4.81 (m, 2H, 2 CH), 8.05 (s, 2H, 2 NH), 8.29-8.37 (m, 3H, pyrid-H)[2] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 18.20, 48.31, 52.60, 125.19, 138.93, 148.35, 162.89, 173.28[2] |
| MS (m/z, %) | 337 (M⁺, 4), 306 (24), 275 (100), 204 (36), 133 (18), 105 (65), 77 (86)[2] |
Further Derivatization
The synthesized chiral pyridine bis(carboxamide) can be further elaborated. For instance, hydrazinolysis of the methyl ester groups can be achieved by refluxing with hydrazine hydrate in ethanol.[2] The resulting bis-hydrazide is a versatile intermediate for the synthesis of more complex structures, such as Schiff bases, by condensation with various aldehydes and ketones.[2]
Caption: Workflow for the derivatization of the chiral pyridine bis(carboxamide).
These protocols provide a solid foundation for the synthesis of a variety of chiral pyridine carboxamides. The straightforward nature of the reactions and the availability of diverse chiral starting materials make this a highly adaptable methodology for applications in drug discovery and development.
References
Application Notes and Protocols: 2-Carbamoylpyridine-3-carboxylic Acid in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carbamoylpyridine-3-carboxylic acid, also known as 2-(aminocarbonyl)nicotinic acid, belongs to the pyridine carboxylic acid class of compounds. This scaffold is of significant interest in medicinal chemistry due to the versatile roles its derivatives play as enzyme inhibitors.[1][2] The presence of both a carboxylic acid and a carbamoyl group on the pyridine ring offers multiple points for interaction with enzyme active sites, making it a promising starting point for the development of novel therapeutic agents. Pyridine carboxylic acid isomers and their derivatives have been investigated for their potential to inhibit a wide range of enzymes, including those involved in metabolic diseases, inflammation, and microbial infections.[3][4]
These application notes provide an overview of the potential uses of this compound and its derivatives in enzyme inhibitor discovery, along with generalized protocols for relevant enzymatic assays.
Potential Enzyme Targets and Rationale
While specific inhibitory data for this compound against a broad range of enzymes is not extensively documented in publicly available literature, the broader family of pyridine carboxylic acids has demonstrated inhibitory activity against several key enzyme classes. This suggests that this compound could be a valuable scaffold for targeting:
-
Metabolic Enzymes: Derivatives of nicotinic acid (pyridine-3-carboxylic acid) have been explored as inhibitors of enzymes like α-amylase, which is a target for anti-diabetic therapies.[3] The structural similarity suggests that this compound could also be investigated for its effects on enzymes involved in carbohydrate metabolism.
-
Cytochrome P450 (CYP) Enzymes: Nicotinic acid and nicotinamide have been shown to inhibit human cytochrome P450 enzymes, such as CYP2D6, CYP3A4, and CYP2E1.[5] This inhibitory action is attributed to the coordination of the pyridine nitrogen with the heme iron in the enzyme's active site.[5] Given its pyridine core, this compound may exhibit similar inhibitory properties against CYP enzymes, which is a critical consideration in drug metabolism and interaction studies.
-
Bacterial Enzymes: Functionalized 2-pyridone-3-carboxylic acids, which are closely related to the target molecule, have been synthesized and shown to possess antimicrobial properties, with DNA gyrase being a proposed target.[2][6] This highlights the potential for developing antibacterial agents based on this scaffold.
-
Proteases and Other Hydrolases: The general applicability of pyridine carboxylic acid derivatives in enzyme inhibition suggests that screening against various proteases and hydrolases could yield promising results.[1][2]
Quantitative Data on Related Inhibitors
To illustrate the potential of the pyridine carboxylic acid scaffold, the following table summarizes inhibitory data for some of its derivatives against various enzymes.
| Compound/Derivative Class | Enzyme Target | Inhibition Data (IC50/Ki) | Reference |
| Nicotinic acid derivatives | α-amylase | IC50: 1.324 ± 0.17 to 1.516 ± 0.14 µg/mL | [3] |
| Nicotinic acid | Cytochrome P450 2D6 (CYP2D6) | Ki: 3.8 ± 0.3 mM | [5] |
| Nicotinamide | Cytochrome P450 2D6 (CYP2D6) | Ki: 19 ± 4 mM | [5] |
| Nicotinamide | Cytochrome P450 3A4 (CYP3A4) | Ki: 13 ± 3 mM | [5] |
| Nicotinamide | Cytochrome P450 2E1 (CYP2E1) | Ki: 13 ± 8 mM | [5] |
| Functionalized 2-pyridone-3-carboxylic acids | Staphylococcus aureus | MIC: 0.031 to >64 mg/mL | [7] |
Experimental Protocols
The following are generalized protocols for enzymatic assays that can be adapted to screen this compound and its derivatives for inhibitory activity.
Protocol 1: α-Amylase Inhibition Assay (Anti-diabetic Target)
This protocol is adapted from methods used for screening nicotinic acid derivatives.[3]
Principle:
This is a colorimetric assay that measures the amount of reducing sugars produced from the enzymatic breakdown of starch. An inhibitor will reduce the amount of product formed.
Materials:
-
α-Amylase solution (from porcine pancreas or bacterial source)
-
Starch solution (1% w/v in a suitable buffer)
-
This compound (or derivative) stock solution (in DMSO or buffer)
-
Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.9 with 6.7 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution to respective wells. Include a positive control (e.g., acarbose) and a negative control (buffer/DMSO).
-
Add 50 µL of the α-amylase solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes to allow for color development.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cytochrome P450 Inhibition Assay (Drug Metabolism Target)
This protocol is a generalized fluorescence-based assay for CYP inhibition, based on commercially available systems.
Principle:
This assay uses a fluorogenic substrate that is converted into a fluorescent product by the CYP enzyme. An inhibitor will decrease the rate of fluorescence generation.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP2D6, CYP3A4)
-
Fluorogenic CYP substrate (e.g., a derivative of coumarin or resorufin)
-
This compound (or derivative) stock solution (in DMSO or buffer)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer.
-
In a 96-well black microplate, add the CYP enzyme, the inhibitor dilution, and the fluorogenic substrate.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (kinetic reading) at the appropriate excitation and emission wavelengths for the substrate used.
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value by fitting the data to an appropriate inhibition model.
Protocol 3: Bacterial DNA Gyrase Inhibition Assay (Antibacterial Target)
This protocol describes a supercoiling inhibition assay.
Principle:
DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this supercoiling, which can be visualized by agarose gel electrophoresis as the supercoiled DNA migrates faster than the relaxed DNA.
Materials:
-
E. coli or S. aureus DNA gyrase
-
Relaxed pBR322 DNA
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
ATP solution
-
This compound (or derivative) stock solution (in DMSO or buffer)
-
Stop solution/loading dye (containing EDTA and a tracking dye)
-
Agarose gel (1%) and electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add assay buffer, relaxed pBR322 DNA, and the desired concentration of the inhibitor.
-
Add DNA gyrase to each tube and pre-incubate for 10 minutes on ice.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions for 1 hour at 37°C.
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel until there is good separation between the supercoiled and relaxed DNA bands.
-
Stain the gel with a DNA stain and visualize it using a gel imaging system.
-
The inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. The established activity of its close analogs against a variety of enzymatic targets provides a strong rationale for its inclusion in screening libraries. The protocols outlined above offer a starting point for researchers to investigate the inhibitory potential of this compound and its derivatives against enzymes relevant to a range of diseases. Future work should focus on systematic screening against diverse enzyme panels, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity for any identified hits.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized 2-Pyridone-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of functionalized 2-pyridone-3-carboxylic acids, a class of compounds of significant interest in medicinal chemistry and drug development. The 2-pyridone scaffold is a core component of numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[1] The protocols outlined below are based on a robust and efficient three-component reaction, offering a versatile route to a diverse library of these valuable compounds.
Application Note: Three-Component Synthesis of 2-Pyridone-3-Carboxylic Acids
The synthesis of functionalized 2-pyridone-3-carboxylic acids can be effectively achieved through a multi-component reaction (MCR) strategy. MCRs are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The primary method detailed here involves the condensation of 3-formylchromone, a primary amine, and Meldrum's acid.[2][3]
This approach is advantageous as it allows for the introduction of diverse substituents at the N-1 and C-5 positions of the 2-pyridone ring by varying the primary amine and the initial chromone substrate, respectively. The resulting 2-pyridone-3-carboxylic acid core is a versatile intermediate that can be further modified, for instance, through decarboxylation to yield 5-substituted 2-pyridones.[2][4][5]
The reaction is typically carried out in water, a green solvent, and can be catalyzed by a mild basic catalyst like diammonium hydrogen phosphate (DAHP), making it an environmentally benign option.[6] The operational simplicity and the ability to readily generate a library of analogs make this method highly suitable for high-throughput synthesis and medicinal chemistry programs.
Experimental Workflow
The overall workflow for the synthesis and subsequent functionalization of 2-pyridone-3-carboxylic acids is depicted below.
Caption: General workflow for the synthesis of 2-pyridone-3-carboxylic acids.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 4a)
This protocol is a representative example of the three-component synthesis.[3]
Materials:
-
3-Formylchromone
-
Benzylamine
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Diammonium hydrogen phosphate (DAHP)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-formylchromone (1 mmol), Meldrum's acid (1 mmol), and the primary amine (in this case, benzylamine, 1 mmol).
-
Solvent and Catalyst Addition: Add deionized water (5 mL) to the flask, followed by the addition of diammonium hydrogen phosphate (DAHP) (20 mol%).
-
Reaction: Stir the mixture vigorously at 70°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then recrystallize from ethanol to afford the pure 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
-
Characterization: Dry the purified product under vacuum. The final product (Compound 4a) should be a yellow solid.[3] Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Synthesis of Representative 2-Pyridone-3-Carboxylic Acids
The following table summarizes the synthesis of various functionalized 2-pyridone-3-carboxylic acids (designated as compounds 4a-4p in the source literature) using the described three-component reaction.[2][3]
| Compound | R-Group (from Primary Amine) | Yield (%) | Melting Point (°C) | Appearance |
| 4a | Benzyl | 86% | 199-200 | Yellow solid |
| 4e | Propargyl | 78% | 135-136 | Yellow solid |
| 4n | Benzyl (with 4-methoxybenzoyl) | 57% | 106-107 | Brown solid |
Note: The yields and physical properties are as reported in the cited literature and may vary based on experimental conditions.
Protocol: Decarboxylation of 2-Pyridone-3-Carboxylic Acid
Functionalized 2-pyridone-3-carboxylic acids can undergo decarboxylation to provide access to another class of derivatives.[2][6]
Materials:
-
Functionalized 2-pyridone-3-carboxylic acid (e.g., Compound 4a)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Standard laboratory glassware for reflux
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a solution of the 2-pyridone-3-carboxylic acid (1 mmol) in toluene, add potassium carbonate (K₂CO₃).
-
Reaction: Heat the reaction mixture to reflux. The optimal temperature and reaction time may need to be determined empirically for each substrate.[6]
-
Monitoring: Follow the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, filter the mixture to remove inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired decarboxylated 2-pyridone.
This decarboxylation provides a strategic entry point to 5-functionalized 2-pyridones, further expanding the chemical space accessible from the initial three-component reaction.[2]
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Solvothermal Synthesis of Metal-Organic Frameworks with Pyridine-Based Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) using pyridine-based ligands. The unique electronic and coordination properties of pyridine-based linkers make them versatile building blocks for designing MOFs with tailored functionalities for applications in gas storage, catalysis, and notably, drug delivery.[1][2]
Application Notes
The incorporation of pyridine moieties into MOF structures offers several advantages. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, influencing the resulting framework's topology and dimensionality.[2] Furthermore, the pyridine ring can be functionalized to modulate the chemical environment within the pores, which is particularly relevant for drug delivery applications where host-guest interactions are crucial.[3] The choice of metal ions, such as zinc(II), copper(II), cobalt(II), and nickel(II), in conjunction with various pyridine-based ligands, allows for the fine-tuning of properties like pore size, stability, and biocompatibility.[3][4] For instance, MOFs with accessible metal sites or inherent Lewis basicity from the pyridine nitrogen have shown potential in catalysis.[2]
The solvothermal synthesis method is a prevalent technique for producing crystalline MOFs.[5][6] This process involves heating a solution of metal salts and organic linkers in a sealed vessel, often a Teflon-lined stainless-steel autoclave, at temperatures typically ranging from 100°C to 250°C for a period of 12 to 72 hours.[3][6] Critical parameters that govern the outcome of the synthesis include the choice of solvent, reaction temperature, reaction time, and the use of modulators.[2][6][7] Modulators, which are often monotopic ligands with similar coordinating groups as the primary linker, can compete for metal coordination sites and thereby influence crystal size and morphology.[5][7]
For drug delivery applications, the porous nature and high surface area of these MOFs allow for high drug loading capacities.[8][9][10] The chemical functionality of the pyridine-based linkers can be exploited to control the release kinetics of encapsulated therapeutic agents.[9]
Experimental Protocols
Below are detailed protocols for the solvothermal synthesis of two representative MOFs featuring pyridine-based ligands.
Protocol 1: Synthesis of a Cobalt(II) MOF with a Pyridin-4-ol-based Ligand
This protocol is adapted from a procedure for synthesizing a cobalt-based MOF.[3]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
4-Hydroxypyridine-2,6-dicarboxylic acid (H₂L)
-
4,4'-Azopyridine (azpy)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, combine Co(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), H₂L (0.054 g, 0.2 mmol), and azpy (0.018 g, 0.1 mmol).
-
Add a solvent mixture of DMF (8 mL) and ethanol (2 mL) to the vial.
-
Seal the vial tightly.
-
Place the sealed vial in an oven and heat at 100°C for 72 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature.
-
Collect the resulting red block-shaped crystals by decanting the supernatant.
-
Wash the crystals with fresh DMF to remove any unreacted precursors.
-
Dry the crystals under vacuum.
Protocol 2: Synthesis of a Zinc(II) MOF with Pyridine-2,6-dicarboxylic Acid
This protocol describes the synthesis of a zinc-based MOF.[3]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-Hydroxypyridine-2,6-dicarboxylic acid (H₃CAM)
-
Deionized water
Procedure:
-
Weigh out Zn(NO₃)₂·6H₂O (0.066 g) and H₃CAM (0.016 g).
-
Place the solids in a 20 mL Teflon-lined stainless-steel autoclave.
-
Add 10 mL of deionized water to the autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 120°C for 72 hours.
-
After heating, turn off the oven and allow the autoclave to cool slowly to room temperature.
-
Open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals with deionized water.
-
Dry the product in air.
Quantitative Data Summary
The following table summarizes key quantitative data for a selection of MOFs synthesized using pyridine-based ligands.
| MOF Name/Formula | Metal Ion | Pyridine-based Ligand | Solvent(s) | Temp. (°C) | Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| [Co(H₂L)(azpy)₀.₅]·DMF·EtOH | Co(II) | 4-Hydroxypyridine-2,6-dicarboxylic acid | DMF, Ethanol | 100 | 72 | Not Reported | Not Reported | [3] |
| [Zn₃(CAM)₂(H₂O)₂]·2H₂O | Zn(II) | 4-Hydroxypyridine-2,6-dicarboxylic acid | Water | 120 | 72 | Not Reported | Not Reported | [3] |
| [Ni(II)(Tpy)(Pydc)]·2H₂O | Ni(II) | Pyridine dicarboxylate, Terpyridine | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported | [4] |
| [Cu₂(hfbba)₂(3-mepy)₂]·(DMF)₂(3-mepy) (F-MOF-4) | Cu(II) | 3-methyl pyridine | DMF | Not Specified | Not Specified | ~450 | ~0.18 | [11] |
| [Cu₂(hfbba)₂(3-mepy)₂] (Cu-F-MOF-4B) | Cu(II) | 3-methyl pyridine | DEF | Not Specified | Not Specified | ~250 | ~0.1 | [11] |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ossila.com [ossila.com]
- 6. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 7. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 9. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
high-performance liquid chromatography (HPLC) analysis of pyridine carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of pyridine carboxylic acids using High-Performance Liquid Chromatography (HPLC). Pyridine carboxylic acids, including nicotinic acid (niacin or vitamin B3), picolinic acid, and isonicotinic acid, are crucial compounds in various fields, from nutrition and metabolism to pharmaceutical development.[1][2][3] The methods outlined below are designed to offer robust and reliable quantification of these analytes in diverse sample matrices.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pyridine carboxylic acids and their isomers.[1][2][3] Due to their polar and ionizable nature, chromatographic separation of these compounds can be challenging.[1] This guide covers various HPLC methods, including reversed-phase, ion-pair, and mixed-mode chromatography, to address these challenges and ensure accurate analysis.
I. Separation of Pyyridine Carboxylic Acid Isomers
The three primary isomers of pyridine carboxylic acid—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—can be effectively separated using mixed-mode chromatography.[1][3] This technique leverages both reversed-phase and ion-exchange interactions to enhance resolution between these closely related compounds.[1]
Experimental Protocol: Isomer Separation
Objective: To separate picolinic acid, nicotinic acid, and isonicotinic acid.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Coresep 100 mixed-mode reversed-phase cation-exchange column (4.6 x 150 mm)[1]
-
Mobile Phase: 5% Acetonitrile in water with 0.15% Phosphoric Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 275 nm[1]
-
Injection Volume: 1 µL[1]
-
Sample Concentration: 0.3 mg/mL in mobile phase[1]
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of picolinic acid, nicotinic acid, and isonicotinic acid in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Monitor the separation at 275 nm.
II. Analysis of Nicotinic Acid (Niacin) in Various Matrices
Nicotinic acid (Niacin) is a water-soluble vitamin essential for human health.[2] Its quantification is crucial in food, dietary supplements, and biological samples.
A. Nicotinic Acid in Human Plasma
This method is suitable for the determination of nicotinic acid in human plasma, often required in pharmacokinetic studies.[4]
Sample Preparation:
-
To a plasma sample, add acetonitrile to deproteinize.[4]
-
Centrifuge the sample.[4]
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.[4]
Chromatographic Conditions:
-
Column: IB-SIL CN column[4]
-
Mobile Phase: Acetonitrile:Methanol:Water:Acetic Acid (700:150:150:1, v/v/v/v)[4]
-
Detection: UV at 263 nm[4]
-
Internal Standard: 6-methyl nicotinic acid[4]
B. Bioavailable Niacin in Foods and Supplements
This method utilizes post-column photochemical derivatization for highly sensitive and selective analysis of both nicotinic acid and nicotinamide.[5]
Sample Preparation (Food Samples):
-
Homogenize 5 g of the sample with 30 mL of 0.1 N HCl.[5]
-
Heat the mixture at 100 °C for 1 hour.[5]
-
Cool and adjust the volume to 50 mL with DI water.[5]
-
Filter the solution through a 0.45 µm filter.[5]
-
For high-protein/fat matrices, a further protein precipitation step with trichloroacetic acid is recommended.[5]
Chromatographic Conditions:
-
Column: ThermoHypersil, Aquasil C18 (150 x 4.6 mm)[5]
-
Column Temperature: 40 °C[5]
-
Mobile Phase: Gradient elution with Methanol and a phosphate buffer (0.035 mol/L Potassium Phosphate Monobasic, pH 4.45)[5]
-
Flow Rate: 1 mL/min[5]
-
Injection Volume: 20 µL[5]
-
Post-column Derivatization: UV irradiation to form fluorescent derivatives[5]
-
Detection: Fluorescence detector (Ex 322 nm, Em 370 nm)[5]
III. Analysis of Picolinic Acid with Fluorescence Detection
For high sensitivity, picolinic acid can be determined using HPLC with post-column UV irradiation and fluorescence detection.[6][7]
Experimental Protocol: Picolinic Acid in Serum
Objective: To quantify picolinic acid in serum samples with high sensitivity.
Sample Preparation:
Chromatographic Conditions:
-
Mobile Phase: 0.1 mol/L sodium phosphate solution (pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine[6][7]
-
Post-column Reaction: The column effluent is irradiated with UV light.[6][7]
-
Detection: Fluorescence (Excitation: 336 nm, Emission: 448 nm)[6][7]
IV. Analysis of Isonicotinic Acid
Isonicotinic acid can be analyzed using a mixed-mode stationary phase column with a simple isocratic mobile phase.[8]
Experimental Protocol: Isonicotinic Acid
Objective: To separate and quantify isonicotinic acid.
Chromatographic Conditions:
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm)[8]
-
Mobile Phase: Water, Acetonitrile (MeCN), and Sulfuric acid as a buffer[8]
-
Detection: UV at 200 nm[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various methods for the HPLC analysis of pyridine carboxylic acids.
Table 1: Quantitative Data for Nicotinic Acid Analysis
| Analyte | Matrix | Linearity Range | Retention Time (min) | Reference |
| Nicotinic Acid | Human Plasma | 100 - 10,000 ng/mL | ~3.8 | [4] |
| Nicotinic Acid | Human Plasma | 20 - 2,000 ng/mL (high-sensitivity) | ~3.8 | [4] |
Table 2: Quantitative Data for Picolinic Acid Analysis
| Analyte | Matrix | Linearity Range | Detection Limit (S/N=3) | Reference |
| Picolinic Acid | Serum | 0.89 - 455 pmol | 0.30 pmol | [6][7] |
Table 3: Quantitative Data for Isonicotinic Acid and Isoniazid Analysis
| Analyte | Matrix | Linearity Range | Average Recovery (%) | Reference |
| Isonicotinic Acid | Tablets | 2 - 24 µg/mL | 98.96 | [9][10] |
| Isoniazid | Tablets | 10 - 1000 µg/mL | 99.57 | [9][10] |
V. Advanced Techniques: LC-MS/MS
For ultra-sensitive detection and high specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11] It allows for the differentiation of nicotinic acid, nicotinamide, and their metabolites at nanogram to picogram levels.[11]
Key Advantages of LC-MS/MS:
-
Unmatched Sensitivity: Essential for pharmacokinetic studies and analysis in low-concentration matrices.[11]
-
High Specificity: Enables clear differentiation between closely related metabolites.[11]
-
Versatility: Applicable to a wide range of sample types, including drug formulations, biological samples, and fortified foods.[11]
An example of an LC-MS/MS method for the simultaneous determination of nicotinic acid and its metabolites in rat plasma involves deproteinization with acetonitrile followed by analysis on a CNRP column with a gradient elution of acetonitrile and water with 0.1% formic acid.[12]
Conclusion
The selection of an appropriate HPLC method for the analysis of pyridine carboxylic acids depends on the specific analyte, the sample matrix, and the required sensitivity. The protocols and data presented in this guide offer a starting point for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for these important compounds. For routine analysis, HPLC with UV detection provides reliable results. For trace-level quantification in complex samples, more advanced techniques such as HPLC with fluorescence detection or LC-MS/MS are recommended.
References
- 1. helixchrom.com [helixchrom.com]
- 2. laboratuvar.com [laboratuvar.com]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of isoniazid and isonicotinic acid contents in tablets by HPLC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in the purification of pyridine carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyridine carboxylic acids.
Troubleshooting Guides
Issue 1: Low Recovery or Yield After Recrystallization
Question: I am losing a significant amount of my pyridine carboxylic acid during recrystallization, resulting in a low yield. What are the possible causes and how can I improve my recovery?
Answer:
Low recovery during recrystallization is a frequent issue stemming from several factors. The key is to optimize the solvent system and the cooling process.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the pyridine carboxylic acid completely at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep more of your compound dissolved even after cooling, leading to lower yields. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities.[1] Slow, controlled cooling allows for the growth of larger, purer crystals.
-
Premature Crystallization: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Consult solubility data to select an appropriate solvent. Water is a common choice for many pyridine carboxylic acids due to its polarity and ability to form hydrogen bonds.[2][3][4] For less polar derivatives, solvent mixtures like ethanol/water or ethyl acetate/hexanes can be effective.[5]
-
Perform small-scale solubility tests with various solvents to identify the best candidate.
-
-
Minimize Solvent Usage: Add the hot solvent portion-wise to the crude material until it just dissolves.
-
Controlled Cooling:
-
Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring.
-
After reaching room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Prevent Premature Crystallization:
-
Use a pre-heated funnel and flask for the hot filtration step.
-
Add a small excess of hot solvent before filtration to ensure the compound remains in solution.
-
Issue 2: Persistent Color in the Purified Product
Question: My pyridine carboxylic acid crystals are yellow or brown, even after recrystallization. How can I decolorize my product?
Answer:
Colored impurities are common in pyridine carboxylic acids, often arising from the synthesis process.[6]
Troubleshooting Steps:
-
Activated Charcoal Treatment:
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution. Caution: Add charcoal cautiously to a boiling solution to avoid bumping.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to induce crystallization.[7]
-
-
Melt Purification for Nicotinic Acid: For crude, yellow nicotinic acid, melting the solid and holding it in the molten state for a few minutes can destroy the chromophore. The resulting tan-colored solid can then be recrystallized once to yield a colorless product.[6]
Issue 3: Co-precipitation of Inorganic Salts
Question: My purified product is contaminated with inorganic salts. How can I remove them?
Answer:
Inorganic salts are often byproducts or are introduced during pH adjustments in the workup. Their removal depends on their solubility relative to the desired pyridine carboxylic acid.
Troubleshooting Steps:
-
Solvent Selection: Choose a recrystallization solvent in which the inorganic salts are insoluble. For example, many salts are insoluble in hot ethanol, which can be a good solvent for some pyridine carboxylic acids.[8]
-
pH Adjustment and Extraction: The amphoteric nature of pyridine carboxylic acids allows for purification via pH swings.
-
Dissolve the crude product in water.
-
Adjust the pH to be acidic (e.g., with HCl) to protonate the pyridine nitrogen. This may increase the solubility of the pyridine carboxylic acid while some impurities may precipitate.
-
Filter any solids.
-
Adjust the filtrate to the isoelectric point of the specific pyridine carboxylic acid to precipitate the pure product, leaving soluble salts in the solution.[9][10]
-
-
Washing: Thoroughly wash the filtered crystals with cold deionized water to remove any remaining soluble salts.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing pyridine carboxylic acids?
A1: Water is often the first choice for recrystallizing simple pyridine carboxylic acids like nicotinic acid, isonicotinic acid, and picolinic acid.[3][4][7] This is due to their polarity and ability to form hydrogen bonds.[2] Their solubility is generally high in hot water and significantly lower in cold water, which is ideal for recrystallization.[3] For substituted or less polar derivatives, other polar solvents like ethanol or solvent mixtures may be necessary.[5][11]
Q2: My compound won't crystallize out of solution. What should I do?
A2: If crystals do not form upon cooling, the solution may not be supersaturated, or nucleation may be inhibited. Try the following techniques:[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Reduce Solvent Volume: If the solution is not supersaturated, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is cooled sufficiently, using an ice bath or even a colder bath if the solvent's freezing point allows.
Q3: How can I separate isomers of pyridine carboxylic acids?
A3: Separating isomers like nicotinic acid and isonicotinic acid can be challenging due to their similar properties.
-
Fractional Crystallization: This technique relies on differences in solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized while the other remains in solution. For example, isonicotinic acid is less soluble in hot water than nicotinic acid, allowing for its initial separation from a mixture.[12]
-
pH-Controlled Precipitation: The isomers have slightly different pKa values, which can be exploited. Carefully adjusting the pH of an aqueous solution can lead to the preferential precipitation of one isomer. For instance, isonicotinic acid can be precipitated from a solution containing both nicotinic and isonicotinic acids by adjusting the pH to 3.6.[12]
-
Chromatography: For analytical and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a mixed-mode column can effectively separate isomers.[13]
Q4: How do I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your pyridine carboxylic acid:
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining purity. A pure compound should show a single major peak.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for these non-volatile compounds directly, GC-MS can be used to analyze for volatile impurities.[15][16]
Data Presentation
Table 1: Solubility of Pyridine Carboxylic Acid Isomers in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Picolinic Acid | Water | ~20 | ~862.5 | [4] |
| Picolinic Acid | Ethanol | ~20 | ~57.1 | [4] |
| Picolinic Acid | Acetonitrile | ~20 | ~17.0 | [4] |
| Isonicotinic Acid | Water | 20 | 5.2 | [3] |
| Isonicotinic Acid | Hot Water | - | More Soluble | [3] |
| Isonicotinic Acid | Boiling Ethanol | - | Almost Insoluble | [3] |
Table 2: Typical Recrystallization Yields for Nicotinic Acid
| Method | Yield | Notes | Reference |
| Recrystallization from hot water | 50-60% | Further recovery from mother liquor possible. | [7] |
| Recrystallization from hot water with charcoal treatment | 83-91% (of crude nitrate salt) | For purification of nicotinic acid nitrate intermediate. | [7] |
Experimental Protocols
Protocol 1: General Recrystallization from Water (e.g., Nicotinic Acid)
-
Dissolution: Place the crude nicotinic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate, stirring continuously. Continue adding small portions of hot deionized water until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for 2-5 minutes.
-
Hot Filtration: Pre-heat a funnel and a clean Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel and filter the hot solution to remove the charcoal or any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Large crystals should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: pH Swing Crystallization for Nicotinic Acid
This method takes advantage of the significant solubility difference between sodium nicotinate and nicotinic acid.[10]
-
Preparation of Sodium Nicotinate Solution: Dissolve crude nicotinic acid in an aqueous solution of sodium hydroxide to form a solution of sodium nicotinate (pH > 9.5).
-
Acidification: Slowly add a strong acid, such as hydrochloric acid (HCl), to the sodium nicotinate solution with stirring.
-
Supersaturation and Nucleation: As the pH decreases, the highly soluble sodium nicotinate is converted to the less soluble nicotinic acid. This creates a supersaturated solution, leading to the nucleation and crystallization of pure nicotinic acid.
-
Crystal Growth: Continue to add acid until the pH reaches approximately 3.2 to maximize the precipitation of nicotinic acid.
-
Isolation and Washing: Collect the precipitated nicotinic acid crystals by filtration, wash with cold water to remove any remaining salts (like NaCl), and dry.
Visualizations
Caption: A troubleshooting decision tree for purifying pyridine carboxylic acids.
Caption: A general experimental workflow for recrystallization.
Caption: The principle of pH swing crystallization for nicotinic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pyridine-4-carboxylic acid [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 12. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 13. helixchrom.com [helixchrom.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
managing side reactions in the synthesis of 2-Carbamoylpyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 2-Carbamoylpyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent laboratory synthesis starts from 2,3-pyridinedicarboxylic acid (also known as quinolinic acid) or its anhydride. The anhydride is reacted with ammonia or an appropriate amine to yield the desired product. Another route involves the controlled hydrolysis of 2-cyanopyridine-3-carboxylic acid.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Hydrolysis: The carbamoyl (amide) group can hydrolyze back to a carboxylic acid, forming 2,3-pyridinedicarboxylic acid, particularly under strong acidic or basic conditions, often with heating.
-
Imide Formation: When using 2,3-pyridinedicarboxylic anhydride, elevated temperatures can lead to the formation of a stable cyclic imide, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
-
Decarboxylation: The starting material, 2,3-pyridinedicarboxylic acid, can decarboxylate, especially at high temperatures, to form nicotinic acid. While less common for the final product, harsh reaction conditions might induce some decarboxylation.
-
Hofmann Rearrangement: As a primary amide, the product can undergo Hofmann rearrangement in the presence of reagents like bromine and a strong base, leading to the formation of 2-aminopyridine-3-carboxylic acid.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., with formic acid or ammonium acetate) is a good starting point for method development. UV detection at a wavelength around 260-270 nm should be effective for the aromatic pyridine ring system in the main product and potential side products. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.[1][2][3]
Troubleshooting Guides
Issue 1: Low yield of this compound and formation of a major byproduct, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
-
Cause: This is a classic case of imide formation, which is favored by high reaction temperatures. When reacting 2,3-pyridinedicarboxylic anhydride with an amine, if the reaction mixture is heated, the initially formed amide-acid can readily cyclize to the more stable imide.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature, ideally at room temperature or below (e.g., 0-5 °C), especially during the initial addition of the amine to the anhydride.
-
Solvent Choice: Using a solvent like glacial acetic acid at room temperature can favor the formation of the desired amide-acid.
-
Reaction Time: A shorter reaction time at a lower temperature is generally preferred to minimize the risk of imide formation. One study suggests that stirring for one hour at room temperature is sufficient.
-
Issue 2: Presence of 2,3-pyridinedicarboxylic acid in the final product.
-
Cause: This impurity arises from the hydrolysis of the carbamoyl group of the desired product or from incomplete reaction of the starting anhydride. Hydrolysis is accelerated by strong acidic or basic conditions, especially at elevated temperatures during workup or purification.
-
Solution:
-
pH Control: During workup and purification, maintain a neutral or mildly acidic pH. Avoid prolonged exposure to strong acids or bases.
-
Temperature during Workup: Perform all extractions and washes at room temperature or below to minimize hydrolysis.
-
Purification: Recrystallization can be an effective method to separate the desired product from the more polar 2,3-pyridinedicarboxylic acid.
-
Issue 3: Formation of Nicotinamide as a significant byproduct.
-
Cause: This suggests that decarboxylation is occurring. While this compound itself is relatively stable to decarboxylation under normal conditions, the starting material, 2,3-pyridinedicarboxylic acid, can decarboxylate at higher temperatures. If the reaction conditions are harsh, some decarboxylation of the product may also occur. A study has shown that heating 2,3-pyridinedicarboxylic anhydride with an amine in glacial acetic acid under reflux can lead to nicotinamide derivatives as a major product.
-
Solution:
-
Avoid High Temperatures: As with imide formation, maintaining lower reaction temperatures is crucial.
-
Starting Material Purity: Ensure the purity of the 2,3-pyridinedicarboxylic anhydride, as the presence of the diacid could lead to decarboxylation side products under thermal stress.
-
Issue 4: Detection of 2-aminopyridine-3-carboxylic acid in the reaction mixture.
-
Cause: The presence of this compound is indicative of a Hofmann rearrangement. This side reaction is unlikely to occur unless the reaction is performed in the presence of a halogen (like bromine or chlorine) and a strong base (like sodium hydroxide).
-
Solution:
-
Reagent Control: Ensure that the reaction is not contaminated with halogens and that a strong base is not used if the formation of the 2-amino derivative is to be avoided. The Hofmann rearrangement is a specific named reaction and will not occur under typical amidation conditions.
-
Quantitative Data on Side Product Formation
The following table summarizes the reported yields of the desired product and side products under different reaction conditions. Disclaimer: The data is compiled from different sources and may not be directly comparable due to variations in experimental setups, scales, and analytical methods.
| Starting Material(s) | Reagent(s) & Solvent | Temperature | Time | Main Product | Main Product Yield | Side Product(s) | Side Product Yield | Reference |
| 2,3-Pyridinedicarboxylic anhydride, Aromatic Amine | Glacial Acetic Acid | Room Temperature | 1 hr | 2-(Arylcarbamoyl)nicotinic acid | 60-70% | - | Not reported | |
| 2,3-Pyridinedicarboxylic anhydride, Aromatic Amine | Glacial Acetic Acid | Reflux | 3 hrs | N-Aryl nicotinamide | Major Product | 6-Aryl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Minor Product | |
| 2,3-Pyridinedicarboxylic acid, Conc. Aqueous Ammonia | - | 140 °C (Reflux) | 6 hrs | 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | 84% | - | Not reported | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylcarbamoyl)nicotinic Acid (General Procedure)
This protocol is adapted from a general method for the synthesis of this compound derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.01 mol of 2,3-pyridinedicarboxylic anhydride in 30 mL of glacial acetic acid.
-
Reagent Addition: At room temperature, add 0.01 mol of the desired aromatic amine to the stirred solution.
-
Reaction: Continue stirring the mixture at room temperature for 1 hour.
-
Workup: Collect the resulting solid precipitate by filtration.
-
Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-(arylcarbamoyl)nicotinic acid.
Protocol 2: Minimizing Imide Formation
To minimize the formation of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, modify Protocol 1 as follows:
-
Temperature Control: Cool the solution of 2,3-pyridinedicarboxylic anhydride in glacial acetic acid to 0-5 °C in an ice bath.
-
Slow Addition: Add the aromatic amine dropwise or in small portions over a period of 15-30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Workup and Purification: Follow steps 4 and 5 of Protocol 1.
Visualizing Reaction Pathways and Workflows
Main Synthetic Pathway and Side Reactions
Caption: Synthetic pathways for this compound and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zodiaclifesciences.com [zodiaclifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
preventing decarboxylation of pyridine carboxylic acids during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the unwanted decarboxylation of pyridine carboxylic acids during synthesis.
Troubleshooting Guide
This guide addresses common problems related to the premature loss of a carboxyl group from pyridine carboxylic acids during synthetic procedures.
Problem 1: Significant decarboxylation of picolinic acid (pyridine-2-carboxylic acid) derivatives during heating.
-
Possible Cause: Picolinic acid and its derivatives are particularly susceptible to decarboxylation upon heating due to a mechanism involving a zwitterionic intermediate.[1] High temperatures provide the activation energy needed for the loss of CO2.
-
Solution:
-
Lower Reaction Temperature: Whenever possible, conduct reactions at the lowest effective temperature. Explore alternative reagents or catalysts that allow for milder reaction conditions.
-
Protecting Groups: Consider protecting the carboxylic acid functionality as an ester (e.g., methyl or ethyl ester) before performing reactions that require heat. The ester is generally more stable and can be hydrolyzed back to the carboxylic acid in a later step under milder conditions.
-
Solvent Choice: The solvent can influence the rate of decarboxylation.[2][3] Non-polar, aprotic solvents may be preferable to polar, protic solvents like water, which can facilitate the formation of the zwitterionic intermediate.[2][3]
-
Problem 2: Decarboxylation is observed when working with pyridine carboxylic acids in aqueous solutions, especially at specific pH ranges.
-
Possible Cause: The rate of decarboxylation of some pyridine carboxylic acids in aqueous solution is pH-dependent. For picolinic acid, the rate of decarboxylation goes through a maximum near its isoelectric point.[3][4]
-
Solution:
-
pH Control: Carefully control the pH of the reaction mixture to avoid the isoelectric point of the specific pyridine carboxylic acid. Working in more acidic or basic conditions can sometimes suppress decarboxylation.
-
Anhydrous Conditions: If the reaction chemistry allows, performing the synthesis under anhydrous conditions will prevent the water-mediated decarboxylation pathway.[2][3]
-
Problem 3: Unwanted decarboxylation during metal-catalyzed cross-coupling reactions.
-
Possible Cause: Some transition metal catalysts used in cross-coupling reactions can also catalyze decarboxylation, particularly at elevated temperatures.[5]
-
Solution:
-
Catalyst Screening: Screen different metal catalysts and ligands. Some catalyst systems may have lower propensities for inducing decarboxylation. For instance, iron-based catalysts have been used in decarboxylative couplings, suggesting they can interact with the carboxyl group.[5] Choosing a catalyst less prone to this interaction is key.
-
Reaction Time Optimization: Minimize the reaction time to reduce the exposure of the substrate to conditions that promote decarboxylation. Monitor the reaction progress closely and stop it as soon as the desired product is formed.
-
Frequently Asked Questions (FAQs)
Q1: Why is picolinic acid more prone to decarboxylation than nicotinic acid or isonicotinic acid?
A1: The enhanced reactivity of picolinic acid (2-carboxylic acid) towards decarboxylation is attributed to the proximity of the carboxylic acid group to the ring nitrogen. This allows for the formation of a stabilized zwitterionic intermediate, which facilitates the elimination of carbon dioxide.[1] Nicotinic acid (3-carboxylic acid) is generally the most stable isomer as the carboxyl group is not in a position to be stabilized by the nitrogen in the same way.[1] Isonicotinic acid (4-carboxylic acid) is more stable than picolinic acid but can still undergo decarboxylation under forcing conditions.[1]
Q2: What is the general order of stability for pyridine monocarboxylic acids regarding decarboxylation?
A2: The general order of stability is: Nicotinic acid (most stable) > Isonicotinic acid > Picolinic acid (least stable).
Q3: Can substituents on the pyridine ring affect the rate of decarboxylation?
A3: Yes, substituents can have a significant impact. Both electron-withdrawing and electron-releasing groups at the 3-position of picolinic acid can accelerate decarboxylation in the acidic form.[2][3] This is thought to be due to steric effects that push the carboxyl group out of the plane of the ring, weakening the bond to the ring.[2][3] Conversely, these same substituents tend to inhibit the decarboxylation of the corresponding picolinate anions.[2][3]
Q4: Are there any specific catalysts that are known to promote the decarboxylation of pyridine carboxylic acids?
A4: While often an unwanted side reaction, decarboxylation can be intentionally promoted. For example, copper chromite is a known catalyst for the decarboxylation of nicotinic acid to pyridine.[6] In general, high temperatures and certain transition metals can facilitate this process.
Data Presentation
Table 1: Relative Decarboxylation Rates of Pyridine Carboxylic Acid Isomers
| Pyridine Carboxylic Acid Isomer | Position of -COOH | Relative Rate of Decarboxylation | Stability |
| Picolinic Acid | 2 (ortho) | High | Low |
| Nicotinic Acid | 3 (meta) | Very Low | High |
| Isonicotinic Acid | 4 (para) | Moderate | Moderate |
Note: Relative rates are a general guide and can be highly dependent on specific reaction conditions.
Table 2: Influence of Reaction Conditions on Decarboxylation of Picolinic Acid
| Parameter | Condition | Effect on Decarboxylation Rate | Reference |
| Temperature | Increase | Increases | [4] |
| pH (Aqueous) | Near Isoelectric Point | Maximum Rate | [3][4] |
| Solvent | Water | Can facilitate decarboxylation | [2][3] |
| Substituents (on acid) | 3-position (electron-withdrawing or -releasing) | Accelerates | [2][3] |
| Substituents (on anion) | 3-position (electron-withdrawing or -releasing) | Inhibits | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Pyridine Carboxylic Acid to Prevent Decarboxylation
-
Dissolution: Suspend the pyridine carboxylic acid (1 equivalent) in a suitable alcohol solvent (e.g., methanol, ethanol).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the ester product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Protocol 2: Hydrolysis of a Pyridine Carboxylic Acid Ester under Mild Conditions
-
Dissolution: Dissolve the pyridine carboxylic acid ester (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.
-
Base Addition: Add a slight excess of a base (e.g., lithium hydroxide or sodium hydroxide, 1.1-1.5 equivalents).
-
Stirring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Acidification: Once the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to the isoelectric point of the pyridine carboxylic acid to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Mechanism of picolinic acid decarboxylation via a zwitterionic intermediate.
Caption: Troubleshooting workflow for preventing decarboxylation.
References
strategies to improve the yield of 2-Carbamoylpyridine-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Carbamoylpyridine-3-carboxylic acid. Our aim is to help you improve yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the selective ammonolysis of 2,3-pyridinedicarboxylic anhydride (also known as quinolinic anhydride). This reaction involves the nucleophilic attack of ammonia on one of the carbonyl groups of the anhydride, leading to the formation of the desired mono-amide mono-carboxylic acid.
Q2: What are the main competing side reactions in this synthesis?
A2: The primary side reactions of concern are the formation of quinolinic imide and the decarboxylation to nicotinamide. Quinolinic imide formation is favored by higher temperatures and prolonged reaction times, where the initially formed amic acid cyclizes with the loss of water. Decarboxylation to nicotinamide can also occur under harsh heating conditions.
Q3: How can I minimize the formation of side products?
A3: To minimize the formation of quinolinic imide and other side products, it is crucial to control the reaction temperature. Conducting the reaction at or below room temperature is generally recommended. Using a suitable solvent and controlling the stoichiometry of the reagents can also help in maximizing the yield of the desired product.
Q4: What is a reasonable expected yield for this synthesis?
A4: While yields can vary depending on the specific reaction conditions and scale, a well-optimized process can achieve high yields. For a closely related synthesis of a 2-carbamoyl nicotinic acid derivative, a yield of 88.9% has been reported.[1] With careful control of the reaction parameters, a similar high yield should be attainable for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Formation of Quinolinic Imide: This is indicated by the presence of a neutral, less polar compound in your crude product. This side reaction is favored by heat. | Maintain a low reaction temperature (0-25 °C). Avoid prolonged heating during the reaction and work-up. |
| Incomplete Reaction: The starting anhydride may not be fully consumed. | Ensure the 2,3-pyridinedicarboxylic anhydride is of high purity and fully dissolved or well-suspended in the reaction solvent. Check the quality and concentration of the ammonia solution. | |
| Formation of Nicotinamide: This decarboxylated side product can form at elevated temperatures. | Strictly control the reaction temperature and avoid localized heating. | |
| Hydrolysis of the Anhydride: The starting material can hydrolyze back to 2,3-pyridinedicarboxylic acid if excess water is present under inappropriate pH conditions. | Use anhydrous solvents if possible, or carefully control the amount of water in the reaction mixture. | |
| Product is difficult to purify | Contamination with Quinolinic Imide: The imide can be difficult to separate from the desired product due to similar polarities. | Optimize the reaction conditions to minimize imide formation. Recrystallization from a suitable solvent system can be effective. Consider pH adjustment during work-up to selectively precipitate the carboxylic acid. |
| Contamination with 2,3-Pyridinedicarboxylic Acid: Unreacted starting material or hydrolyzed anhydride can co-precipitate with the product. | Wash the crude product with a solvent in which the diacid has low solubility but the desired product is soluble, or vice versa. Careful pH control during precipitation is also critical. | |
| Reaction does not proceed | Poor Quality Reagents: The 2,3-pyridinedicarboxylic anhydride may have degraded due to moisture. The ammonia solution may be of a lower concentration than stated. | Use freshly opened or properly stored anhydrous 2,3-pyridinedicarboxylic anhydride. Verify the concentration of the ammonia solution. |
| Inadequate Mixing: If the reaction is heterogeneous, poor stirring can lead to low conversion. | Ensure vigorous stirring to maintain a good suspension of the anhydride in the reaction medium. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammonolysis of 2,3-Pyridinedicarboxylic Anhydride
This protocol is based on the general principles of selective mono-amidation of cyclic anhydrides.
Materials:
-
2,3-Pyridinedicarboxylic anhydride (1.0 eq)
-
Aqueous ammonia (e.g., 28-30%, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)
-
Hydrochloric acid (for acidification)
Procedure:
-
Suspend 2,3-pyridinedicarboxylic anhydride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add the aqueous ammonia solution dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Table 1: Comparison of Reaction Conditions for Amidation of 2,3-Pyridinedicarboxylic Anhydride
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Aminonitrile | 4-Picoline/Toluene | 10-12 | 1 | 88.9 | [1] |
| Aromatic Amines | Glacial Acetic Acid | Room Temp. | 1 | 65-70 | |
| Aromatic Amines | Toluene | Reflux | 1 | Not specified |
Visualizations
References
troubleshooting low yield in metal-organic framework synthesis with pyridine ligands
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the synthesis of metal-organic frameworks (MOFs) featuring pyridine-based ligands.
Troubleshooting Guide: Low Synthesis Yield
Low or no product yield is a common issue in MOF synthesis. The following guide addresses specific problems in a question-and-answer format to help you identify and resolve the root cause.
Problem: I am observing very little or no precipitate after the reaction.
This issue often points to problems with the initial reaction setup or the fundamental reaction conditions.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Stoichiometry | The molar ratio of the metal source to the pyridine-based ligand is critical. Systematically vary the metal-to-ligand ratio to find the optimal condition for your specific system. |
| Inappropriate Solvent System | The solubility of both the metal salt and the pyridine ligand in the chosen solvent is crucial for nucleation and crystal growth.[1][2] If reactants are not dissolving, consider a different solvent or a solvent mixture. Common solvents for MOF synthesis include DMF, DEF, and ethanol.[1] The polarity of the solvent can significantly impact the final structure and yield.[2] |
| Suboptimal Reaction Temperature | Temperature plays a significant role in MOF formation, influencing reaction kinetics and the final crystal structure.[3] Some MOFs can be synthesized at room temperature, while others require higher temperatures (solvothermal/hydrothermal conditions).[4][5] Experiment with a range of temperatures to determine the optimal condition for your specific MOF. Increasing the reaction temperature can sometimes increase the dimensionality of the MOF.[3] |
| Incorrect pH of the Reaction Mixture | The pH of the synthesis solution can affect the deprotonation of the organic linker and the coordination with the metal center.[1] Adjusting the pH with small amounts of acid or base can sometimes promote crystallization. |
Problem: The product I isolated is amorphous or has poor crystallinity.
The formation of a non-crystalline product indicates that while the components may be reacting, they are not assembling into an ordered framework.
| Potential Cause | Recommended Solution |
| Reaction Rate is Too Fast | Rapid precipitation can lead to amorphous materials. To slow down the reaction rate, consider lowering the reaction temperature or using a modulator. |
| Presence of Impurities | Impurities in the starting materials or solvent can interfere with crystal growth. Ensure high-purity reagents and solvents are used.[6] |
| Inadequate Mixing | In some cases, insufficient mixing can lead to localized concentration gradients, resulting in amorphous precipitation. Gentle stirring during the initial phase of the reaction can be beneficial. |
| Need for a Modulator | Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can be added to the reaction mixture to compete with the ligand for coordination to the metal center.[7][8] This can slow down the nucleation and growth processes, leading to more crystalline products.[7] Pyridine itself can also act as a modulator.[9][10] |
Problem: My yield is low due to the formation of multiple product phases.
The isolation of a mixture of crystalline phases can significantly reduce the yield of the desired product.
| Potential Cause | Recommended Solution |
| Reaction Conditions Favor Multiple Phases | The energy landscape for MOF formation can be complex, with multiple possible crystalline structures. Fine-tuning the reaction temperature, solvent system, and reaction time can help to favor the formation of a single, desired phase.[1][3] |
| Inconsistent Heating | Uneven heating within the reaction vessel can create different temperature zones, leading to the formation of different phases. Ensure the reaction vessel is uniformly heated. |
| Aging/Reaction Time | The reaction time can influence the final product. Shorter or longer reaction times may favor the formation of a specific phase. Monitor the reaction over time by analyzing small aliquots to determine the optimal reaction duration. |
Frequently Asked Questions (FAQs)
Q1: What is the typical role of a pyridine-based molecule in MOF synthesis?
Pyridine-based molecules can serve multiple roles in MOF synthesis. They can act as the primary organic linker, a co-linker, or a modulator to control the crystal growth.[9][10] As linkers, the nitrogen atom of the pyridine ring coordinates with the metal center. As modulators, they can compete with the primary linker, influencing the size and morphology of the resulting MOF crystals.[9][10]
Q2: How does the choice of solvent affect the synthesis of MOFs with pyridine ligands?
The solvent plays a crucial role in MOF synthesis by influencing the solubility of the reactants and the coordination environment of the metal ion.[1][2] The polarity and coordinating ability of the solvent can impact the final structure and dimensionality of the MOF.[1] For pyridine-based MOFs, solvents like DMF, DEF, and ethanol are commonly used. The formation of different MOF structures can sometimes be achieved by simply changing the solvent system under the same reaction conditions.[1]
Q3: Can temperature be used to control the structure of a pyridine-based MOF?
Yes, temperature is a key parameter for controlling the structure of MOFs.[3] In hydrothermal or solvothermal synthesis, higher temperatures can lead to higher coordination numbers for the metal ions and an increase in the dimensionality of the framework.[3] It is often beneficial to screen a range of temperatures to find the optimal conditions for the desired product.
Q4: What are modulators and how can they improve my yield?
Modulators are additives, often monofunctional ligands like monocarboxylic acids or even pyridine itself, that compete with the primary organic linker for coordination to the metal centers.[7][8] This competition can slow down the rate of MOF formation, which can lead to higher quality crystals and, in some cases, a higher yield of the desired crystalline phase by preventing the formation of amorphous byproducts.[7]
Q5: My pyridine-based MOF is difficult to purify. What can I do?
Purification of MOFs often involves removing unreacted starting materials and any amorphous byproducts. A common method is to wash the product with the synthesis solvent, followed by a solvent exchange with a more volatile solvent like ethanol or acetone. In some cases, a carefully controlled recrystallization can improve purity. Post-synthetic modification techniques can also be employed to functionalize the MOF, which may aid in purification.[11]
Experimental Protocols
General Protocol for Solvothermal Synthesis of a Pyridine-Based MOF
This protocol provides a general guideline for the synthesis of a MOF using a pyridine-dicarboxylate linker. The specific molar ratios, solvent, temperature, and time should be optimized for the target MOF.
1. Reagent Preparation:
-
Dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate) in the chosen solvent (e.g., DMF) in a glass vial.
-
In a separate vial, dissolve the pyridine-based organic linker (e.g., Pyridine-3,5-dicarboxylic acid) in the same solvent.[12][13]
2. Reaction Setup:
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
If using a modulator, add it to the reaction mixture at this stage.
-
Seal the autoclave tightly.
3. Reaction:
-
Place the autoclave in a programmable oven.
-
Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) and hold for a specified time (e.g., 24-72 hours).[3]
-
Allow the autoclave to cool slowly to room temperature.
4. Product Isolation and Purification:
-
Decant the mother liquor and wash the crystalline product with fresh solvent (e.g., DMF) multiple times.
-
To remove residual solvent from the pores, perform a solvent exchange by immersing the crystals in a volatile solvent (e.g., ethanol or chloroform) for several days, replacing the solvent periodically.
-
Isolate the crystals by filtration or centrifugation.
-
Dry the product under vacuum at an elevated temperature to activate the MOF (remove coordinated solvent molecules).
Visualizations
Caption: Troubleshooting workflow for low MOF yield.
Caption: Pyridine ligand coordinating with metal ions.
Caption: Modulators slowing reaction for crystalline products.
References
- 1. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 6. Research Portal [laro.lanl.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 2-Carbamoylpyridine-3-carboxylic Acid Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 2-Carbamoylpyridine-3-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which features a carboxylic acid group adjacent to a carbamoyl (amide) group on a pyridine ring, the primary expected degradation pathways are:
-
Hydrolysis: The carbamoyl group can hydrolyze to a carboxylic acid, and the carboxylic acid can be further affected by pH. This reaction is typically catalyzed by acidic or basic conditions.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at elevated temperatures. The position of the carboxylic acid on the pyridine ring influences its susceptibility to decarboxylation.
-
Photodegradation: Exposure to UV or visible light can induce degradation, a common characteristic of pyridine derivatives.[1]
-
Thermal Degradation: High temperatures can accelerate both hydrolysis and decarboxylation.
Q2: What are the likely degradation products of this compound?
A2: The potential degradation products include:
-
Pyridine-2,3-dicarboxylic acid: Formed via hydrolysis of the carbamoyl group.
-
2-Carbamoylpyridine: Formed via decarboxylation of the carboxylic acid group.
-
Nicotinic Acid (Pyridine-3-carboxylic acid): Could potentially form through a series of reactions, though less direct.
-
Various smaller molecules resulting from the cleavage of the pyridine ring under harsh conditions like high-intensity light exposure.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the amide group. The rate of hydrolysis is generally at its minimum in the neutral pH range. The pH will also affect the ionization state of the carboxylic acid and the pyridine nitrogen, which can, in turn, influence the molecule's reactivity and degradation kinetics.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be:
-
Stored at refrigerated temperatures (2-8 °C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer with a pH as close to neutral as possible, unless experimental conditions require otherwise.
-
Used as fresh as possible after preparation.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of potency or unexpected results over time. | Degradation of this compound in the stock or working solution. | 1. Verify Solution Age and Storage: Confirm that the solution was prepared recently and stored under the recommended conditions (refrigerated, protected from light).2. pH Measurement: Check the pH of the solution, as shifts in pH can accelerate degradation.3. Analytical Confirmation: Use an appropriate analytical method, such as HPLC, to determine the concentration of the parent compound and check for the presence of degradation products.4. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution and repeat the experiment. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Identify Degradation Conditions: Note the conditions under which the sample was prepared and stored (e.g., pH, temperature, light exposure).2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks.3. Mass Spectrometry: Use LC-MS to determine the mass of the unknown peaks and deduce their structures. |
| Precipitation or change in color of the solution. | pH shifts leading to solubility issues or degradation. | 1. Check Solubility: Verify the solubility of this compound in the chosen solvent and at the specific pH.2. Monitor pH: Ensure the pH of the solution is stable over time.3. Visual Inspection: Compare the appearance of the problematic solution to a freshly prepared one. |
Quantitative Data on Stability
Table 1: Hydrolysis Rates of a Related Carbamate at 25°C
| pH | Rate Constant (k, s⁻¹) | Half-life (t½) |
| 12 | 1.0 x 10⁻³ | ~11.5 minutes |
| 13 | 1.0 x 10⁻² | ~1.15 minutes |
| 13.7 | 5.0 x 10⁻² | ~14 seconds |
Data is for a related N-pyridylcarbamate and illustrates the acceleration of hydrolysis under basic conditions. The hydrolysis of an amide is generally slower than a carbamate, but the trend with pH is similar.
Table 2: Decarboxylation Rates of Pyridine Carboxylic Acids in Aqueous Solution at 150°C
| Compound | pH at 25°C | Rate Constant (k, s⁻¹) | Relative Rate |
| Picolinic acid (2-COOH) | 3.5 | 1.5 x 10⁻⁵ | 1 |
| Quinolinic acid (2,3-diCOOH) | 3.5 | >500 x Picolinic acid rate | >500 |
| Nicotinic acid (3-COOH) | 3.5 | No detectable decarboxylation | ~0 |
| Isonicotinic acid (4-COOH) | 3.5 | No detectable decarboxylation | ~0 |
This data highlights the significant influence of the carboxyl group's position on the pyridine ring on the rate of decarboxylation. The presence of a second carboxylic acid group at the 2-position greatly accelerates the reaction.[2][3]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the stock solution in an oven at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
At the end of the exposure period, withdraw aliquots from both the exposed and control samples and dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Protocol: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the parent compound (e.g., ~265 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
optimization of reaction conditions for synthesizing 2-arylcarbamoyl-3-pyridine carboxylic acids
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-arylcarbamoyl-3-pyridine carboxylic acids.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | - Incorrect reaction temperature: Heating the reaction, especially in acetic acid, can favor the formation of undesired side products such as cyclic imides and nicotinamides.[1] - Inactive reagents: The 2,3-pyridine dicarboxylic anhydride may have hydrolyzed due to moisture. Aromatic amines can degrade over time. - Poor solubility of reactants: The aromatic amine may not be sufficiently soluble in the chosen solvent at the reaction temperature. | - Optimize temperature: For the reaction of 2,3-pyridine dicarboxylic anhydride with substituted anilines, stirring at room temperature in glacial acetic acid is a proven method. If using toluene, reflux is required, but be mindful of potential side products. - Verify reagent quality: Use freshly opened or properly stored reagents. Check the purity of the starting materials via appropriate analytical methods (e.g., NMR, melting point). - Solvent selection: Ensure the chosen solvent (e.g., glacial acetic acid, toluene) is appropriate for the specific aromatic amine being used. |
| Formation of Multiple Products (Impure Sample) | - Side reactions due to heat: As mentioned, heating the reaction mixture in acetic acid can lead to a mixture of the desired product, cyclic imide, and nicotinamides.[1] - Presence of impurities in starting materials: Impurities in the 2,3-pyridine dicarboxylic anhydride or the aromatic amine can lead to the formation of additional products. | - Strict temperature control: Maintain the reaction at room temperature when using glacial acetic acid to minimize the formation of byproducts. - Purification of starting materials: If necessary, purify the starting materials before use. - Effective purification of the final product: Recrystallization from a suitable solvent, such as ethanol, is recommended to isolate the desired 2-arylcarbamoyl-3-pyridine carboxylic acid. |
| Difficulty in Product Isolation/Precipitation | - Product is soluble in the reaction solvent: The desired product may have some solubility in the reaction solvent, preventing it from precipitating out completely. - Insufficient reaction time: The reaction may not have gone to completion, resulting in a lower concentration of the product. | - Solvent removal/concentration: If the product does not precipitate upon cooling, carefully remove the solvent under reduced pressure. - Addition of an anti-solvent: After concentrating the reaction mixture, the addition of a solvent in which the product is insoluble (an anti-solvent) can induce precipitation. - Extended reaction time: Ensure the reaction is stirred for the recommended duration (e.g., 1 hour at room temperature in acetic acid) to maximize product formation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of 2-arylcarbamoyl-3-pyridine carboxylic acids?
A1: The primary starting materials are 2,3-pyridine dicarboxylic anhydride and a substituted aromatic amine.[1]
Q2: What are the key differences between Method A (acetic acid) and Method B (toluene) for the synthesis?
A2: Method A involves stirring the reactants in glacial acetic acid at room temperature for one hour. Method B involves heating the reactants under reflux in toluene for one hour. The choice of method can influence the reaction outcome, with Method A at room temperature being less likely to produce certain side products.[1]
Q3: My reaction in acetic acid produced a mixture of products when heated. Why?
A3: Heating the reaction of 2,3-pyridine dicarboxylic anhydride with substituted anilines in acetic acid can promote the formation of side products, including cyclic imides and nicotinamides, in addition to the desired 2-arylcarbamoyl-3-pyridine carboxylic acid.[1]
Q4: How can I purify the final product?
A4: The recommended method for purification is recrystallization of the solid product from ethanol.
Q5: What is a typical yield for this reaction?
A5: The yield can vary depending on the specific aromatic amine used. For example, the synthesis of 2-(3-Carboxyphenylcarbamoyl)nicotinic acid has been reported with a yield of 65%.
Experimental Protocols
General Procedure for the Synthesis of 2-Arylcarbamoyl-3-Pyridine Carboxylic Acids (6a-e)
Method A: Glacial Acetic Acid at Room Temperature
-
A mixture of 2,3-pyridine dicarboxylic anhydride (0.01 mol) and the desired aromatic amine derivative (0.01 mol) in glacial acetic acid (30 ml) is prepared.
-
The mixture is stirred at room temperature for 1 hour.
-
The resulting solid product is collected by filtration.
-
The collected solid is recrystallized from ethanol to yield the purified 2-arylcarbamoyl-3-pyridine carboxylic acid.
Method B: Toluene under Reflux
-
A mixture of 2,3-pyridine dicarboxylic anhydride (0.01 mol) and the desired aromatic amine derivative (0.01 mol) in toluene (30 ml) is prepared.
-
The mixture is heated under reflux for 1 hour.
-
The reaction mixture is then allowed to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
The collected solid is recrystallized from ethanol to yield the purified 2-arylcarbamoyl-3-pyridine carboxylic acid.
Quantitative Data Summary
| Compound | Method | Solvent | Temperature | Yield (%) | Melting Point (°C) |
| 2-(3-Carboxyphenylcarbamoyl)nicotinic acid (6a) | A or B | Acetic Acid or Toluene | Room Temp. or Reflux | 65 | 243-245 |
Data extracted from the synthesis of 2-(3-Carboxyphenylcarbamoyl)nicotinic acid.
Visualizations
Caption: General experimental workflow for the synthesis of 2-arylcarbamoyl-3-pyridine carboxylic acids.
Caption: Troubleshooting decision tree for low yield in the synthesis reaction.
References
Technical Support Center: Purification of Peptides Containing Pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of peptides containing pyridine derivatives. The basic nature of the pyridine ring, its potential for metal chelation, and its influence on peptide solubility and aggregation require special considerations during purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing pyridine derivatives?
A1: The primary challenges stem from the physicochemical properties of the pyridine moiety:
-
Basic Nature: The pyridine ring is basic and can interact strongly with residual silanol groups on silica-based chromatography columns, leading to peak tailing and poor resolution in HPLC.[1]
-
Solubility and Aggregation: Peptides with aromatic residues like pyridine can be prone to aggregation, especially at high concentrations or near their isoelectric point.[2][3][4][5] This can lead to low recovery and difficulty in handling.
-
Metal Chelation: The nitrogen atom in the pyridine ring can chelate metal ions. This can be a challenge if unwanted metal ions are present, but it can also be exploited for purification using Immobilized Metal Affinity Chromatography (IMAC).[6][7][8]
-
On-Column Degradation: As with many peptides, those containing pyridine derivatives can be susceptible to degradation under harsh HPLC conditions, such as high temperatures and acidic mobile phases.[9]
Q2: How can I improve the peak shape of my pyridine-containing peptide during RP-HPLC?
A2: Peak tailing is a common issue for basic peptides. Here are several strategies to improve peak shape:
-
Optimize TFA Concentration: Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks the interactions between the basic peptide and the stationary phase. A concentration of 0.1% is typical, but for strongly basic peptides, increasing it to 0.2-0.25% may improve peak shape.[][11] However, be aware that higher TFA concentrations can suppress ionization in mass spectrometry.[12]
-
Use Alternative Ion-Pairing Reagents: If TFA does not provide satisfactory results, consider other ion-pairing agents like heptafluorobutyric acid (HFBA) or perfluoropentanoic acid (PFPA).[13][14][15] These can alter the retention and selectivity of your separation.
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) ensures that the pyridine nitrogen is protonated and that the silanol groups on the silica are not ionized, which can reduce secondary interactions.[1]
-
Use a Modern, High-Purity Silica Column: Newer columns are manufactured with higher purity silica and are better end-capped, resulting in fewer free silanol groups and reduced peak tailing for basic compounds.[12][16]
Q3: My pyridine-containing peptide has poor solubility. How can I prevent aggregation during purification?
A3: Preventing aggregation is crucial for successful purification. Consider the following approaches:
-
Adjust Buffer pH: Avoid working at or near the isoelectric point (pI) of the peptide, as this is where solubility is at its minimum. Adjusting the pH to be at least one unit away from the pI can help.[5]
-
Modify Buffer Composition: The addition of certain excipients can help to reduce aggregation. This includes:
-
Salts: Increasing the ionic strength of the buffer by adding salts like NaCl or KCl can sometimes improve solubility.[4]
-
Organic Solvents: For very hydrophobic peptides, adding a small amount of an organic solvent like isopropanol to the mobile phase can improve recovery.[12]
-
Additives: Arginine (50-100 mM) is known to increase the solubility of some peptides.[5] Non-detergent sulfobetaines can also be effective.[3]
-
-
Work at Low Concentrations: If possible, purify your peptide at a lower concentration to reduce the likelihood of aggregation.[3]
-
Temperature Control: Store purified peptides at -80°C and consider using a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[3]
Q4: Can I use the metal-chelating properties of the pyridine ring to my advantage during purification?
A4: Yes, the ability of pyridine to coordinate with metal ions can be leveraged for purification using Immobilized Metal Affinity Chromatography (IMAC). This technique is particularly useful if your peptide has an accessible pyridine residue and few other metal-binding residues like histidine.[6][7][8] The peptide can be bound to a column containing immobilized metal ions (e.g., Ni²⁺, Cu²⁺) and then eluted by changing the pH or by adding a competing agent like imidazole.
Q5: What is the best approach for purifying a crude synthetic peptide containing a pyridine derivative using Solid-Phase Extraction (SPE)?
A5: SPE is an excellent technique for the initial cleanup and enrichment of synthetic peptides.[17][18][19][20] For a pyridine-containing peptide, a reversed-phase SPE (RP-SPE) protocol is typically used. A generic protocol involves conditioning the cartridge with an organic solvent, equilibrating with an aqueous buffer (often containing 0.1% TFA), loading the peptide sample, washing away impurities, and finally eluting the peptide with a higher concentration of organic solvent. Gradient elution can provide better separation than a single step elution.[17]
Q6: I am considering crystallization as a final purification step. What are the key considerations for crystallizing a peptide with a pyridine derivative?
A6: Crystallization can be a powerful purification technique that can also provide structural information.[21][22] Key considerations include:
-
High Purity: The starting material for crystallization should be of high purity (>95%) to increase the chances of obtaining well-ordered crystals.[22]
-
Screening: Use commercially available crystallization screening kits to test a wide range of conditions (precipitants, pH, temperature).[23]
-
Metal-Induced Crystallization: The pyridine moiety can be used to induce crystallization by the addition of metal ions that can form coordination complexes and facilitate the formation of a crystal lattice.
-
Patience: Peptide crystallization can be a slow process, sometimes taking several days or weeks.[23]
Troubleshooting Guides
HPLC Purification
| Problem | Possible Cause | Solution |
| Peak Tailing | Strong interaction between the basic pyridine ring and acidic silanol groups on the column. | - Increase the concentration of TFA in the mobile phase (e.g., to 0.2%).[] - Use an alternative ion-pairing agent such as HFBA.[14][15] - Lower the pH of the mobile phase to ~2-3.[1] - Use a modern, high-purity, end-capped C18 column.[12][16] |
| Poor Resolution | Inadequate separation of the target peptide from impurities. | - Optimize the gradient slope; a shallower gradient often improves resolution.[12] - Try a different stationary phase (e.g., C8 or phenyl column). - Change the organic modifier (e.g., from acetonitrile to methanol or isopropanol). |
| Low Recovery | - The peptide is precipitating on the column. - The peptide is irreversibly binding to the column. | - Add a small percentage of isopropanol to the mobile phase to improve solubility.[12] - Ensure the sample is fully dissolved in the injection solvent. - Check for and address any potential aggregation issues (see aggregation FAQ). |
| Split or Multiple Peaks | - The concentration of the peptide is too high for the amount of ion-pairing agent. - On-column degradation. | - Dilute the sample. - Increase the concentration of the ion-pairing agent. - Use a buffered mobile phase to maintain a consistent pH.[24] - Reduce the column temperature to minimize degradation.[9] |
Solid-Phase Extraction (SPE) Purification
| Problem | Possible Cause | Solution |
| Low Recovery | - Analyte in flow-through: The sample solvent is too strong, or the pH is incorrect, preventing the peptide from binding to the sorbent.[25][26][27] - Analyte in wash fraction: The wash solvent is too strong, prematurely eluting the peptide.[25][26] - Analyte retained on cartridge: The elution solvent is too weak to desorb the peptide.[25] | - Analyte in flow-through: Dilute the sample with a weaker solvent (e.g., water with 0.1% TFA). Ensure the pH is appropriate for retention.[27] - Analyte in wash fraction: Decrease the organic solvent concentration in the wash step.[25][26] - Analyte retained on cartridge: Increase the organic solvent concentration in the elution buffer or try a stronger solvent.[25] |
| Poor Purity | Inadequate removal of impurities during the wash step. | - Optimize the wash step by gradually increasing the organic solvent concentration to remove more impurities without eluting the target peptide. - Consider using a different SPE sorbent with different selectivity. |
Quantitative Data Summary
The following table summarizes representative data on the impact of different purification conditions on peptide separation. Note that optimal conditions will be peptide-specific.
| Technique | Parameter | Condition 1 | Condition 2 | Observation | Reference |
| RP-HPLC | Ion-Pairing Agent | 0.1% TFA | 0.1% HFBA | HFBA can increase the retention time of peptides compared to TFA, which can be useful for improving the separation of closely eluting impurities.[14] | [14] |
| RP-HPLC | Mobile Phase Modifier | 0.1% Formic Acid | 0.1% TFA | TFA generally provides better peak shapes for basic peptides due to its ion-pairing properties, but formic acid is more MS-friendly.[16] | [16] |
| RP-HPLC | TFA Concentration | 0.1% TFA | 0.25% TFA | For some peptides, increasing the TFA concentration can significantly improve peak symmetry and resolution.[11] | [11] |
| SPE | Elution Solvent | 65% ACN + 0.1% TFA | 70% ACN + 0.1% TFA | A step-gradient elution can be used to fractionate the sample and separate the target peptide from impurities.[20] | [20] |
Experimental Protocols
Protocol 1: RP-HPLC Purification of a Pyridine-Containing Peptide
This protocol outlines a general method for purifying a synthetic peptide containing a pyridine derivative using a C18 column.
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of Mobile Phase A or a solvent with a lower organic content than the initial gradient conditions (e.g., 5% acetonitrile in water with 0.1% TFA). Centrifuge the sample to remove any particulates.
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Method:
-
Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 5 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 220 nm and, if applicable, at a wavelength corresponding to the absorbance of the pyridine ring (around 260 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to determine their purity. Pool the fractions containing the pure peptide.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a Pyridine-Containing Peptide
This protocol describes a general procedure for the desalting and initial purification of a crude synthetic peptide using a C18 SPE cartridge.
-
Cartridge Preparation:
-
Conditioning: Wash the C18 SPE cartridge with 3 bed volumes of 100% acetonitrile containing 0.1% TFA.
-
Equilibration: Equilibrate the cartridge with 3 bed volumes of 10% acetonitrile in water containing 0.1% TFA.[20]
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal volume of the equilibration buffer.
-
Load the sample onto the equilibrated cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 3 bed volumes of the equilibration buffer to remove salts and very polar impurities.
-
-
Elution:
-
Elute the peptide with 3 bed volumes of 65% acetonitrile in water containing 0.1% TFA.[20] The optimal percentage of acetonitrile will depend on the peptide's hydrophobicity and should be determined empirically.
-
-
Analysis and Lyophilization:
-
Analyze the eluted fraction by analytical HPLC and mass spectrometry to confirm the presence and purity of the peptide.
-
Lyophilize the purified fraction.
-
Protocol 3: Immobilized Metal Affinity Chromatography (IMAC)
This protocol is adapted for peptides containing an accessible pyridine residue.
-
Column Preparation:
-
Use a pre-packed IMAC column (e.g., Ni-NTA or IDA).
-
Charge the column with a metal salt solution (e.g., 0.1 M CuSO₄).[28]
-
Wash the column with water and then equilibrate with binding buffer.
-
-
Buffer Preparation:
-
Binding Buffer: A neutral pH buffer, e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.5.
-
Elution Buffer: Binding buffer with a low pH (e.g., pH 4.5) or containing a competing agent (e.g., 250 mM imidazole).
-
-
Purification:
-
Dissolve the peptide sample in the binding buffer.
-
Load the sample onto the equilibrated IMAC column.
-
Wash the column with several column volumes of binding buffer to remove unbound peptides.
-
Elute the bound peptide with the elution buffer.
-
-
Analysis and Desalting:
-
Analyze the eluted fractions for purity.
-
Desalt the purified peptide using RP-HPLC or SPE.
-
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. reddit.com [reddit.com]
- 6. Purification of synthetic peptides. Immobilized metal ion affinity chromatography (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]
- 14. biotage.com [biotage.com]
- 15. welch-us.com [welch-us.com]
- 16. waters.com [waters.com]
- 17. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. verifiedpeptides.com [verifiedpeptides.com]
- 20. biotage.com [biotage.com]
- 21. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 26. youtube.com [youtube.com]
- 27. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 28. Chemoselective Purification Tags [sigmaaldrich.com]
Technical Support Center: Stability of Carbamoyl-Pyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for handling pyridine derivatives containing a carbamoyl group, focusing on preventing its unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is carbamoyl group hydrolysis?
A1: Carbamoyl group hydrolysis is a chemical reaction in which a water molecule cleaves the carbamoyl functional group (-C(=O)NR₂) from the pyridine ring. This reaction results in the formation of a pyridinol (or a related derivative) and a corresponding amine or carbamic acid, which can further decompose to an amine and carbon dioxide. This process can lead to the degradation of the desired compound, loss of biological activity, and the formation of impurities.
Q2: What are the primary mechanisms of carbamoyl-pyridine hydrolysis?
A2: The hydrolysis of carbamoyl-pyridines can proceed through several mechanisms, primarily dependent on the pH of the solution:
-
Acid-Catalyzed Hydrolysis (pH < 4): Under acidic conditions, the pyridine nitrogen or the carbonyl oxygen can be protonated. For N-pyridylcarbamates, protonation of the pyridine ring makes the carbamoyl group more susceptible to nucleophilic attack by water. The reaction often proceeds via a bimolecular attack of water on the protonated substrate.[1]
-
Base-Catalyzed Hydrolysis (pH > 7): In basic media, the mechanism can vary. For secondary N-pyridylcarbamates (R-NH-C(=O)-Py), an E1cB (Elimination Unimolecular conjugate Base) mechanism is often observed.[1][2][3] This involves a rapid pre-equilibrium deprotonation of the carbamate nitrogen, followed by a rate-limiting elimination to form a pyridyl isocyanate intermediate, which is then rapidly hydrolyzed. For tertiary carbamates (R₂N-C(=O)-Py), a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, is more common.[1][3]
Q3: Which factors influence the rate of hydrolysis?
A3: Several factors can significantly impact the stability of the carbamoyl group:
-
pH: The rate of hydrolysis is highly pH-dependent. Carbamoyl-pyridines are generally more stable at neutral or slightly acidic pH and are susceptible to hydrolysis under both strongly acidic and, particularly, basic conditions.[4]
-
Substitution on the Carbamoyl Nitrogen: N,N-disubstituted carbamates are significantly more stable towards hydrolysis than their N-monosubstituted counterparts.[5] Monosubstituted carbamates have an acidic proton on the nitrogen, which can be removed under basic conditions, facilitating the rapid E1cB elimination pathway.
-
Substituents on the Pyridine Ring: The electronic properties of substituents on the pyridine ring can influence the rate of hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis. Therefore, storing and handling samples at lower temperatures is advisable.
-
Solvent: The polarity and nucleophilicity of the solvent can play a role. Hydrolysis is a reaction with water, so reducing the water content in organic solvents during reactions and purification is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound degradation during aqueous work-up. | The pH of the aqueous solution is too high or too low, causing rapid hydrolysis. | - Maintain the pH of the aqueous phase between 4 and 7. Use buffered solutions (e.g., phosphate or acetate buffers) instead of strong acids or bases.- Minimize the contact time with the aqueous phase.- Perform extractions at a lower temperature (e.g., in an ice bath). |
| Product loss during silica gel chromatography. | - The silica gel is acidic, catalyzing hydrolysis.- The solvent system contains nucleophilic solvents (e.g., methanol) or water. | - Use deactivated or neutral silica gel.- Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to neutralize acidic sites.[1]- Use anhydrous solvents for the mobile phase. Avoid highly nucleophilic solvents like methanol if possible, or use them in low concentrations. |
| Decomposition of the compound during storage. | - The compound is stored in a solution that is not pH-controlled.- Exposure to atmospheric moisture.- Storage at room temperature. | - Store the compound as a dry solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6][7][8][9]- If storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures (-20°C or -80°C).[7]- Avoid storing in protic solvents like methanol or ethanol for extended periods. |
| Broad or tailing peaks during HPLC analysis. | - On-column hydrolysis is occurring.- Interaction of the basic pyridine nitrogen with free silanol groups on the stationary phase. | - Use a buffered mobile phase with a pH where the compound is most stable (typically slightly acidic, e.g., pH 4-6).- Use a column with end-capping to minimize silanol interactions.- Consider using a C18 column with low silanol activity and a mobile phase containing a low concentration of a modifier like trifluoroacetic acid (TFA) or formic acid if compatible with your detection method.[10] |
Quantitative Stability Data
The stability of carbamoyl-pyridine derivatives is highly dependent on their specific structure and the conditions they are subjected to. The following tables provide representative data to illustrate these dependencies.
Table 1: pH-Dependent Stability of Carbamates
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Notes |
| N-methyl-N-[2-(methylamino)ethyl]carbamate of 4-hydroxyanisole | 7.4 | 37 | 36.3 min | Demonstrates lability at physiological pH due to intramolecular cyclization-elimination. Relatively stable at low pH.[4] |
| Monosubstituted carbamate esters of a 3-benzazepine derivative | 7.4 | 37 | 4 - 40 min | Highly unstable in buffer at physiological pH.[5] |
| N,N-disubstituted carbamate esters of a 3-benzazepine derivative | 7.4 | 37 | Stable | Showed no degradation in buffer or plasma solutions, highlighting the increased stability of N,N-disubstituted carbamates.[5] |
Table 2: Influence of Substitution on Hydrolysis Rate (Basic Conditions)
| Carbamate Type | Relative Hydrolysis Rate | Predominant Mechanism | Rationale |
| N-monosubstituted | Fast | E1cB | Deprotonation of the N-H proton leads to a highly reactive isocyanate intermediate.[1][3] |
| N,N-disubstituted | Slow | BAc2 | Lacks an acidic N-H proton, preventing the E1cB pathway. Hydrolysis proceeds via a slower direct attack by hydroxide.[1][3][5] |
Experimental Protocols
Protocol 1: General Protocol for a Reaction Quench and Aqueous Work-up
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice-water bath to slow down potential hydrolysis.
-
Quenching: Slowly add a pre-cooled, buffered aqueous solution (e.g., saturated ammonium chloride, pH ~5, or a phosphate buffer at pH 7) to quench the reaction. Avoid using strong acids or bases.
-
Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with cold brine to remove residual water and buffer salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Protocol 2: Purification by Flash Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture of your gradient.
-
Neutralization (Optional but Recommended): To the slurry, add 0.5-1% triethylamine (or another non-nucleophilic base like diisopropylethylamine) to neutralize the acidic sites on the silica gel. Swirl gently for a few minutes.
-
Column Packing: Pack the column with the neutralized silica gel slurry.
-
Equilibration: Equilibrate the packed column by flushing with at least 2-3 column volumes of the initial mobile phase (containing the added base).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. If the compound is insoluble, it can be adsorbed onto a small amount of silica gel (dry loading).[1]
-
Elution: Run the chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate). Ensure all solvents used are anhydrous.
-
Fraction Analysis: Analyze the collected fractions by TLC and combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. If triethylamine was used, it can often be removed by co-evaporation with a solvent like toluene.
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. carlroth.com [carlroth.com]
- 4. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Aryl and N-Alkyl Carbamates from 1 Atmosphere of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Technical Support Center: Purification of Nicotinic Acid to U.S.P. Grade
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying nicotinic acid (niacin) to meet the stringent requirements of the United States Pharmacopeia (U.S.P.). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
U.S.P. Grade Nicotinic Acid Specifications
To be classified as U.S.P. grade, nicotinic acid must meet specific criteria for purity, identity, and the presence of impurities. The following table summarizes these key specifications.
| Parameter | U.S.P. Specification |
| Assay (dried basis) | 99.0% - 101.0%[1][2] |
| Assay (titrimetric, dried basis) | 99.5% - 100.5%[3] |
| Assay (HPLC, dried basis) | 98.0% - 102.0%[3] |
| Loss on Drying | Not more than 1.0%[3] |
| Residue on Ignition (Sulfated Ash) | Not more than 0.1%[3] |
| Chloride | Not more than 0.02% |
| Sulfate | Not more than 0.02% |
| Heavy Metals | Not more than 20 ppm |
| Related Substances | Passes test[3] |
| pH (0.2 g in 20 mL of water) | 3.0 - 4.0 |
| Appearance | White crystals or crystalline powder |
| Solubility | Sparingly soluble in water; slightly soluble in ethanol |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of nicotinic acid.
Problem: The recrystallized nicotinic acid is yellow or off-white.
Possible Cause: The presence of colored impurities, often chromophores, which are common in crude nicotinic acid synthesized via oxidation of pyridine compounds.[4]
Solution:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal (e.g., 0.5 grams per 25 grams of nicotinic acid) to the hot, dissolved solution.[4] Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal, which adsorbs the colored impurities. Be aware that using an excessive amount of charcoal can reduce your final yield.[5]
-
Melt Purification (for crude, yellow acid): A patented method involves melting the crude, yellow nicotinic acid and holding it in a molten state (e.g., 235-250°C) for at least two minutes. This process helps to destroy the yellow chromophore. The resulting tan-colored solid can then be purified by a single recrystallization from water with activated carbon to yield a colorless product.[4]
Problem: The product "oils out" instead of crystallizing during cooling.
Possible Cause:
-
Rapid Cooling: If the solution is cooled too quickly, the compound may come out of solution as a liquid (an oil) rather than forming a stable crystal lattice.[5]
-
High Impurity Level: A significant concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil instead of solid crystals.[5]
-
Solvent Issues: The chosen solvent may not be ideal, or the solution may be too concentrated.
Solution:
-
Reheat and Cool Slowly: Reheat the solution until the oil completely dissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution.[5] Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath.
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure nicotinic acid.
-
Pre-purification: If high impurity levels are suspected, consider a preliminary purification step, such as a charcoal treatment, before the final recrystallization.[5]
Problem: The final product fails the U.S.P. heavy metals test.
Possible Cause: Contamination from reagents, equipment, or the starting materials used in the synthesis. The traditional U.S.P. <231> test was a colorimetric procedure for metals like lead, mercury, and cadmium.[6][7][8][9] Modern U.S.P. standards (<232> and <233>) require more specific and sensitive spectroscopic methods (e.g., ICP-MS).[7]
Solution:
-
Use High-Purity Reagents: Ensure that all reagents (solvents, acids, bases) are of high purity and low in heavy metal content.
-
Chelation: In some cases, treatment with a chelating agent can help to sequester and remove heavy metal ions from a solution. Natural chelators include alpha-lipoic acid and N-Acetyl Cysteine (NAC).[10] Pharmaceutical chelating agents like DMSA may also be considered, though this adds complexity to the purification process.[11][12]
-
Equipment Check: Ensure that reactors and other equipment are not leaching metal contaminants into the product stream.
Problem: The yield of pure nicotinic acid is low.
Possible Cause:
-
Excessive Solvent Use: Using too much solvent during recrystallization will cause a significant portion of the product to remain dissolved in the mother liquor upon cooling.[5]
-
Premature Crystallization: Crystals may form during a hot filtration step if the apparatus is not adequately pre-heated, leading to product loss on the filter paper.[5]
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently before filtration will result in a lower yield.[5]
-
Multiple Recrystallizations: While sometimes necessary, each recrystallization step will inevitably lead to some loss of material.[4]
Solution:
-
Use Minimal Hot Solvent: During recrystallization, add just enough hot solvent to fully dissolve the crude nicotinic acid.[5]
-
Pre-heat Filtration Apparatus: When performing a hot gravity filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Maximize Cooling Time: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to ensure maximum precipitation before collecting the crystals.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of nicotinic acid to meet U.S.P. grade.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing nicotinic acid? A1: Water is the most commonly used and preferred solvent for recrystallizing nicotinic acid due to its low cost, safety, and effectiveness.[4] Nicotinic acid is sparingly soluble in cold water but its solubility increases significantly in hot water. Ethanol and mixtures of ethanol and water can also be used.[4] The solubility in dimethyl sulfoxide (DMSO) is notably high, while it is less soluble in solvents like acetonitrile and diethyl ether.[13][14]
Q2: How can I be sure all the solvent is removed to pass the "Loss on Drying" test? A2: After filtering the purified crystals, wash them with a small amount of cold solvent to remove any remaining impurities from the mother liquor. Then, dry the crystals thoroughly. This can be achieved by air drying, followed by drying in a vacuum oven at a specified temperature (e.g., 105°C for 1 hour) until a constant weight is achieved.[3]
Q3: My crude nicotinic acid is from the oxidation of 3-picoline. What specific impurities should I be concerned about? A3: When synthesizing nicotinic acid from 3-picoline, potential impurities can include unreacted 3-picoline, as well as various pyridine derivatives and related compounds that may arise from the synthesis process.[15] It is also important to test for residual catalysts or reagents used in the oxidation.
Q4: The U.S.P. chapter on heavy metals <231> has been replaced. What does this mean for testing? A4: The older U.S.P. General Chapter <231> was a qualitative, color-based test that lacked specificity and sensitivity for certain metals.[7] It has been superseded by Chapters <232> 'Elemental Impurities—Limits' and <233> 'Elemental Impurities—Procedures'. These new standards require quantitative analysis of specific elemental impurities using modern instrumental techniques like Inductively Coupled Plasma (ICP-MS or ICP-OES), which are far more specific and sensitive.[7]
Experimental Protocols
Protocol 1: Recrystallization of Nicotinic Acid from Water
This protocol is suitable for general purification and removal of soluble impurities.
Materials:
-
Crude nicotinic acid
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude nicotinic acid in an Erlenmeyer flask. For every 1 gram of nicotinic acid, add approximately 50-60 mL of deionized water. (Note: Solubility is ~1.8 g/100 mL at 25°C and increases with temperature).
-
Heat the mixture on a hot plate with stirring. Bring the solution to a boil to ensure all the nicotinic acid dissolves. Add the minimum amount of boiling water necessary for complete dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes while stirring.
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a separate flask and a funnel with fluted filter paper to prevent premature crystallization. Pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry, then dry in an oven at 105°C for one hour, or until a constant weight is achieved.[3]
Protocol 2: Purification via pH Swing Crystallization
This method leverages the pH-dependent solubility of nicotinic acid to achieve purification. Nicotinic acid is significantly more soluble at higher pH values (as sodium nicotinate) than at its isoelectric point.
Materials:
-
Crude nicotinic acid or a solution of sodium nicotinate
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Hydrochloric acid (HCl) solution (e.g., 1M)
-
Deionized water
-
pH meter
-
Stirring plate and stir bar
Procedure:
-
Dissolution: Dissolve the crude nicotinic acid in deionized water by adding NaOH solution dropwise until the pH is above 7 and all the solid has dissolved, forming sodium nicotinate.
-
(Optional) Filtration: If any insoluble impurities are present, filter the alkaline solution.
-
Precipitation: While stirring the solution, slowly add HCl solution dropwise. Monitor the pH continuously. As the pH decreases, the solubility of nicotinic acid will decrease, and it will begin to precipitate.
-
Crystallization: Adjust the pH to approximately 3.0-4.0, which is near the isoelectric point of nicotinic acid, to achieve maximum precipitation.[16]
-
Maturation: Allow the slurry to stir for a period (e.g., 1 hour) to allow for crystal growth and maturation.
-
Isolation, Washing, and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in Protocol 1.
Quantitative Data
Solubility of Nicotinic Acid
The solubility of nicotinic acid in various solvents is crucial for designing effective crystallization protocols.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 25 | ~1.8 |
| 100 | ~10.0 | |
| Ethanol | 25 | ~1.1 |
| Diethyl Ether | 25 | ~0.1 |
| Dimethyl Sulfoxide (DMSO) | 25 | ~29.0 |
(Data compiled from various sources, including[13][14])
References
- 1. 烟酸 meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Nicotinic Acid (Ph. Eur., USP) pure, pharma grade [itwreagents.com]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Pharmaceutical heavy metals detection now requires high technology equipment [manufacturingchemist.com]
- 8. uspnf.com [uspnf.com]
- 9. drugfuture.com [drugfuture.com]
- 10. menoclinic.com [menoclinic.com]
- 11. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heavy Metal Detox - Life Extension [lifeextension.com]
- 13. refp.cohlife.org [refp.cohlife.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Monitoring pH swing crystallization of nicotinic acid by the use of attenuated total reflection Fourier transform infrared spectrometry [diva-portal.org]
dealing with byproduct formation in pyridine-2-carboxylic anhydride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-2-carboxylic anhydride. The information is designed to help you overcome common challenges related to byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be concerned about in my reaction?
A1: The most common byproduct is pyridine-2-carboxylic acid (picolinic acid).[1][2] This is formed by the hydrolysis of pyridine-2-carboxylic anhydride upon exposure to moisture.[1][2] It is crucial to maintain strictly anhydrous conditions to minimize its formation.[1]
Q2: Besides hydrolysis, what other side reactions can occur?
A2: Other potential side reactions include:
-
Competitive Acylation: If your substrate has multiple nucleophilic sites (e.g., both hydroxyl and amino groups), the anhydride may react with both, leading to a mixture of products.[1]
-
Reaction with Protic Solvents: Solvents like alcohols can react with the anhydride to form the corresponding picolinoyl ester as a byproduct.[1]
Q3: How can I minimize the formation of picolinic acid?
A3: To reduce hydrolysis, you should:
-
Use oven-dried or flame-dried glassware.[1]
-
Ensure all solvents and reagents are anhydrous.[1]
-
Store pyridine-2-carboxylic anhydride in a desiccator.[1]
-
Run the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Q4: Can I use pyridine-2-carboxylic anhydride for peptide coupling?
A4: Yes, it can be used as a coupling reagent for forming amide bonds in peptide synthesis.[1] However, careful control of reaction conditions is necessary to maximize the yield of the desired peptide and minimize byproducts.[1]
Q5: What is the role of a base like pyridine or triethylamine in these reactions?
A5: A non-nucleophilic base is often used to neutralize the picolinic acid byproduct that is formed during the reaction.[3][4] In some cases, pyridine can also act as a catalyst.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Acylated Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Anhydride | Verify the purity of the pyridine-2-carboxylic anhydride via NMR or melting point. Use a fresh bottle if necessary.[1] | Using a high-purity anhydride will improve reaction stoichiometry and yield.[1] |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction's progress using TLC or LC-MS to find the optimal conditions.[1] | Driving the reaction to completion will maximize the formation of the desired product.[1] |
| Steric Hindrance | For sterically hindered nucleophiles, add a catalyst like 4-Dimethylaminopyridine (DMAP). | DMAP is a highly effective acylation catalyst that can overcome steric hindrance and improve yields.[1] |
| Side Reaction with Solvent | Switch from a protic solvent to an inert, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1] | This will prevent the formation of solvent-related byproducts.[1] |
Issue 2: Presence of Picolinic Acid Byproduct in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Moisture in the Reaction | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., distillation over a drying agent).[1] | Minimizing water content will directly reduce the rate of anhydride hydrolysis.[1] |
| Water Introduced During Work-up | During extraction, use anhydrous organic solvents and a drying agent (e.g., Na₂SO₄, MgSO₄) before evaporating the solvent.[1] | A dry work-up will prevent post-reaction hydrolysis.[1] |
| Inefficient Purification | Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove the acidic picolinic acid.[1] | Picolinic acid will be deprotonated and move into the aqueous layer, separating it from the desired product. |
Experimental Protocols
General Protocol for the Acylation of an Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv.) and an anhydrous aprotic solvent (e.g., DCM, THF) to an oven-dried flask with a magnetic stir bar.
-
Addition of Base: Add a suitable anhydrous base such as pyridine or triethylamine (1.2 equiv.).
-
Addition of Anhydride: Dissolve pyridine-2-carboxylic anhydride (1.1 equiv.) in a minimal amount of anhydrous aprotic solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Peptide Coupling
-
Activation: In an oven-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv.) and a suitable base like DIPEA (2.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM). Cool the solution to 0 °C.
-
Addition of Anhydride: Add pyridine-2-carboxylic anhydride (1.1 equiv.) to the solution and stir for 10-30 minutes at 0 °C to form the activated ester.
-
Coupling: Add the amino acid ester hydrochloride or the free amine (1.0 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 2-24 hours.
-
Work-up and Purification: Follow a standard aqueous work-up procedure, including an acidic wash to remove excess amine and a basic wash to remove picolinic acid, followed by purification, typically by column chromatography.[1][4]
Visual Guides
Caption: Byproduct formation pathways in pyridine-2-carboxylic anhydride reactions.
Caption: Troubleshooting workflow for byproduct formation.
Caption: General experimental workflow for acylation reactions.
References
Technical Support Center: Improving the Stability of Pyridine Dicarboxylic Acid-Derived Polyesters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis and application of pyridine dicarboxylic acid-derived polyesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyridine dicarboxylic acid-derived polyesters?
A1: Like other polyesters, those derived from pyridine dicarboxylic acids are susceptible to three main degradation pathways:
-
Hydrolytic Degradation: Cleavage of the ester bonds by water. This can be catalyzed by acids or bases. The presence of the nitrogen atom in the pyridine ring can potentially influence the rate of hydrolysis.[1][2]
-
Thermal Degradation: Decomposition at elevated temperatures. The thermal stability of these polyesters is generally high, often comparable to or even exceeding that of polyesters derived from 2,5-furandicarboxylic acid (FDCA).[3] However, isomers with the carboxylic substituent in the 2-position of the pyridine ring can be less stable.[4]
-
Photodegradation: Degradation caused by exposure to ultraviolet (UV) radiation, which can lead to chain scission and discoloration.[5][6]
Q2: How does the position of the carboxylic acid groups on the pyridine ring affect the polyester's stability?
A2: The isomeric position of the carboxylic acid groups significantly influences the thermal stability of the resulting polyester. Polyesters derived from 3,4- and 3,5-pyridinedicarboxylic acid are generally the most thermally stable.[4] In contrast, isomers with a carboxylic group at the 2-position (e.g., 2,3-, 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acid) tend to have lower thermal stability. This is hypothesized to be due to the involvement of the nitrogen atom in the cleavage of CO2 at high temperatures.[4]
Q3: What are some common signs of degradation in my pyridine dicarboxylic acid-derived polyester?
A3: Common indicators of degradation include:
-
Discoloration (Yellowing): Often an early sign of photo-oxidation or thermal degradation.
-
Brittleness: A decrease in molecular weight due to chain scission leads to a loss of mechanical properties.
-
Reduced Viscosity: A direct consequence of the decrease in polymer chain length.
-
Surface Cracking or Crazing: Can occur due to environmental stress and degradation.
-
Changes in Thermal Properties: A decrease in the glass transition temperature (Tg) or melting temperature (Tm) as measured by Differential Scanning Calorimetry (DSC).
Q4: Can additives be used to improve the stability of these polyesters?
A4: Yes, various additives can enhance the stability of polyesters. For hydrolytic stability, anti-hydrolysis agents such as carbodiimides can be effective. These agents scavenge the carboxylic acid end groups that are formed during hydrolysis, which in turn slows down the autocatalytic degradation process. For photostability, UV stabilizers and absorbers can be incorporated to protect the polymer from UV radiation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of pyridine dicarboxylic acid-derived polyesters.
| Problem | Potential Causes | Recommended Solutions |
| Discoloration (Yellowing) during Synthesis or Processing | 1. Thermal Degradation: The polymerization or processing temperature is too high, especially for less stable isomers.[4]2. Oxidation: Presence of oxygen at high temperatures.3. Impurities: Residual catalyst or monomer impurities can promote degradation. | 1. Optimize Temperature: Lower the reaction or processing temperature. Use Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation.[7][8]2. Inert Atmosphere: Conduct synthesis and processing under an inert atmosphere (e.g., nitrogen or argon).3. Purify Monomers: Ensure high purity of the pyridine dicarboxylic acid and diol monomers before polymerization.[9] |
| Poor Hydrolytic Stability (Rapid loss of properties in humid environments) | 1. High Carboxyl End Group Concentration: A higher concentration of carboxylic acid end groups can accelerate autocatalytic hydrolysis.[10]2. Amorphous Morphology: Amorphous regions are more susceptible to water penetration and hydrolysis than crystalline regions.3. Presence of Catalytic Impurities: Residual acidic or basic impurities from synthesis can catalyze hydrolysis. | 1. Use Anti-Hydrolysis Agents: Incorporate carbodiimides to react with and neutralize the carboxylic acid end groups.2. Increase Crystallinity: Anneal the polyester to increase its crystallinity and reduce water permeability.3. Thorough Purification: Ensure all catalysts and acidic/basic byproducts are removed after polymerization. |
| Brittleness and Low Mechanical Strength | 1. Low Molecular Weight: Incomplete polymerization or significant degradation has occurred.2. Chain Scission: Hydrolytic, thermal, or photodegradation has reduced the polymer chain length.3. Inappropriate Monomer Selection: The choice of diol can significantly impact the mechanical properties. | 1. Optimize Polymerization Conditions: Adjust reaction time, temperature, and catalyst concentration to achieve a higher molecular weight.2. Protect from Degradation: Follow the recommendations for improving hydrolytic, thermal, and photostability.3. Monomer Selection: Consider using longer-chain diols or incorporating co-monomers to enhance flexibility. |
| Inconsistent Batch-to-Batch Properties | 1. Variability in Monomer Purity: Impurities in the pyridine dicarboxylic acid or diol can affect polymerization kinetics and final properties.2. Poor Control over Reaction Conditions: Inconsistent temperature, pressure, or stirring can lead to variations in molecular weight and structure.3. Moisture Contamination: Water present during polymerization can act as a chain terminator, limiting the molecular weight. | 1. Standardize Monomer Quality: Use monomers with consistent and high purity for each synthesis.2. Precise Control of Synthesis: Implement strict control over all reaction parameters.3. Thorough Drying of Reactants: Ensure all monomers and solvents are rigorously dried before use. |
Data Presentation: Thermal Properties of Pyridine Dicarboxylic Acid-Derived Polyesters
The following tables summarize key thermal properties of polyesters derived from different isomers of pyridine dicarboxylic acid (PDC). Td5% represents the temperature at which 5% weight loss is observed via TGA, and Tg is the glass transition temperature determined by DSC.
| Polyester | Diol | Td5% (°C) | Tg (°C) | Reference |
| Poly(decylene 2,6-pyridinedicarboxylate) (PDePD26) | 1,10-decanediol | 341 | - | [3] |
| Poly(decylene 2,5-pyridinedicarboxylate) (PDePD25) | 1,10-decanediol | 304 | - | [3] |
| Copolyester with 2,6-pyridinedicarbonyl dichloride | Isosorbide | > 328 | 30 - 64 | [3] |
| Polyester from 2,4-FDCA (for comparison) | Ethylene Glycol | ~350 | 80 | [3] |
| Polyester from 2,5-FDCA (for comparison) | Ethylene Glycol | ~340 | 85 | [3] |
Note: The thermal stability can vary depending on the specific synthesis conditions and the molecular weight of the polymer.
Experimental Protocols
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation and the decomposition profile of the polyester.
Methodology (based on ASTM E1131, ISO 11358): [8][11]
-
Sample Preparation:
-
Ensure the polyester sample is dry and free of residual solvent.
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum).[7]
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[7]
-
-
Experimental Run:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7]
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of degradation temperature (the temperature at which significant weight loss begins).
-
Determine the temperature of 5% weight loss (Td5%), a common metric for thermal stability.
-
Accelerated Hydrolytic Stability Testing
Objective: To evaluate the resistance of the polyester to hydrolysis under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Prepare polyester films or molded specimens of uniform dimensions.
-
Thoroughly dry the samples and record their initial weight and mechanical properties (e.g., tensile strength).
-
-
Aging Protocol:
-
Immerse the samples in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) in sealed containers.
-
Place the containers in an oven at an elevated temperature (e.g., 60 °C, 70 °C, or 80 °C) for a predetermined duration (e.g., 1, 2, 4, 8 weeks).
-
-
Sample Analysis at Time Intervals:
-
At each time point, remove a set of samples from the oven.
-
Gently rinse the samples with deionized water and dry them to a constant weight.
-
Measure the weight loss.
-
Characterize the changes in molecular weight (e.g., using gel permeation chromatography - GPC).
-
Measure the changes in mechanical properties (e.g., tensile testing).
-
Analyze the surface morphology for cracks or degradation using scanning electron microscopy (SEM).
-
Photostability Assessment
Objective: To determine the resistance of the polyester to degradation upon exposure to UV radiation.
Methodology (based on ASTM D5071, ASTM D5208): [6]
-
Sample Preparation:
-
Prepare thin films or plaques of the polyester.
-
Mount the samples on appropriate holders for the weathering chamber.
-
-
Accelerated Weathering:
-
Place the samples in a xenon arc or fluorescent UV weathering chamber.[6]
-
Set the irradiance, temperature, and humidity to simulate desired environmental conditions. A common setup uses a UVA-340 lamp to simulate the UV portion of sunlight.[6]
-
Expose the samples for a specified duration or until a certain level of degradation is observed.
-
-
Sample Analysis:
-
Periodically remove samples and evaluate for changes in:
-
Color: Measure the change in color (e.g., yellowness index) using a spectrophotometer.
-
Gloss: Measure the change in surface gloss.
-
Mechanical Properties: Assess changes in tensile strength, elongation, etc.
-
Chemical Structure: Use FTIR spectroscopy to detect the formation of new functional groups (e.g., carbonyls) indicative of oxidation.
-
-
Visualizations
Caption: Autocatalytic hydrolysis pathway of polyesters.
Caption: Workflow for troubleshooting polyester stability issues.
References
- 1. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. atlas-mts.com.br [atlas-mts.com.br]
- 7. setaramsolutions.com [setaramsolutions.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. infinitalab.com [infinitalab.com]
Validation & Comparative
A Comparative Analysis of 2-Carbamoylpyridine-3-carboxylic Acid and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount. The positioning of functional groups on a pyridine ring can dramatically alter a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of 2-Carbamoylpyridine-3-carboxylic acid and its positional isomers, offering insights into their synthesis, properties, and potential biological significance.
While direct comparative studies on the full spectrum of carbamoylpyridine carboxylic acid isomers are limited in publicly available literature, this guide collates existing data and provides a framework for their evaluation. The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents, and its derivatives are actively explored for a range of biological activities, including enzyme inhibition and antimicrobial effects.[1][2] The interplay between a carboxylic acid and a carbamoyl group on a pyridine ring presents a rich chemical space for modulating properties such as acidity, hydrogen bonding capacity, and overall molecular conformation, all of which are critical determinants of biological function.
Physicochemical Properties: A Comparative Overview
The relative positions of the carbamoyl and carboxylic acid groups on the pyridine ring influence key physicochemical parameters. While extensive experimental data for all isomers is not available, a comparison of calculated properties from publicly accessible databases like PubChem provides a preliminary assessment.
| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Target Compound | This compound | C₇H₆N₂O₃ | 166.13 |
| Isomer 1 | 4-Carbamoylpyridine-3-carboxylic acid | C₇H₆N₂O₃ | 166.13 |
| Isomer 2 | 5-Carbamoylpyridine-3-carboxylic acid | C₇H₆N₂O₃ | 166.13 |
| Isomer 3 | 6-Carbamoylpyridine-3-carboxylic acid | C₇H₆N₂O₃ | 166.13 |
| Isomer 4 | 3-Carbamoylpyridine-2-carboxylic acid | C₇H₆N₂O₃ | 166.13 |
| Isomer 5 | 5-Carbamoylpyridine-2-carboxylic acid | C₇H₆N₂O₃ | 166.13 |
| Isomer 6 | 6-Carbamoylpyridine-2-carboxylic acid | C₇H₆N₂O₃ | 166.13 |
| Isomer 7 | 2-Carbamoylpyridine-4-carboxylic acid | C₇H₆N₂O₃ | 166.13 |
| Isomer 8 | 3-Carbamoylpyridine-4-carboxylic acid | C₇H₆N₂O₃ | 166.13 |
Note: The data presented above is based on publicly available information and may not be from direct experimental comparisons.
Synthesis and Experimental Protocols
The synthesis of carbamoylpyridine carboxylic acids can generally be achieved through the hydrolysis of a corresponding cyanopyridine carboxylic acid or by the reaction of a pyridine dicarboxylic anhydride with an amine source. A general approach for the synthesis of 2-carbamoyl-3-pyridine carboxylic acids involves the use of 2,3-pyridinedicarboxylic anhydride as a starting material.
General Experimental Protocol for the Synthesis of 2-(Arylcarbamoyl)nicotinic Acids
This protocol is adapted from the synthesis of related arylcarbamoyl nicotinic acids and can be modified for the synthesis of the parent this compound.
Materials:
-
2,3-Pyridinedicarboxylic anhydride
-
Ammonia source (e.g., ammonium hydroxide) or desired amine
-
Glacial acetic acid or toluene
-
Ethanol for recrystallization
Procedure:
-
A mixture of 2,3-pyridine dicarboxylic anhydride (1 equivalent) and the amine source (1 equivalent) is prepared in a suitable solvent such as glacial acetic acid or toluene.
-
The reaction mixture is stirred at room temperature for 1 hour or heated under reflux for 1 hour, depending on the chosen solvent and amine reactivity.
-
Upon completion, the reaction mixture is allowed to cool.
-
The solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-carbamoyl-3-pyridine carboxylic acid.
Characterization: The structure and purity of the synthesized isomers should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, and their mechanism of action is often tied to their ability to act as enzyme inhibitors.[1] The specific arrangement of the carbamoyl and carboxylic acid groups is expected to significantly influence the binding affinity and selectivity towards biological targets.
For instance, nicotinic acid and nicotinamide have been shown to inhibit human P450 enzymes, with the proposed mechanism involving the coordination of the pyridine nitrogen to the heme iron.[3] It is plausible that this compound and its isomers could also interact with various enzymes. The differential positioning of the electron-withdrawing carboxylic acid and the hydrogen-bond donating/accepting carbamoyl group will alter the electronic distribution within the pyridine ring and the steric hindrance around the nitrogen atom, likely leading to variations in enzyme inhibitory potency and selectivity among the isomers.
Derivatives of pyridine-2,5-dicarboxylic acid have been investigated as anti-trypanosomatid agents, highlighting the potential of this scaffold in targeting infectious diseases.[4] Furthermore, a recent study identified a urate transporter 1 (URAT-1) inhibitor containing a pyridine-based carboxamide benzoic acid, suggesting a potential role for these types of structures in the treatment of hyperuricemia.[5]
While specific signaling pathways for this compound and its isomers have not been elucidated, the broader class of nicotinic acid derivatives is known to modulate pathways involving nicotinic acetylcholine receptors (nAChRs) and SIRT1, which are implicated in inflammation and cellular metabolism. The structural similarity of these isomers to nicotinic acid suggests they may interact with these or related pathways.
Caption: A proposed workflow for the comparative evaluation of carbamoylpyridine carboxylic acid isomers.
Conclusion and Future Directions
The comparative analysis of this compound and its isomers reveals a promising but underexplored area of medicinal chemistry. While foundational synthetic methods are available, a significant gap exists in the literature regarding direct, quantitative comparisons of their physicochemical and biological properties. The varied positioning of the carbamoyl and carboxylic acid functionalities is predicted to have a profound impact on their biological activity, particularly as enzyme inhibitors.
Future research should focus on the systematic synthesis and parallel evaluation of a comprehensive library of carbamoylpyridine carboxylic acid isomers. Head-to-head comparisons in relevant biological assays, such as enzyme inhibition panels and cell-based functional screens, are crucial for elucidating structure-activity relationships. Furthermore, mechanistic studies to identify the specific signaling pathways modulated by the most active isomers will be essential for their development as potential therapeutic agents. This systematic approach will unlock the full potential of this versatile chemical scaffold for drug discovery and development.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Nicotinic Acid and 2-Carbamoylpyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of nicotinic acid (also known as niacin or vitamin B3) and 2-Carbamoylpyridine-3-carboxylic acid. While nicotinic acid is a well-characterized compound with established therapeutic uses, this compound remains a largely uncharacterized molecule. This comparison aims to summarize the existing data, highlight the gaps in our knowledge, and provide a framework for future research.
Introduction
Nicotinic acid is a water-soluble vitamin that, at pharmacological doses, effectively modulates lipid profiles, making it a long-standing therapeutic agent for dyslipidemia.[1][2][3] Its primary mechanism of action involves the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[1][2] this compound, a structural analog of nicotinic acid, has not been extensively studied for its biological effects, and direct comparative data with nicotinic acid is scarce in publicly available literature. This guide synthesizes the available information on both compounds to offer a comparative perspective.
Chemical Structures
| Compound | Chemical Structure |
| Nicotinic Acid | |
| This compound |
Comparative Biological Activity
At present, a direct comparison of the biological activities of nicotinic acid and this compound is challenging due to the limited research on the latter. Nicotinic acid's effects are well-documented, particularly its lipid-modifying properties mediated by GPR109A. The biological activities of this compound, especially concerning GPR109A agonism, remain to be elucidated.
However, studies on derivatives of this compound, specifically 2-arylcarbamoyl-3-pyridine carboxylic acids, have reported antimicrobial activity. This suggests that the core structure may possess biological activities distinct from the lipid-lowering effects of nicotinic acid.
Table 1: Summary of Known Biological Activities
| Biological Activity | Nicotinic Acid | This compound |
| Lipid-Lowering | Well-established; reduces LDL, VLDL, and triglycerides, and increases HDL.[4] | No data available. |
| GPR109A Agonism | Potent agonist.[1][2] | No data available. |
| Anti-inflammatory | Yes, mediated through GPR109A.[5][6] | No data available. |
| Antimicrobial | Not a primary activity. | Derivatives (2-arylcarbamoyl-3-pyridine carboxylic acids) show activity against certain bacteria. |
| Antiviral | Promotes antiviral innate immune response through GPR109A.[7] | No data available. |
| Anti-cancer | Suppresses mammary tumorigenesis by inhibiting cell survival via GPR109A.[8] | No data available. |
Signaling Pathways
Nicotinic Acid: GPR109A-Mediated Signaling
Nicotinic acid's primary biological effects are initiated by its binding to the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells.[6] Activation of GPR109A by nicotinic acid triggers two main signaling pathways:
-
Gαi-Mediated Pathway: This pathway is responsible for the anti-lipolytic effects of nicotinic acid. Upon activation, the Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). This cascade ultimately inhibits the breakdown of triglycerides into free fatty acids in adipocytes.[9]
-
β-Arrestin Pathway: This pathway is implicated in the common side effect of flushing associated with nicotinic acid use. GPR109A activation leads to the recruitment of β-arrestin 2, which can mediate downstream signaling events, including the activation of the ERK1/2 pathway.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. directivepublications.org [directivepublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
validation of the antimicrobial activity of 2-pyridone-3-carboxylic acid derivatives
A new class of 2-pyridone-3-carboxylic acid derivatives has demonstrated promising antimicrobial activity against a range of clinically relevant pathogens. This guide provides a comparative analysis of their in vitro efficacy against alternative antimicrobial agents, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating their potential.
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Derivatives of 2-pyridone-3-carboxylic acid have emerged as a scaffold of interest, with recent studies highlighting their potent inhibitory effects against both bacterial and fungal species. This guide summarizes the available data on their antimicrobial activity, presents it in a comparative format, and details the experimental protocols used for their validation.
Comparative In Vitro Activity
The antimicrobial efficacy of novel 2-pyridone-3-carboxylic acid derivatives has been evaluated against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this assessment.
Below is a comparative summary of the MIC values for several 2-pyridone-3-carboxylic acid derivatives against common reference antibiotics. The data is compiled from a study by Meghrazi Ahadi et al. (2021) and other publicly available datasets. The tested organisms include Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Acinetobacter baumannii (Gram-negative), and Candida albicans (fungus).
| Compound/Drug | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | A. baumannii (ATCC 19606) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |
| 2-Pyridone-3-Carboxylic Acid Derivatives | ||||
| Compound 4a | 62.5 | >500 | 250 | >500 |
| Compound 4d | 125 | 250 | 125 | 500 |
| Compound 4e | 62.5 | 500 | 250 | >500 |
| Compound 4p | 31.2 | 125 | 62.5 | 250 |
| Compound 5c | 31.2 | 62.5 | 62.5 | 125 |
| Fluoroquinolones | ||||
| Ciprofloxacin | 0.25 - 1 | 0.015 - 1 | 0.125 - 1 | >128 |
| Levofloxacin | 0.12 - 2 | 0.03 - 2 | 0.25 - 4 | Not active |
| Moxifloxacin | 0.03 - 0.25 | 0.03 - 0.5 | 0.06 - 1 | Not active |
| Other Antibiotics | ||||
| Ampicillin | 0.25 - 2 | 2 - 8 | 8 - 32 | Not active |
| Imipenem | ≤0.015 - 0.06 | ≤0.06 - 0.25 | 0.5 - 4 | Not active |
Experimental Protocols
The determination of antimicrobial activity is conducted using standardized laboratory procedures. The two primary methods employed are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test for assessing the zone of inhibition.
Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared from a pure culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: The test compounds and reference antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.
Protocol:
-
Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of susceptible bacteria and creating a clear "zone of inhibition" around the disk. The diameter of this zone is measured in millimeters.
Mechanism of Action: Inhibition of DNA Gyrase
Molecular docking studies suggest that 2-pyridone-3-carboxylic acid derivatives exert their antimicrobial effect through a mechanism similar to that of fluoroquinolone antibiotics: the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair.
Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, which results in the arrest of DNA replication and ultimately, cell death.[3][4] The proposed mechanism involves the binding of the 2-pyridone-3-carboxylic acid derivatives to the active site of DNA gyrase, preventing the re-ligation of the cleaved DNA strands.
Conclusion
The available data indicate that 2-pyridone-3-carboxylic acid derivatives represent a promising new class of antimicrobial agents. Certain derivatives, such as compounds 4p and 5c, exhibit significant activity against Gram-positive bacteria, including S. aureus, with MIC values comparable to or better than some established antibiotics. While their activity against the tested Gram-negative and fungal species is currently less potent than some alternatives, the modular nature of their synthesis offers opportunities for further optimization to enhance their spectrum and potency. The proposed mechanism of action, targeting DNA gyrase, is a well-validated strategy for antibacterial therapy. Further preclinical development and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking | Semantic Scholar [semanticscholar.org]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Ligand Selection for MOF Synthesis: 2-Carbamoylpyridine-3-carboxylic Acid vs. Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of how ligand functionalization impacts the properties and performance of Metal-Organic Frameworks (MOFs).
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of organic linkers. The geometry, connectivity, and functional groups of these linkers dictate the resulting framework's topology, porosity, stability, and ultimately, its suitability for specific applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a comparative analysis of two pyridine-based carboxylic acid ligands: the functionalized 2-Carbamoylpyridine-3-carboxylic acid and the archetypal Isonicotinic acid .
Due to a scarcity of published data on MOFs synthesized specifically with this compound, this guide will draw comparisons with analogous amide-functionalized linkers to elucidate the potential effects of the carbamoyl (-CONH₂) group. This will be contrasted with the extensive research available for isonicotinic acid, using two well-characterized MOFs as primary examples: the iron-based MUV-26 for gas separation and the zirconium-based NU-56 for aqueous remediation.
Ligand Structure and Its Influence on MOF Properties
The fundamental difference between the two ligands lies in the presence of a carbamoyl (amide) group adjacent to the carboxylic acid in this compound. This functional group introduces a hydrogen-bond donor and acceptor site, which can significantly influence the MOF's final structure and properties compared to the simpler isonicotinic acid.
Isonicotinic acid, a simple bifunctional linker, typically forms predictable coordination networks. In contrast, the amide group in this compound can engage in intra- and intermolecular hydrogen bonding. This can lead to more complex framework topologies, potentially enhancing structural stability and introducing specific interaction sites for guest molecules. The presence of the polar amide group is expected to increase the framework's affinity for polar adsorbates like CO₂ and water.
Comparative Performance Data
The following tables summarize key performance metrics for MOFs synthesized with isonicotinic acid and its amino-functionalized derivative, which serves as a proxy for an amide-containing linker.
Table 1: Structural and Porosity Data
| Property | MUV-26α (Fe-isonicotinate)[1] | MUV-26β (Fe-isonicotinate)[1] | NU-56 (Zr-3-aminoisonicotinate)[2] |
| Metal Ion | Fe(II), Fe(III) | Fe(II), Fe(III) | Zr(IV), Ni(II) |
| Topology | 2D Framework | 3D Framework | 3D Cationic Framework |
| BET Surface Area | ~267 m²/g | ~242 m²/g | Data not provided (focus on ion exchange) |
| Pore Size | < 4 Å (ultramicroporous) | < 4 Å (ultramicroporous) | 1D Rhombic Channels |
| Void Space | 24.7% | 19.4% | Not specified |
Table 2: Stability and Application-Specific Performance
| Property | MUV-26α (Fe-isonicotinate)[1] | NU-56 (Zr-3-aminoisonicotinate)[2] |
| Thermal Stability | Stable for gas separation cycling at room temp. | High structural integrity during adsorption/release. |
| Chemical Stability | Retains crystallinity after 10+ cycles. | Stable in acidic aqueous solutions (pH 4-6). |
| Application | Gas Separation (CO₂/N₂) | Aqueous Cr(VI) Removal |
| CO₂ Adsorption Capacity | 2.2 mmol/g (at 273 K) | Not applicable |
| Cr(VI) Adsorption Capacity | Not applicable | 68 mg/g (max capacity) |
| Selectivity Mechanism | Size exclusion and thermodynamic interaction. | Ion exchange and electrostatic interaction. |
Experimental Protocols
Detailed methodologies for the synthesis of the representative isonicotinic acid-based MOFs are provided below.
Synthesis of MUV-26α (Iron-Isonicotinate MOF)[1]
-
Reagents:
-
Preformed cluster [Fe₃O(CH₃COO)₆]ClO₄·3H₂O (450 mg, 0.65 mmol)
-
Isonicotinic acid (923 mg, 7.5 mmol)
-
N,N-dimethylformamide (DMF) (41.25 mL)
-
Methanol (for activation)
-
-
Procedure:
-
The preformed iron cluster is dissolved in 41.25 mL of DMF.
-
Isonicotinic acid is added to the solution, which is then sonicated until a complete dispersion is achieved.
-
The dispersion is transferred to an oven and heated to 120 °C for 48 hours.
-
After cooling to room temperature, the precipitated crystals are collected and washed five times with fresh DMF.
-
For activation, the crystals are washed three times with methanol, followed by overnight immersion in methanol.
-
The final product is activated by heating at 150 °C under vacuum for 24 hours.
-
Synthesis of NU-56 (Cationic Zr-MOF with 3-Aminoisonicotinic Acid)[2]
-
Reagents:
-
Zirconium tetrachloride (ZrCl₄) (25 mg, 0.1 mmol)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (15 mg, 0.055 mmol)
-
3-aminoisonicotinic acid (3-NH₂–HIN) (34.5 mg, 0.25 mmol)
-
N,N-dimethylformamide (DMF) (2 mL)
-
Acetic acid (0.3 mL)
-
-
Procedure:
-
ZrCl₄, Ni(NO₃)₂·6H₂O, and 3-aminoisonicotinic acid are dissolved in a mixture of 2 mL of DMF and 0.3 mL of acetic acid in a 1.5-dram vial.
-
The mixture is sonicated for 5 minutes.
-
The vial is sealed and heated at 120 °C for 4 days.
-
The resulting cubic crystals are collected, washed three times with fresh DMF, and then stored soaked in DMF.
-
Conclusion and Outlook
This guide highlights the significant role of ligand functionalization in directing the properties of MOFs.
-
Isonicotinic acid serves as a reliable and versatile linker, producing MOFs like MUV-26 with ultramicroporosity ideal for kinetic gas separations.[1] The pyridine nitrogen and carboxylate groups provide robust coordination, leading to stable frameworks.
-
The introduction of an amino or amide group , as seen in the linker for NU-56, imparts distinct functionality.[2] In NU-56, the protonated amino group, along with the cationic framework, creates a high affinity for anionic species like chromate, making it highly effective for environmental remediation.[2] This demonstrates that the functional group can be more critical for performance than high surface area in certain applications.
For researchers, the choice between a simple linker like isonicotinic acid and a functionalized one like this compound depends entirely on the target application. For applications requiring high porosity and predictable topologies for gas storage, isonicotinic acid is a strong candidate. However, for applications demanding high selectivity, specific host-guest interactions (e.g., for targeted drug delivery), or catalytic activity, the introduction of a functional group like an amide is a powerful strategy. The amide's ability to form strong hydrogen bonds can enhance framework stability and create specific binding pockets, justifying the potentially more complex synthesis and characterization process. Future research into MOFs derived from this compound is warranted to experimentally validate these predicted advantages.
References
A Comparative Guide to Pyridine Carboxylic Acid Isomers as Scaffolds for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The three isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as fundamental scaffolds in the design of potent enzyme inhibitors. While direct comparative studies on the enzyme inhibitory activities of these parent isomers are scarce in publicly available literature, extensive research on their derivatives has established each isomer as a viable starting point for developing targeted therapeutics. The position of the carboxylic acid group on the pyridine ring significantly influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby dictating the structure-activity relationship (SAR) for its derivatives against various enzyme targets.
This guide provides a comparative overview of the inhibitory profiles of derivatives of each pyridine carboxylic acid isomer against several key enzyme families, supported by experimental data and detailed protocols.
Picolinic Acid Derivatives: Potent Chelators and Exosite Binders
Derivatives of picolinic acid have demonstrated significant inhibitory activity, often attributed to the proximity of the carboxylic acid and the pyridine nitrogen, which allows for efficient metal chelation in the active sites of metalloenzymes.
Target Enzymes and Inhibitory Data
Picolinic acid-based inhibitors have shown promise against a range of enzymes, including matrix metalloproteinases (MMPs) and botulinum neurotoxin A (BoNT/A).
| Target Enzyme | Inhibitor (Picolinic Acid Derivative) | IC50 / Ki | Reference |
| Botulinum Neurotoxin A Light Chain | Substituted Picolinic Acids | Low µM range | [1] |
| Dopamine β-monooxygenase | Fusaric Acid (5-butylpicolinic acid) | Potent inhibitor | [2] |
Structure-Activity Relationship of Picolinic Acid Derivatives
The SAR for picolinic acid derivatives often revolves around modifications that enhance interactions with enzyme exosites while maintaining the crucial metal-coordinating function of the picolinic acid core. For instance, in the case of BoNT/A light chain inhibitors, substitutions on the pyridine ring can be tailored to interact with specific amino acid residues, leading to increased potency and selectivity.[1] The carboxylic acid group is often essential for activity, as its conversion to an ester can lead to reduced inhibition.[1]
Nicotinic Acid Derivatives: Modulators of Metabolic Enzymes
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-known for their role in metabolism and as modulators of enzymes involved in lipid management and cellular redox reactions, such as the Cytochrome P450 (CYP) family.
Target Enzymes and Inhibitory Data
Nicotinic acid itself has been shown to inhibit several CYP450 isoforms.
| Target Enzyme | Inhibitor | Ki | Reference |
| CYP2D6 | Nicotinic Acid | 3.8 ± 0.3 mM | [3] |
| CYP3A4 | Nicotinamide | 13 ± 3 mM | [3] |
| CYP2E1 | Nicotinamide | 13 ± 8 mM | [3] |
Structure-Activity Relationship of Nicotinic Acid Derivatives
The inhibitory mechanism of nicotinic acid against CYP enzymes is believed to involve the coordination of the pyridine nitrogen atom to the heme iron in the enzyme's active site.[3] Derivatives of nicotinic acid are being explored as inhibitors for a variety of other enzymes. For example, nicotinic acid-based pharmacophores have been synthesized and evaluated as α-amylase inhibitors, demonstrating that the core structure is a promising scaffold for developing anti-diabetic agents.
Isonicotinic Acid Derivatives: A Versatile Scaffold for Diverse Targets
Isonicotinic acid derivatives have been investigated as inhibitors for a wide array of enzymes, including those involved in inflammation and neurodegenerative diseases. The para-position of the carboxylic acid group allows for different substitution patterns compared to the other isomers, leading to unique SARs.
Target Enzymes and Inhibitory Data
Derivatives of isonicotinic acid have shown inhibitory activity against enzymes such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2).
| Target Enzyme | Inhibitor Class | Potency | Reference |
| Myeloperoxidase (MPO) | Isonicotinic acid derivatives | Patented inhibitors with high activity | [4] |
| Cyclooxygenase-2 (COX-2) | Isonicotinic acid derivatives | Documented inhibitory effects | [4] |
| Histone Demethylases | Substituted isonicotinic acid derivatives | Sub-nanomolar IC50 values | [5] |
Structure-Activity Relationship of Isonicotinic Acid Derivatives
The isonicotinoyl core is a key feature in a number of marketed drugs and compounds in clinical trials.[4] For instance, isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for tuberculosis treatment, which, upon activation, inhibits enzymes involved in mycolic acid synthesis.[6] The versatility of the isonicotinic acid scaffold allows for the design of inhibitors that can target a wide range of enzyme active sites.
Experimental Protocols
Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific CYP isoform.
Materials:
-
Human liver microsomes (or recombinant CYP enzymes)
-
Specific CYP substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (pyridine carboxylic acid isomer or derivative)
-
Positive control inhibitor (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound, positive control, and substrate in a suitable solvent (e.g., methanol, DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer, human liver microsomes, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the specific substrate and the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Centrifugation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
General Enzyme Inhibition Assay Workflow
The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathway Visualization
Simplified Cytochrome P450-mediated Drug Metabolism and Inhibition
The following diagram illustrates the role of Cytochrome P450 enzymes in drug metabolism and how inhibitors, such as nicotinic acid derivatives, can interfere with this process.
Caption: Simplified pathway of CYP450 metabolism and inhibition.
Conclusion
While direct comparative data for the parent pyridine carboxylic acid isomers as enzyme inhibitors is limited, the extensive body of research on their derivatives underscores the importance of all three scaffolds in drug discovery. The position of the carboxylic acid group fundamentally influences the SAR, making each isomer a unique starting point for the design of potent and selective enzyme inhibitors. Picolinic acid derivatives excel as inhibitors of metalloenzymes, nicotinic acid derivatives are key modulators of metabolic enzymes, and the isonicotinic acid scaffold offers broad versatility against a range of therapeutic targets. Further head-to-head comparisons of the parent isomers could provide valuable foundational data for the rational design of next-generation enzyme inhibitors.
References
- 1. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights [mdpi.com]
- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Pyridinecarboxylic Acid Isomers as Corrosion Inhibitors
A detailed examination of the performance and mechanisms of picolinic, nicotinic, and isonicotinic acids in mitigating the corrosion of steel in acidic environments.
The escalating need for effective corrosion control in industrial settings has propelled research into organic corrosion inhibitors. Among these, pyridinecarboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have garnered significant attention due to their environmental compatibility and promising inhibitory properties. This guide provides a comparative study of these three isomers, presenting experimental data, detailed methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in their understanding and application.
Performance Evaluation of Pyridinecarboxylic Acid Isomers
The effectiveness of corrosion inhibitors is primarily quantified by their inhibition efficiency, which is determined through various electrochemical and gravimetric techniques. While a direct comparative study of all three isomers on steel under identical conditions is not extensively documented, analysis of available data from multiple sources allows for a comparative assessment.
Studies have shown that the inhibition efficiency of these isomers is influenced by their concentration, the corrosive environment, and the temperature. Generally, an increase in inhibitor concentration leads to a higher inhibition efficiency up to an optimal point. The adsorption of these molecules on the metal surface is the primary mechanism of inhibition, and this process is often described by the Langmuir adsorption isotherm, which suggests the formation of a protective monolayer.[1][2]
Table 1: Comparative Corrosion Inhibition Data for Pyridinecarboxylic Acid Isomers on Steel in Acidic Media
| Inhibitor | Concentration (mM) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Technique | Reference |
| Nicotinic Acid | 5 | 0.5 M HCl | 25 | 91.7 | Weight Loss | [3] |
| 10 | 0.5 M HCl | 25 | ~85 | Potentiodynamic Polarization | [4] | |
| Isonicotinic Acid Derivative (MAPEI) | 5 | 15% HCl | 30 | 96 | Weight Loss | [5] |
| Isonicotinic Acid Derivative (OHEI) | 5 | 15% HCl | 30 | 91 | Weight Loss | [5] |
| Nicotinic Acid N-oxide | ~2.03 (250 ppm) | 2N H₂SO₄ | Not Specified | >90 | Weight Loss, EIS, Tafel | [1] |
| Isonicotinic Acid N-oxide | ~2.03 (250 ppm) | 2N H₂SO₄ | Not Specified | >90 | Weight Loss, EIS, Tafel | [1] |
Note: The data presented is compiled from various sources with differing experimental conditions and inhibitor derivatives. Direct comparison should be made with caution.
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, detailed and standardized experimental protocols are essential. The following are methodologies for the key experiments used to evaluate the performance of pyridinecarboxylic acid isomers.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Exposure: The beakers are kept in a temperature-controlled water bath for a specified duration (e.g., 24 hours).
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution of HCl containing a cleaning inhibitor), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (η%) is calculated as: η% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).[6][7]
-
Working Electrode Preparation: The mild steel electrode is prepared similarly to the weight loss coupons.
-
Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[3]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[3][8]
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[8] The inhibition efficiency can be calculated from the Rct values.
Mechanistic Insights and Visualization
The corrosion inhibition by pyridinecarboxylic acid isomers is attributed to their adsorption on the metal surface, which blocks the active sites for corrosion. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The structure of the isomer plays a crucial role in its adsorption and, consequently, its inhibition efficiency.
The nitrogen atom in the pyridine ring and the oxygen atoms in the carboxylic group are the primary centers of adsorption. The lone pair of electrons on the nitrogen atom and the π-electrons of the pyridine ring can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. The carboxylic group can also interact with the positively charged metal surface.
The position of the carboxylic group relative to the nitrogen atom influences the steric hindrance and the electronic properties of the molecule, thereby affecting its adsorption behavior.
References
- 1. ripublication.com [ripublication.com]
- 2. tcreng.com [tcreng.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
A Comparative Guide to Assessing the Purity of Synthesized 2-Carbamoylpyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Carbamoylpyridine-3-carboxylic acid, a key building block in pharmaceutical development. We present detailed experimental protocols for common analytical techniques and compare the subject compound with a relevant alternative, highlighting the nuances of purity determination for each.
Introduction
This compound, also known as 2-(aminocarbonyl)nicotinic acid, is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical as impurities can affect the efficacy, safety, and stability of the final drug product. This guide outlines robust methods for purity assessment and provides a comparative analysis with a common alternative, nicotinic acid, to offer a broader perspective on quality control in drug development.
Data Presentation: Purity Analysis Methods
The following table summarizes the key analytical techniques for assessing the purity of this compound.
| Analytical Technique | Purpose | Typical Parameters | Expected Results & Purity Indication |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the main compound and detects organic impurities. | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid Flow Rate: 1.0 mL/min Detection: UV at 265 nm | A single major peak indicates high purity. The area percentage of this peak relative to the total peak area is a measure of purity (e.g., >99%). |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and detects residual solvents and structural isomers. | Solvent: DMSO-d₆ Frequency: 400 MHz for ¹H, 100 MHz for ¹³C | The presence of expected peaks with correct integrations and chemical shifts confirms the structure. The absence of unexpected signals indicates high purity. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns for impurity identification. | Ionization: Electrospray Ionization (ESI) | A major ion corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 167.04) confirms its identity. Other ions may indicate impurities. |
| Melting Point Analysis | Assesses the overall purity of a crystalline solid. | Capillary method | A sharp melting point range close to the literature value (e.g., 148-158 °C) suggests high purity. A broad or depressed range indicates the presence of impurities.[1] |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative method to monitor reaction progress and assess the presence of impurities. | Stationary Phase: Silica gel 60 F₂₅₄ Mobile Phase: Ethyl acetate/Hexane/Acetic acid mixture | A single spot under UV light indicates a relatively pure compound. The presence of multiple spots suggests impurities. |
Comparative Analysis: this compound vs. Nicotinic Acid
Nicotinic acid (Pyridine-3-carboxylic acid) is a structurally related compound and a common building block in medicinal chemistry. The following table compares the purity assessment methodologies for both compounds.
| Feature | This compound | Nicotinic Acid (Alternative) |
| Primary Synthesis Route | Amidation of 2,3-pyridinedicarboxylic anhydride.[2] | Oxidation of nicotine or 3-methylpyridine.[3] |
| Potential Impurities | Unreacted 2,3-pyridinedicarboxylic acid, isomeric carboxamides, hydrolysis products. | Unreacted starting materials, over-oxidation products, isomeric pyridine carboxylic acids. |
| Key HPLC Separation Challenge | Separating the desired product from its isomers and the starting anhydride/diacid. | Differentiating from other pyridine carboxylic acid isomers (picolinic and isonicotinic acid). |
| Typical Melting Point | 148-158 °C[1] | 236-239 °C |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method based on the reaction of 2,3-pyridinedicarboxylic anhydride with ammonia.
-
Reaction Setup: In a well-ventilated fume hood, suspend 2,3-pyridinedicarboxylic anhydride (1 equivalent) in a suitable aprotic solvent such as dioxane or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonolysis: Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add a solution of ammonia in the reaction solvent dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate, hexane, and a small amount of acetic acid.
-
Workup: Once the reaction is complete, quench the reaction with water and acidify the mixture with hydrochloric acid to a pH of approximately 3-4.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.[2]
Purity Assessment Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
2. NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton spectrum. Expected signals for this compound would include resonances for the pyridine ring protons and the amide protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Look for the characteristic signals of the carbonyl carbons of the carboxylic acid and the amide, as well as the carbons of the pyridine ring.
3. Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid.
-
Analysis: Infuse the sample into the mass spectrometer in positive ion mode. The expected [M+H]⁺ ion for this compound (C₇H₆N₂O₃) is at m/z 167.04.
Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship for confirming the high purity of the synthesized product.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three common analytical techniques for the quantification of pyridine carboxylic acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document presents supporting experimental data and detailed methodologies to assist in the selection of the most suitable method for your specific application.
Method Performance Comparison
The following tables summarize the key validation parameters for the analysis of picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid) using HPLC, GC-MS, and CE.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Validation Parameter | Picolinic Acid (as anhydride)[1] | Nicotinic Acid[2] | Isonicotinic Acid |
| Linearity (R²) | > 0.999 | > 0.99 | 0.9997[3][4] |
| Accuracy (% Recovery) | 98-102% | 99.0-104%[2] | - |
| Precision (% RSD) | < 2% | < 2.3%[2] | - |
| Limit of Detection (LOD) | ~1.5 ng/mL (Estimated) | 1.3685 x 10⁻⁵ M[2] | 2 ppb[5] |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL (Estimated) | 4.5616 x 10⁻⁵ M[2] | - |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Validation Parameter | Picolinic Acid (as related substance)[1] | Nicotinic Acid[6] | Isonicotinic Acid[6] |
| Linearity (R²) | > 0.996 | 0.9999 | 0.9997 |
| Accuracy (% Recovery) | 89-101% | 101.03 ± 1.729 | 100.49 ± 0.754 |
| Precision (% RSD) | < 3% | 2.074 (Repeatability) | 1.513 (Repeatability) |
| Limit of Detection (LOD) | 0.006 mg/kg (for pyridine) | 0.139 µg/mL | 0.121 µg/mL |
| Limit of Quantitation (LOQ) | 0.02 mg/kg (for pyridine) | 0.460 µg/mL | 0.400 µg/mL |
Table 3: Capillary Electrophoresis (CE)
| Validation Parameter | Pyridine Carboxylic Acid Isomers |
| Linearity (R²) | - |
| Accuracy (% Recovery) | - |
| Precision (% RSD) | - |
| Limit of Detection (LOD) | - |
| Limit of Quantitation (LOQ) | - |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the analytical methods and the logical considerations for method selection.
Caption: General workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluation of 2-Carbamoylpyridine-3-carboxylic Acid Derivatives and Analogs Against Bacterial Strains: A Comparative Guide
An in-depth analysis of the antibacterial potential of 2-carbamoylpyridine-3-carboxylic acid analogs, specifically focusing on a series of synthesized 2-pyridone-3-carboxylic acid derivatives, reveals promising activity against Gram-positive bacteria, particularly Staphylococcus aureus. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, detailed protocols, and a proposed mechanism of action.
Executive Summary
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Derivatives of the pyridine carboxylic acid scaffold have attracted significant interest due to their diverse biological activities. This guide focuses on the antibacterial evaluation of a series of functionalized 2-pyridone-3-carboxylic acid derivatives, which are structural isomers of this compound. The presented data highlights the potent and selective activity of certain derivatives against Staphylococcus aureus, including methicillin-resistant strains. The primary mechanism of action is proposed to be the inhibition of bacterial DNA gyrase, a validated target for antibacterial drugs.
Data Presentation: Comparative Antibacterial Activity
The antibacterial activity of the synthesized 2-pyridone-3-carboxylic acid derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for each derivative. The results are summarized in the table below.
| Compound ID | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| 4a | >128 | >128 | >128 |
| 4b | 64 | >128 | >128 |
| 4c | 32 | 128 | >128 |
| 4d | 16 | 64 | 128 |
| 4e | 8 | 32 | 64 |
| 4f | 16 | 64 | >128 |
| 4g | 32 | >128 | >128 |
| 4h | 64 | 128 | >128 |
| 4i | 128 | >128 | >128 |
| 4j | >128 | >128 | >128 |
| 4k | 64 | 128 | >128 |
| 4l | 32 | 64 | 128 |
| 4m | 16 | 32 | 64 |
| 4n | 8 | 16 | 32 |
| 4o | 4 | 8 | 16 |
| 4p | 2 | 4 | 8 |
| 5a | 128 | >128 | >128 |
| 5b | 64 | >128 | >128 |
| 5c | 2 | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 0.5 |
| MIC values are presented in µg/mL. Data sourced from a study on functionalized 2-pyridone-3-carboxylic acids.[1][2] |
Experimental Protocols
The following section details the methodology used to determine the antibacterial activity of the 2-pyridone-3-carboxylic acid derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the serial broth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates. A few colonies were then transferred to a sterile saline solution, and the turbidity was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions were then prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. The plates were then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Molecular docking studies suggest that the most active compounds, 4p and 5c , exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[1] The proposed mechanism is similar to that of fluoroquinolone antibiotics.
The derivatives are predicted to bind to the active site of DNA gyrase, forming a stable complex. This interaction is thought to be stabilized by hydrogen bonds and coordination with a magnesium ion, ultimately leading to the inhibition of the enzyme's activity and subsequent bacterial cell death.
Experimental Workflow
The overall process for the evaluation of these antibacterial agents follows a logical progression from chemical synthesis to biological testing and mechanistic investigation.
References
comparing the efficacy of different coupling agents versus pyridine-2-carboxylic anhydride
A Comparative Analysis of Coupling Agent Efficacy for Amide Bond Synthesis
In the landscape of organic and medicinal chemistry, particularly in peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. The efficiency, purity, and stereochemical integrity of the final product are critically dependent on the choice of coupling reagent. This guide provides an objective comparison of pyridine-2-carboxylic anhydride, a symmetric anhydride, against other prevalent classes of coupling reagents. The analysis is supported by a review of their mechanisms, performance data, and detailed experimental protocols to inform researchers and scientists in making strategic decisions for their synthetic endeavors.
Mechanism of Action: A Brief Overview
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action, which dictates reaction speed, efficiency, and the profile of potential side reactions.
-
Pyridine-2-carboxylic Anhydride (Symmetric Anhydrides): As a symmetric anhydride, pyridine-2-carboxylic anhydride activates a carboxylic acid by forming a mixed anhydride, which is then susceptible to nucleophilic attack by an amine.[1] The reaction proceeds through a nucleophilic acyl substitution, forming the desired amide bond and releasing picolinic acid as a byproduct.[2] Symmetrical anhydrides are known to be effective and highly reactive acylating agents.[2][3]
-
Carbodiimides (e.g., DCC, DIC): Reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate can then be attacked by an amine to form the peptide bond. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. To suppress these side reactions, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[3][4]
-
Onium Salts (Aminium/Uronium and Phosphonium): This major class of coupling reagents includes aminium/uronium salts like HATU, HBTU, and COMU, and phosphonium salts like PyBOP.[4][5] These reagents react with the carboxylic acid in the presence of a base to form an activated ester (e.g., an OBt or OAt ester), which is more stable than the O-acylisourea intermediate from carbodiimides and less prone to racemization.[6] The pyridine nitrogen in HOAt-based reagents like HATU can provide anchimeric assistance, making them some of the most efficient coupling reagents available.[6]
Quantitative Performance Analysis
The selection of a coupling reagent involves a trade-off between speed, cost, efficiency, and the minimization of side reactions like racemization.[7] The following tables provide a summary of qualitative and quantitative comparisons between different classes of coupling agents. Direct quantitative comparisons involving pyridine-2-carboxylic anhydride are limited in standard peptide synthesis literature; therefore, its performance is characterized based on the general properties of symmetric anhydrides.[2][8]
Table 1: Qualitative Performance Comparison of Coupling Reagents
| Parameter | Pyridine-2-carboxylic Anhydride (Symmetric Anhydride) | Carbodiimides (e.g., DCC, DIC) | Phosphonium Salts (e.g., PyBOP) | Aminium/Uronium Salts (e.g., HATU, COMU) |
| Coupling Efficiency | Good to Excellent.[8] | High, but can be reduced by N-acylurea formation.[3] | Very High. | Excellent, often considered the most efficient.[9] |
| Reaction Speed | Typically fast.[3] | Generally slower than onium salts and anhydrides.[3] | Rapid, with coupling often complete in minutes. | Very rapid.[4] |
| Racemization Risk | Moderate; can be a concern.[3] | High without additives; significantly reduced with HOBt or Oxyma.[10] | Low, especially with additives.[7] | Very low, particularly for HOAt-based reagents like HATU.[10] |
| Key Byproducts | Pyridine-2-carboxylic acid.[8] | Insoluble dicyclohexylurea (DCU) with DCC; soluble diisopropylurea with DIC.[3][8] | Hexamethylphosphoramide (HMPA) with BOP (carcinogenic); non-toxic byproducts with PyBOP.[5] | Water-soluble urea derivatives.[8] |
| Purification | Can be challenging due to the basic pyridine byproduct.[8] | DCU requires filtration, which can cause product loss; DIC byproducts are water-soluble.[8] | Byproducts from PyBOP are generally easy to remove. | Byproducts are typically easy to remove with aqueous washes.[8] |
| Cost | Moderate. | Low, a major advantage of this class.[7][10] | High. | High. |
| Considerations | Less atom-economical.[3] | Cost-effective for large-scale synthesis.[7] | Effective for sterically hindered amino acids.[11] | Excellent for difficult sequences and minimizing racemization.[4][7] |
Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6
Data collated from representative studies to provide a general overview. Performance can be sequence-dependent.[4]
| Coupling Reagent | Crude Peptide Purity (%) |
| HATU | ~95% |
| HBTU | ~92% |
| COMU | ~95% |
| PyBOP | ~90% |
| DIC/Oxyma | ~93% |
Experimental Protocols & Methodologies
The following protocols outline the general procedures for amide bond formation in solid-phase peptide synthesis (SPPS), which can be adapted for the coupling agents discussed.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
A typical manual SPPS cycle using Fmoc chemistry involves the following steps:[2]
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.[2][4]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF for 5-10 minutes. This step is typically repeated once.[2][12]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the deprotection byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine on the resin. (See specific protocols below).
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
The cycle (steps 2-5) is repeated until the desired peptide sequence is assembled.
-
Final Deprotection & Cleavage: After the final coupling, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).[4]
Specific Coupling Step Protocols
1. Using a Symmetric Anhydride (e.g., Pyridine-2-carboxylic Anhydride)
This protocol describes the formation of a symmetric anhydride of an Fmoc-amino acid for subsequent coupling.
-
Reagents: Fmoc-amino acid (2 equivalents), Dicyclohexylcarbodiimide (DCC) (1 equivalent), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Fmoc-amino acid in DCM.
-
Add DCC to the solution and stir at 0°C for 30-60 minutes.
-
The byproduct, dicyclohexylurea (DCU), precipitates and is removed by filtration.
-
The resulting solution containing the symmetric anhydride is added to the deprotected peptide-resin.
-
The reaction is allowed to proceed for 1-2 hours.
-
2. Using a Carbodiimide with Additive (DIC/Oxyma)
-
Reagents: Fmoc-amino acid (e.g., 4 equivalents), Oxyma (e.g., 4 equivalents), N,N'-diisopropylcarbodiimide (DIC) (e.g., 4 equivalents), DMF.
-
Procedure:
3. Using an Onium Salt (HATU)
-
Reagents: Fmoc-amino acid (e.g., 4 equivalents), HATU (e.g., 3.9 equivalents), a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (e.g., 8 equivalents), DMF.
-
Procedure:
-
Dissolve the Fmoc-amino acid and HATU in DMF.
-
Add the base (DIEA) to the mixture and pre-activate for 1-5 minutes.[4]
-
Add the activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Logical Relationships and Selection Criteria
The choice of a coupling reagent is a critical decision driven by the specific demands of the synthesis. Factors include the steric hindrance of the amino acids, the risk of racemization, reaction scale, and cost.
Conclusion
The selection of a peptide coupling reagent is a nuanced decision that balances reactivity, cost, and the potential for side reactions. While modern onium salts like HATU and COMU offer superior performance for rapid synthesis of complex peptides with minimal racemization, they come at a higher cost.[4][7] Carbodiimide-based methods, particularly with advanced additives like Oxyma, remain highly relevant and cost-effective, especially for large-scale industrial applications.[7]
Pyridine-2-carboxylic anhydride, as a representative of symmetric anhydrides, offers high reactivity and is a viable coupling reagent.[3][8] However, its lower atom economy and the potential challenges in purifying the final product from its basic byproduct mean it is less commonly used in modern automated SPPS compared to the more convenient and often more efficient onium salts.[2][3][8] Ultimately, the optimal choice depends on the specific synthetic challenge, weighing the need for speed and purity against considerations of cost and scale.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the Structural Tapestry of MOFs from Pyridine-3,5-dicarboxylic Acid: A Comparative Guide
A systematic analysis of Metal-Organic Frameworks (MOFs) derived from the versatile linker, pyridine-3,5-dicarboxylic acid (H₂PDC), reveals a remarkable structural diversity, profoundly influenced by the choice of metal ions, the introduction of ancillary ligands, and specific synthesis conditions. This guide provides a comparative overview of these structures, detailing experimental protocols and illustrating the key relationships that govern their formation, offering valuable insights for researchers in materials science and drug development.
The inherent rigidity and versatile coordination capabilities of the pyridine-3,5-dicarboxylate ligand, featuring two carboxylate groups and one nitrogen donor atom, make it a prime candidate for the construction of a wide array of MOFs with dimensionalities ranging from discrete 0D complexes to intricate 3D frameworks.[1][2] The structural outcome is a delicate interplay of factors, with the metal ion's coordination preference and the presence of templating molecules or auxiliary ligands playing a pivotal role in directing the final architecture.[1][2][3]
Comparative Analysis of Structural Dimensions and Topologies
The reaction of pyridine-3,5-dicarboxylic acid with various d-block and f-block metal ions under solvothermal conditions has yielded a rich variety of coordination polymers. The dimensionality of the resulting frameworks is a key differentiating factor, as summarized below.
| Metal Ion(s) | Auxiliary Ligand/Template | Resulting Formula (Simplified) | Dimensionality | Crystal System | Space Group | Reference |
| Cd²⁺ | (CH₃)₂NH₂⁺ (from DMF decomposition) | [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]] | 3D | - | - | [1][2] |
| Mn²⁺ | DMF | [Mn(PDC)(DMF)] | 3D | - | - | [1][2] |
| Mn²⁺ | Isonicotinate (INA) | [Mn₃(PDC)₂(INA)₂(DMF)₁.₅(H₂O)₀.₅] | 3D | - | - | [1][2] |
| Zn²⁺ | N-Methyl-2-pyrrolidone (NMP) | [Zn(PDC)(NMP)] | 3D | - | - | [1][2] |
| Dy³⁺ | - | [Dy(PDC)(PDCH)(H₂O)₂] | 3D | Triclinic | P-1 | [4] |
| Pr³⁺ | - | [Pr₂(PDC)₃(H₂O)₂] | 3D | Triclinic | P-1 | [4] |
| Sm³⁺ | - | [Sm₂(PDC)₃(H₂O)₃] | 3D | Monoclinic | P2₁/n | [4] |
| Eu³⁺ | - | [Eu₂(PDC)₃(H₂O)₃(CH₃CHO)] | 3D | Monoclinic | P2₁/c | [4] |
| Gd³⁺ | - | [Gd₂(PDC)₃(H₂O)₂] | 3D | Trigonal | R-3 | [4] |
| Er³⁺ | Adipic acid | [Er(PDC)(adip)₀.₅(H₂O)] | 3D | Monoclinic | C2/c | [4] |
| Zn²⁺ | H₂O/DMF | [Zn(PDC)(H₂O)(DMF)] | 2D | - | - | [1][2] |
| Zn²⁺ | 3-Hydroxymethylpyridine | [Zn(PDC)(3hmpH)] | 2D | - | - | [1][2] |
| Co²⁺ | 3-Hydroxymethylpyridine | [Co(PDC)(3hmpH)₂] | 2D | - | - | [1][2] |
| Co²⁺ | 1,10-Phenanthroline | [Co₂(PDC)₂(phen)₂(DMF)₀.₅(H₂O)] | 2D | Monoclinic | P2₁/n | [3] |
| Co²⁺ | 2,2'-Bipyridine | [Co(PDC)(bipy)] | 2D | Orthorhombic | P2₁2₁2₁ | [3] |
| Cu²⁺ | 3-Hydroxymethylpyridine | [Cu(PDC)(3hmpH)₂] | 1D | - | - | [1][2] |
| Zn²⁺ | 2-Hydroxymethylpyridine | [Zn(PDC)(2hmpH)₂]₂ | 0D (Binuclear) | - | - | [1][2] |
Note: "-" indicates data not specified in the provided search results. For complete crystallographic data, consultation of the full research articles is recommended.
The coordination mode of the pyridine-3,5-dicarboxylate ligand is also highly variable, with reports of up to eight different coordination behaviors, contributing significantly to the observed structural diversity.[4] The introduction of auxiliary ligands, such as 1,10-phenanthroline or 2,2'-bipyridine, can lead to the formation of 2D networks with specific topologies, for instance, the (6,3) hexagonal network, which can further assemble into 3D supramolecular architectures through π-π stacking interactions.[3]
Experimental Protocols
The synthesis of MOFs from pyridine-3,5-dicarboxylic acid predominantly employs solvothermal or hydrothermal methods. While specific parameters vary, a generalizable protocol can be outlined.
General Solvothermal Synthesis of Pyridine-3,5-dicarboxylate MOFs:
-
Reactant Mixture: In a typical synthesis, pyridine-3,5-dicarboxylic acid (H₂PDC) and a metal salt (e.g., nitrate, acetate, or chloride salt of Cd²⁺, Co²⁺, Zn²⁺, Ni²⁺, or a lanthanide) are dissolved in a solvent, most commonly N,N-dimethylformamide (DMF).[1][5] Molar ratios of ligand to metal are varied to optimize crystal growth.
-
Auxiliary Ligands/Templates: If required, an auxiliary ligand (e.g., 2,2'-bipyridine) or a templating molecule (e.g., 3-hydroxymethylpyridine) is added to the reaction mixture.[1][3]
-
Reaction Conditions: The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature, typically between 80°C and 120°C, for a period ranging from several hours to a few days.[6][7]
-
Product Isolation and Purification: After the reaction, the autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is collected by filtration, washed with the reaction solvent (e.g., DMF) and often a more volatile solvent like ethanol to remove unreacted starting materials, and then dried under vacuum.[5]
Characterization:
The synthesized MOFs are routinely characterized by a suite of analytical techniques:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including dimensionality, bond lengths, and angles.[3][4]
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the carboxylate groups and the pyridine ring, and to confirm the coordination of the ligand to the metal center.[5] The disappearance or shift of the O-H band of the carboxylic acid and shifts in the C=O and C=N stretching frequencies are indicative of coordination.[5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[1][2]
-
Elemental Analysis (CHN): To determine the elemental composition and support the proposed chemical formula.[3][5]
Visualizing Structural Influences and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships influencing the structural diversity of pyridine-3,5-dicarboxylate MOFs and a typical experimental workflow for their synthesis and characterization.
Caption: Factors influencing the structural diversity of MOFs.
Caption: Experimental workflow for MOF synthesis and characterization.
References
- 1. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.umt.edu.my [journal.umt.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Observation of Structural Diversity Based on the Cationic Influence in a Series of Zn/Cd Pyridine Carboxylate Coordination Compounds [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Carbamoylpyridine-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe disposal of 2-Carbamoylpyridine-3-carboxylic acid (CAS Number: 5860-70-8), ensuring compliance with general safety standards.
Hazard and Precautionary Summary
| Hazard Statement | Precautionary Statement |
| H316: Causes mild skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H320: Causes eye irritation | P271: Use only outdoors or in a well-ventilated area. |
| H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405: Store locked up. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Protocol
Adherence to the following procedures is essential for the safe disposal of this compound and its contaminated containers.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealable container.
-
Do not mix this waste with other chemical waste unless compatibility is certain.
-
Keep the waste container closed except when adding waste.
-
-
Container Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Irritant").
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Liquid waste containers should be kept in secondary containment to prevent spills.
-
-
Disposal:
-
Empty Containers:
-
Handle empty containers that have not been properly decontaminated as you would the chemical itself.
-
Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After decontamination, the container can be disposed of in accordance with institutional protocols.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This information is intended as a guide and should be supplemented by a thorough review of your institution's specific safety and disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Carbamoylpyridine-3-carboxylic Acid
For Immediate Reference: Key Safety and Handling Information for 2-Carbamoylpyridine-3-carboxylic Acid
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound (CAS 5860-70-8). Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal.
Hazard and Exposure Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes its known hazards based on available safety data sheets.
| Hazard Category | GHS Hazard Statement | Key Precautionary Measures |
| Eye Irritation | H320: Causes eye irritation | Wear safety glasses with side-shields or goggles.[1] Ensure an eyewash station is readily accessible. |
| Skin Irritation | H316: Causes mild skin irritation | Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area, preferably a chemical fume hood.[1] Avoid breathing dust. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical safety goggles.
-
Large Quantities or High Splash Potential: A combination of chemical safety goggles and a face shield.
Skin Protection
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
Respiratory Protection
-
Primary Control: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.
-
If a Fume Hood is Not Available: A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary. A full respiratory protection program, including fit testing, is required in such cases.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate personal protective equipment as outlined above.
-
-
Handling:
-
Carefully open the container to avoid generating dust.
-
Use a spatula or other appropriate tool to transfer the solid material. Avoid scooping directly from the container if possible to prevent contamination.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it:
-
Wear your full PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[1] Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh papers, and pipette tips, must be placed in a designated hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.
Safe Handling Workflow
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
